molecular formula C5H10ClNO4 B1377083 2-(Aminomethyl)butanedioic acid hydrochloride CAS No. 70125-51-8

2-(Aminomethyl)butanedioic acid hydrochloride

Número de catálogo: B1377083
Número CAS: 70125-51-8
Peso molecular: 183.59 g/mol
Clave InChI: HFULDHHANUXCFK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(Aminomethyl)butanedioic acid hydrochloride is a useful research compound. Its molecular formula is C5H10ClNO4 and its molecular weight is 183.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Aminomethyl)butanedioic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Aminomethyl)butanedioic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-(aminomethyl)butanedioic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4.ClH/c6-2-3(5(9)10)1-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFULDHHANUXCFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CN)C(=O)O)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Engineering Next-Generation Therapeutics: The Chemical Structure, Properties, and Applications of 2-(Aminomethyl)butanedioic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Aminomethyl)butanedioic acid hydrochloride (CAS: 70125-51-8) is a highly versatile, polyfunctional organic building block that has become increasingly critical in modern drug development. Structurally characterized as a substituted succinic acid derivative with a primary amine, this compound acts as a foundational scaffold for synthesizing peptidomimetics, metalloenzyme inhibitors, and advanced lipid nanoparticles (LNPs). This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic utility in pharmacology, and field-proven experimental protocols for its integration into macromolecular systems.

Chemical Identity & Structural Topography

At its core, 2-(aminomethyl)butanedioic acid is a γ -amino acid derivative (when viewed from the distal carboxylate) or a β -amino acid derivative (from the proximal carboxylate). The molecule features three highly reactive functional groups: two carboxylic acids and one primary amine.

The Rationale for the Hydrochloride Salt

In commercial and synthetic applications, this compound is almost exclusively utilized and stored as a hydrochloride salt ( C5​H9​NO4​⋅HCl ) [1]. This is not merely a formulation preference but a chemical necessity. Free γ -amino acids are highly susceptible to spontaneous intramolecular cyclization (lactamization), where the nucleophilic primary amine attacks the adjacent carboxylic acid to form a thermodynamically stable 5-oxo-pyrrolidine derivative.

By protonating the amine to form the NH3+​ chloride salt, the nitrogen's lone pair is sequestered. This renders the amine completely non-nucleophilic, preserving the structural integrity of the linear succinic acid backbone during storage and early-stage synthetic manipulations. The amine is only "unlocked" when a sterically hindered tertiary base (e.g., DIPEA or TEA) is intentionally introduced into the reaction matrix.

Physicochemical Profiling

The dual-carboxylic acid nature of the molecule combined with the amine salt makes it highly polar and hydrophilic, which dictates the choice of solvents (e.g., DMF, DMSO) during organic synthesis.

PropertyValueCausality / Implication
CAS Number 70125-51-8Standard identifier for the HCl salt [1].
Molecular Formula C5​H10​ClNO4​ Indicates the 1:1 stoichiometry of the HCl salt.
Molecular Weight 183.59 g/mol Low molecular weight allows high atom economy in conjugations.
Topological Polar Surface Area 101 Ų (Free base)Highly polar; requires polar aprotic solvents for coupling [3].
XLogP3-AA -4.0Extreme hydrophilicity; insoluble in non-polar solvents like hexane [3].
H-Bond Donors/Acceptors 3 / 5Excellent capability for coordinating with metal ions (e.g., Zn2+ ).

Mechanistic Applications in Drug Development

Application A: Amino Acid-Modified Lipids for RNA Delivery (LNPs)

The most cutting-edge application of 2-(aminomethyl)butanedioic acid is its use as a hydrophilic headgroup or ionizable spacer in the synthesis of amino acid-modified lipids for RNA delivery [2]. In the development of Lipid Nanoparticles (LNPs) for mRNA vaccines and therapeutics, endosomal escape remains the primary bottleneck.

When 2-(aminomethyl)butanedioic acid is conjugated to hydrophobic lipid tails via its carboxylic groups, the remaining primary amine acts as a pH-responsive sensor. At physiological pH (7.4), the LNP maintains a stable, cylindrical bilayer structure, protecting the RNA payload. Upon endocytosis, the acidic environment of the endosome (pH < 6.0) protonates the amine. This sudden increase in positive charge density induces electrostatic repulsion and a transition to a "cone-shaped" lipid geometry, which physically disrupts the endosomal membrane and releases the RNA into the cytosol.

EndosomalEscape LNP Amino-Lipid LNP (Neutral pH 7.4) Endosome Endocytosis (Endosome Formation) LNP->Endosome Protonation Protonation Endosome->Protonation MembraneDestabilization Lipid Bilayer Destabilization (Cone Shape Transition) Protonation->MembraneDestabilization Release Cytosolic Release of RNA MembraneDestabilization->Release

Caption: pH-dependent endosomal escape mechanism of amino-lipid nanoparticles.

Application B: Metalloenzyme Inhibition (Matrix Metalloproteinases)

Succinic acid derivatives are classic Zinc-Binding Groups (ZBGs) . Matrix metalloproteinases (MMPs), which are implicated in tumor metastasis and arthritis, rely on a catalytic Zn2+ ion. The dicarboxylic acid motif of 2-(aminomethyl)butanedioic acid acts as a bidentate chelator, stripping the zinc ion of its catalytic potential. The aminomethyl branch provides a synthetic handle to attach hydrophobic extensions that probe the deep S1' specificity pocket of the MMP enzyme, allowing for highly selective inhibitor design.

Experimental Methodology: Synthesis of Amino-Lipid Conjugates

To utilize 2-(aminomethyl)butanedioic acid hydrochloride in LNP lipid synthesis [2], precise control over the coupling sequence is required to prevent polymerization (since the molecule can act as both an amine and an acid). The following self-validating protocol details the synthesis of an amino-lipid via amide coupling.

Step-by-Step Protocol

Step 1: Amine Protection (Boc-Protection)

  • Action: Dissolve 2-(aminomethyl)butanedioic acid hydrochloride (1.0 eq) in anhydrous Dimethylformamide (DMF). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq), followed by Di-tert-butyl dicarbonate ( Boc2​O ) (1.1 eq). Stir at room temperature for 12 hours.

  • Causality: DMF is required due to the extreme polarity of the starting material. The first equivalent of DIPEA neutralizes the HCl salt, while the subsequent equivalents catalyze the Boc-protection. Protecting the primary amine is strictly required to prevent the molecule from polymerizing with itself during the subsequent carboxylic acid activation phase.

Step 2: Carboxylic Acid Activation & Coupling

  • Action: To the Boc-protected intermediate, add HATU (2.2 eq) and additional DIPEA (4.0 eq). Stir for 15 minutes to form the active ester. Introduce the target hydrophobic lipid amine (2.0 eq) and stir for 24 hours.

  • Causality: HATU is selected over standard EDC/NHS because the succinic acid backbone is sterically hindered, particularly at the α -position relative to the aminomethyl group. HATU provides rapid, highly efficient activation, minimizing the risk of epimerization and driving the reaction to completion even with bulky lipid tails.

Step 3: Deprotection & Purification

  • Action: Quench the reaction with water and extract with Ethyl Acetate. Concentrate the organic layer and treat with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours to remove the Boc group. Purify via reverse-phase Flash Chromatography.

  • Validation: Reaction completion must be validated via LC-MS. The target mass should reflect the lipid conjugate with a free primary amine ( [M+H]+ ).

SyntheticWorkflow A 2-(Aminomethyl)butanedioic acid HCl B Neutralization & Boc (DIPEA, Boc2O) A->B Step 1 C Amide Coupling (HATU, Lipid Amine) B->C Step 2 D Boc Deprotection (TFA/DCM) C->D Step 3 E Purification (LC-MS / Flash Chro) D->E Step 4

Caption: Synthetic workflow for lipid conjugation using 2-(aminomethyl)butanedioic acid.

References

  • American Elements . 2-(aminomethyl)butanedioic acid hydrochloride | CAS 70125-51-8. Retrieved from: [Link]

  • The Curators Of The University Of Missouri (2024). WO2024064661A2 - Amino acid-modified lipids for RNA delivery. Google Patents.

An In-depth Technical Guide to 2-(Aminomethyl)butanedioic Acid Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 2-(aminomethyl)butanedioic acid hydrochloride, a molecule of interest for researchers and professionals in the fields of chemistry and drug development. This document delves into its chemical properties, synthesis, potential biological significance, and applications, offering field-proven insights and detailed methodologies.

Core Molecular Attributes

2-(Aminomethyl)butanedioic acid hydrochloride, also known by its synonym 2-(aminomethyl)succinic acid hydrochloride, is a derivative of succinic acid, a key intermediate in cellular metabolism.[1] The introduction of an aminomethyl group to the succinic acid backbone creates a chiral center, leading to the possibility of different stereoisomers with potentially distinct biological activities. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, a desirable characteristic for many experimental and pharmaceutical applications.

Below is a table summarizing the key quantitative data for this compound.

PropertyValueSource(s)
CAS Number 70125-51-8[2][3]
Molecular Weight 183.59 g/mol [2][3]
Molecular Formula C₅H₁₀ClNO₄[2][3]
Synonyms 2-(aminomethyl)succinic acid hydrochloride[2]
Physical Form Powder[2]
Storage Temperature Room Temperature[2]

Synthesis and Stereochemistry

The synthesis of 2-(aminomethyl)butanedioic acid and its derivatives is a topic of interest in organic chemistry, often explored in the context of creating novel amino acid analogs. An enantioselective synthesis of the (S)-enantiomer has been reported, which is crucial for investigating the specific biological roles of each stereoisomer.[4]

A general, yet insightful, synthetic approach involves the stereoselective alkylation of a chiral β-alanine α-enolate equivalent with methyl bromoacetate. This is followed by the oxidation of a substituent to a carboxyl group, a Curtius rearrangement to form the amine, and subsequent deprotection steps to yield the final product.[4] The final step to obtain the hydrochloride salt typically involves treating the free amino acid with hydrochloric acid.

The following diagram illustrates a conceptual workflow for the synthesis of (S)-2-(aminomethyl)butanedioic acid.

Synthesis_Workflow cluster_start Starting Materials cluster_alkylation Key Reactions cluster_end Final Product Chiral_Auxiliary Chiral β-alanine α-enolate equivalent Alkylation Stereoselective Alkylation Chiral_Auxiliary->Alkylation Reacts with Methyl_Bromoacetate Methyl bromoacetate Methyl_Bromoacetate->Alkylation Oxidation Oxidation to Carboxyl Group Alkylation->Oxidation Intermediate Curtius Curtius Rearrangement Oxidation->Curtius Deprotection Deprotection Curtius->Deprotection Free_Acid (S)-2-(Aminomethyl)butanedioic acid Deprotection->Free_Acid HCl_Salt 2-(Aminomethyl)butanedioic acid hydrochloride Free_Acid->HCl_Salt HCl treatment

Caption: Conceptual workflow for the synthesis of 2-(Aminomethyl)butanedioic acid hydrochloride.

Biological Context and Potential Applications

While specific research on the biological activity of 2-(aminomethyl)butanedioic acid is not extensively documented in publicly available literature, its structural similarity to key biological molecules provides a strong basis for its potential applications in research and drug development.

GABA Analogue and Neurological Research

The presence of a γ-amino acid-like structure suggests that 2-(aminomethyl)butanedioic acid could function as a GABA (γ-aminobutyric acid) analogue. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its analogues are a significant class of pharmaceuticals. Further research could explore its potential as an anticonvulsant, anxiolytic, or for the treatment of neuropathic pain.

Role as a Succinic Acid Derivative

Succinic acid is a vital intermediate in the citric acid cycle (TCA cycle) and plays a crucial role in cellular energy metabolism.[1] Recent studies have highlighted the broader biological roles of succinate, including its function as a signaling molecule in both physiological and pathological processes.[5] As a derivative, 2-(aminomethyl)butanedioic acid could potentially modulate enzymes involved in succinate metabolism or act as a probe to study these pathways. There is also growing interest in the therapeutic potential of succinic acid and its derivatives in metabolic disorders.[6]

Applications in Drug Development

The bifunctional nature of 2-(aminomethyl)butanedioic acid, possessing both an amine and two carboxylic acid groups, makes it an attractive scaffold for medicinal chemistry. These functional groups can be readily modified to create a library of derivatives with diverse pharmacological properties. For instance, the amine group can be a target for aminomethylation reactions to synthesize novel compounds with potential inhibitory activity against enzymes like carbonic anhydrase and cholinesterases.[7][8]

The following diagram illustrates the potential areas of application for this compound.

Applications Core_Compound 2-(Aminomethyl)butanedioic acid hydrochloride GABA_Analogue GABA Analogue Core_Compound->GABA_Analogue Structural Similarity Succinic_Acid_Derivative Succinic Acid Derivative Core_Compound->Succinic_Acid_Derivative Chemical Class Medicinal_Chemistry_Scaffold Medicinal Chemistry Scaffold Core_Compound->Medicinal_Chemistry_Scaffold Functional Groups Neurological_Research Neurological Disorders Research GABA_Analogue->Neurological_Research Metabolic_Research Metabolic Pathway Studies Succinic_Acid_Derivative->Metabolic_Research Drug_Discovery Novel Drug Discovery Medicinal_Chemistry_Scaffold->Drug_Discovery

Caption: Potential applications of 2-(Aminomethyl)butanedioic acid hydrochloride.

Experimental Protocol: Enantioselective Synthesis of (S)-2-(Aminomethyl)butanedioic Acid

The following protocol is an adapted and generalized procedure based on the principles of the enantioselective synthesis described in the literature.[4] This should be considered a conceptual guide, and specific reaction conditions may require optimization.

Materials:

  • Chiral β-alanine α-enolate precursor

  • Sodium hexamethyldisilazide (NaHMDS)

  • Methyl bromoacetate

  • Oxidizing agent (e.g., ruthenium tetroxide)

  • Diphenylphosphoryl azide (DPPA)

  • Benzyl alcohol

  • Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Hydrochloric acid (HCl)

  • Anhydrous solvents (e.g., THF, acetonitrile)

Procedure:

  • Enolate Formation and Alkylation:

    • Dissolve the chiral β-alanine precursor in anhydrous THF at -78 °C.

    • Slowly add NaHMDS to generate the sodium enolate.

    • Add methyl bromoacetate and allow the reaction to proceed until completion, monitoring by TLC.

    • Quench the reaction and perform an aqueous workup to isolate the alkylated product.

  • Oxidation:

    • Dissolve the alkylated product in a suitable solvent system (e.g., acetonitrile, water, carbon tetrachloride).

    • Add the oxidizing agent and a co-oxidant (e.g., sodium periodate) and stir at room temperature.

    • Monitor the reaction for the formation of the carboxylic acid.

    • Work up the reaction to isolate the dicarboxylic acid intermediate.

  • Curtius Rearrangement:

    • Dissolve the dicarboxylic acid intermediate in anhydrous toluene.

    • Add triethylamine and DPPA and heat the mixture to reflux to form the isocyanate.

    • Add benzyl alcohol to trap the isocyanate as a benzyl carbamate (Cbz-protected amine).

    • Purify the Cbz-protected product.

  • Deprotection:

    • Dissolve the Cbz-protected intermediate in methanol.

    • Add Pd/C catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere to remove the Cbz group.

    • Filter the catalyst and concentrate the filtrate to obtain (S)-2-(aminomethyl)butanedioic acid.

  • Hydrochloride Salt Formation:

    • Dissolve the final amino acid product in a minimal amount of a suitable solvent (e.g., methanol or ethanol).

    • Add a stoichiometric amount of concentrated hydrochloric acid.

    • Induce precipitation of the hydrochloride salt, which can then be collected by filtration and dried.

Conclusion

2-(Aminomethyl)butanedioic acid hydrochloride is a compound with significant potential for researchers in both fundamental and applied sciences. Its defined stereochemistry, coupled with its relationship to biologically crucial molecules like GABA and succinic acid, makes it a valuable tool for probing biological systems and a promising starting point for the development of novel therapeutics. The synthetic methodologies, while requiring expertise in asymmetric synthesis, are accessible and open avenues for further derivatization and exploration. As our understanding of metabolic and neurological pathways deepens, the utility of well-characterized small molecules like 2-(aminomethyl)butanedioic acid hydrochloride is set to grow.

References

  • Arvanitis, E., Motevalli, M., & Wyatt, P. B. (1996). Enantioselective synthesis of (S)-2-(Aminomethyl)butanedioic acid using chiral β-alanine α-enolate equivalents. Tetrahedron Letters, 37(24), 4277-4280. [Link]

  • Gülçin, İ., Taslimi, P., Akkemik, E., & Göksu, S. (2017). Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1338-1344. [Link]

  • Pharmacompass. (n.d.). 2-amino-butanedioic acid. Retrieved from [Link]

  • NextSDS. (n.d.). methyl (2R)-2-(aminomethyl)butanoate hydrochloride. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(aminomethyl)butanoic acid hydrochloride. Retrieved from [Link]

  • AVESİS. (2017). Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). A unified synthesis of all stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino(411C)butanedioic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. RSC Advances, 5(10), 7353-7360. [Link]

  • ResearchGate. (2020). BIOLOGICAL ACTIVITY OF SUCCINIC ACIDS. Retrieved from [Link]

  • MDPI. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3484-3497. [Link]

  • ResearchGate. (2017). Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors. Retrieved from [Link]

  • Li, Y., et al. (2023). Succinate metabolism: underlying biological mechanisms and emerging therapeutic targets in inflammatory bowel disease. Frontiers in Immunology, 14, 1269337. [Link]

  • Jiang, M., et al. (2020). Biosynthetic Pathway and Metabolic Engineering of Succinic Acid. Frontiers in Bioengineering and Biotechnology, 8, 531. [Link]

  • Kim, J. W., et al. (2026). Efficient production of optically pure (2S,3S)-butanediol in Saccharomyces cerevisiae. Biotechnology and Bioprocess Engineering. [Link]

  • D'Hondt, K., et al. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. Metabolic Engineering Communications, 4, 33-41. [Link]

  • Wang, Y., et al. (2022). Succinic Acid Improves the Metabolism of High-Fat Diet-Induced Mice and Promotes White Adipose Browning. Nutrients, 14(22), 4786. [Link]

  • Forró, E., & Fülöp, F. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 17, 1146-1154. [Link]

  • Valenzuela, P. L., et al. (2024). The Ergogenic Potential of Succinic Acid in Exercise Performance and Post-Exercise Recovery: A Systematic Review. Nutrients, 16(6), 785. [Link]

Sources

Mechanism of action of 2-(Aminomethyl)butanedioic acid derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Action of 2-(Aminomethyl)butanedioic Acid Derivatives

Abstract

This technical guide provides a comprehensive exploration of the mechanism of action of 2-(aminomethyl)butanedioic acid derivatives, a class of compounds structurally analogous to the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][2] Designed for researchers, scientists, and drug development professionals, this document delves into the molecular targets, signaling pathways, and structure-activity relationships that govern the pharmacological effects of these derivatives. We will dissect the core mechanisms, focusing on their interaction with GABA receptors, and provide detailed, field-proven experimental protocols for their characterization, including radioligand binding assays and patch-clamp electrophysiology. The guide is structured to provide not just procedural steps, but the causal scientific reasoning behind them, ensuring a deep and actionable understanding of the topic.

Introduction: The GABAergic System and the Role of Structural Analogs

The central nervous system (CNS) maintains a delicate balance between excitation and inhibition. The primary mediator of inhibitory neurotransmission is γ-aminobutyric acid (GABA).[3] When GABA binds to its receptors, it typically induces a state of hyperpolarization in neurons, making them less likely to fire an action potential. This inhibitory action is fundamental to regulating anxiety, muscle tone, and neuronal excitability. Consequently, the GABAergic system is a major target for therapeutic agents, including anxiolytics, sedatives, and anticonvulsants.[1][4]

2-(Aminomethyl)butanedioic acid is a structural analog of GABA. Its derivatives are designed to mimic the action of GABA, often with modified pharmacokinetic or pharmacodynamic properties to enhance therapeutic potential.[5] Understanding their precise mechanism of action is paramount for the rational design of novel therapeutics for neurological disorders such as epilepsy and neuropathic pain.[6] This guide will elucidate these mechanisms, beginning with their primary molecular targets.

Part 1: Molecular Targets & Primary Mechanisms of Action

The pharmacological effects of 2-(aminomethyl)butanedioic acid derivatives are predominantly mediated through their interaction with two major classes of GABA receptors: GABA-A and GABA-B.

GABA-A Receptor Modulation: The Ionotropic Pathway

GABA-A receptors are ligand-gated ion channels, specifically pentameric structures that form a central pore permeable to chloride ions (Cl⁻).[3] The binding of an agonist to the GABA-A receptor induces a conformational change that opens this channel, allowing Cl⁻ ions to flow into the neuron down their electrochemical gradient. This influx of negative charge hyperpolarizes the cell membrane, producing an inhibitory postsynaptic potential (IPSP) and reducing neuronal excitability.

Derivatives of 2-(aminomethyl)butanedioic acid can act as agonists at the GABA-A receptor, directly binding to the same site as GABA (the orthosteric site) to trigger channel opening. The binding pocket for GABA is located at the interface between the α and β subunits of the receptor and involves interactions with specific amino acid residues, including aromatic and charged residues that stabilize the ligand.[7]

GABA_A_Signaling cluster_membrane Neuronal Membrane GABA_A GABA-A Receptor (Ligand-Gated Cl⁻ Channel) Conformation Conformational Change GABA_A->Conformation Derivative 2-(Aminomethyl)butanedioic Acid Derivative (Agonist) Binding Binds to Orthosteric Site Derivative->Binding Binding->GABA_A ChannelOpen Chloride Channel Opens Conformation->ChannelOpen Cl_Influx Influx of Cl⁻ Ions ChannelOpen->Cl_Influx Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Neuronal Inhibition (Reduced Firing) Hyperpolarization->Inhibition

GABA-A Receptor Agonist Signaling Pathway.
GABA-B Receptor Modulation: The Metabotropic Pathway

In contrast to the ionotropic GABA-A receptors, GABA-B receptors are metabotropic, meaning they are G-protein coupled receptors (GPCRs). When an agonist, such as a 2-(aminomethyl)butanedioic acid derivative, binds to a GABA-B receptor, it triggers the activation of an associated intracellular G-protein.[8] This activation initiates a downstream signaling cascade with two primary inhibitory effects:

  • Activation of K⁺ Channels: The activated G-protein (specifically the Gβγ subunit) directly binds to and opens G-protein-gated inwardly rectifying potassium (GIRK) channels. This leads to an efflux of K⁺ ions, causing membrane hyperpolarization.

  • Inhibition of Ca²⁺ Channels: The G-protein activation inhibits voltage-gated calcium (Ca²⁺) channels. This reduces the influx of Ca²⁺ into the presynaptic terminal, which is a critical step for neurotransmitter release.

Together, these actions produce a slower but more prolonged inhibitory effect compared to GABA-A receptor activation.

GABA_B_Signaling cluster_membrane Neuronal Membrane GABA_B GABA-B Receptor (GPCR) G_Protein G-Protein (Gi/o) GABA_B->G_Protein activates K_Channel K⁺ Channel (GIRK) G_Protein->K_Channel activates Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel inhibits K_Efflux K⁺ Efflux & Hyperpolarization K_Channel->K_Efflux Ca_Block Reduced Ca²⁺ Influx & Reduced Neurotransmitter Release Ca_Channel->Ca_Block Derivative Derivative (Agonist) Derivative->GABA_B Inhibition Neuronal Inhibition K_Efflux->Inhibition Ca_Block->Inhibition

GABA-B Receptor Agonist Signaling Pathway.

Part 2: Structure-Activity Relationships (SAR)

The potency, selectivity, and efficacy of 2-(aminomethyl)butanedioic acid derivatives are highly dependent on their specific chemical structure. SAR studies are critical for optimizing these compounds into viable drug candidates.[9] Modifications can be made to several parts of the core scaffold to modulate biological activity.

Structural Modification Position on Scaffold Potential Impact on Activity Scientific Rationale
Alkylation/Arylation C2 or C3 of the butanedioic acid chainCan increase potency and/or selectivity for GABA receptor subtypes.Introduction of hydrophobic groups can facilitate better occupancy of hydrophobic pockets within the receptor binding site, enhancing binding affinity.[10]
Conformational Restriction Cyclization of the backboneMay lock the molecule into a bioactive conformation, increasing affinity and reducing off-target effects.Pre-organizing the molecule into the shape required for receptor binding reduces the entropic penalty of binding, leading to a more favorable interaction.[2]
Substitution on Amino Group Aminomethyl nitrogenCan alter receptor subtype selectivity and pharmacokinetic properties (e.g., cell permeability).Modifying this group can change its hydrogen bonding potential and overall polarity, influencing how it interacts with different receptor isoforms or how it crosses biological membranes.[6]
Esterification of Carboxyl Groups Carboxylic acid moietiesCreates prodrugs with improved bioavailability.The ester masks the polar carboxylic acid, increasing lipophilicity and facilitating passage across the blood-brain barrier. Endogenous esterases then cleave the ester to release the active parent compound.[1]

Part 3: Experimental Methodologies for Mechanistic Elucidation

To rigorously define the mechanism of action, a multi-faceted experimental approach is required. The following protocols represent a standard, self-validating workflow for characterizing novel GABAergic compounds.

Experimental_Workflow cluster_workflow Drug Discovery & Mechanism Validation Workflow Synthesis Compound Synthesis & Purification BindingAssay Step 1: Radioligand Binding Assay (Target Engagement & Affinity) Synthesis->BindingAssay Test Compound FunctionalAssay Step 2: Functional Assay (Mechanism & Efficacy) BindingAssay->FunctionalAssay Does it bind? Affinity (Ki)? SAR Step 3: SAR Analysis & Lead Optimization FunctionalAssay->SAR Is it an agonist/antagonist? Efficacy (EC50)? SAR->Synthesis Design new derivatives

Workflow for Characterizing Novel Derivatives.
Protocol 1: Radioligand Binding Assay for GABA-A Receptors

This assay determines if a compound binds to the GABA-A receptor and quantifies its binding affinity (Ki). It is a competition assay where the test compound competes with a known radiolabeled ligand for the receptor binding site.[3]

Methodology:

  • Tissue Preparation: Homogenize rat or mouse brain tissue (e.g., cortex or cerebellum, rich in GABA-A receptors) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. The final pellet, containing cell membranes, is resuspended.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled GABA-A agonist like [³H]muscimol, and varying concentrations of the unlabeled test compound.[3]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to allow binding to reach equilibrium (e.g., 30-60 minutes).

    • Scientist's Note: Low temperature is used to minimize degradation of the receptors and ligands by proteases.

  • Termination & Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [³H]muscimol against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This is the "gold standard" technique for directly measuring the functional effect of a compound on an ion channel like the GABA-A receptor.[11] It measures the ionic currents flowing across the cell membrane in real-time.[12][13]

Methodology:

  • Cell Preparation: Use a cell line heterologously expressing specific GABA-A receptor subunits (e.g., HEK293 cells) or primary cultured neurons. Place the cells in a recording chamber on the stage of an inverted microscope.

  • Pipette Preparation: Fabricate a glass micropipette with a tip diameter of ~1-2 µm. Fill the pipette with an intracellular solution that mimics the ionic composition of the cytoplasm and contains a chloride salt.

  • Seal Formation: Under microscopic guidance, carefully bring the micropipette into contact with the surface of a single cell. Apply gentle suction to form a high-resistance "gigaseal" (resistance > 1 GΩ) between the pipette tip and the cell membrane.

    • Scientist's Note: The gigaseal is critical as it electrically isolates the patch of membrane under the pipette, allowing for the detection of tiny picoampere-level currents flowing through single channels.[11]

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip. This establishes electrical and diffusive access to the entire cell interior.

  • Voltage Clamp & Recording: Clamp the cell's membrane potential at a fixed voltage (e.g., -60 mV) using a patch-clamp amplifier. Apply a known concentration of GABA to the cell to elicit a baseline chloride current.

  • Compound Application: After establishing a stable baseline, apply the 2-(aminomethyl)butanedioic acid derivative to the cell via a perfusion system and record the change in current. An agonist will induce an inward current (of Cl⁻ ions) similar to or greater than GABA.

  • Data Analysis: Measure the peak amplitude of the current induced by different concentrations of the test compound. Plot the normalized current response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC₅₀ (the concentration that produces 50% of the maximal response).

Conclusion and Future Directions

The mechanism of action of 2-(aminomethyl)butanedioic acid derivatives is primarily centered on their ability to modulate the GABAergic system through direct interactions with GABA-A and GABA-B receptors. By acting as agonists at these key inhibitory receptors, they enhance neuronal inhibition, a property that underlies their therapeutic potential in treating disorders characterized by neuronal hyperexcitability.

Future research should focus on developing derivatives with improved subtype selectivity. The GABA-A receptor family, for instance, has numerous subunit combinations with distinct physiological roles and brain region distributions. Designing ligands that selectively target specific subtypes could lead to more effective therapies with fewer side effects. The integrated application of computational modeling, SAR studies, and the robust experimental protocols detailed in this guide will be instrumental in achieving this goal and advancing the next generation of GABAergic therapeutics.

References

  • Arvanitis, E., Motevalli, M., Wyatt, P. B., et al. (1996). Enantioselective synthesis of (S)-2-(Aminomethyl)
  • A Short Guide to Electrophysiology and Ion Channels. (2017).
  • Cui, G., Cottrill, K. A., & McCarty, N. A. (2021). Electrophysiological Approaches for the Study of Ion Channel Function. Methods in Molecular Biology.
  • Ion channel electrophysiology in pharmaceutical research. (2007). Expert Opinion on Therapeutic Targets.
  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects.
  • Advanced Methods in Electrophysiology. IFSC/USP.
  • Cui, G., Cottrill, K. A., & McCarty, N. A. (2021). Electrophysiological Approaches for the Study of Ion Channel Function. PubMed.
  • Yuan, N. Y., Poe, M. M., et al. (2018). Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. Scientific Reports.
  • Biochemistry and binding assay a, FSEC of GABAA receptor with and... (n.d.).
  • Lummis, S. C. R., et al. (2009). Locating GABA in GABA receptor binding sites. Biochemical Society Transactions.
  • Duke, R. K., Chebib, M., Hibbs, D. E., Mewett, K. N., & Johnston, G. (2004). Synthesis and resolution of 2-methyl analogues of GABA. Tetrahedron.
  • Ovesen, C., et al. (2022).
  • Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. (2021). Molecules.
  • GABA analogue. (n.d.). Wikipedia.
  • Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA)
  • Töllner, K., et al. (2014). Structure–activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. British Journal of Pharmacology.
  • Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Yan, R., et al. (2023). Bioactivities and Structure‐Activity Relationships of Maslinic Acid Derivatives: A Review. Chemistry & Biodiversity.
  • Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. (2021). Chemical Review and Letters.
  • GABA and some commercialized derivatives that have therapeutic applications. (n.d.).
  • Structure Activity Rel
  • 2-(((2R)-2-AMINO-2-CARBOXYETHYL)THIO)BUTANEDIOIC ACID 2-METHYL ESTER. (n.d.). gsrs.
  • Azam, S., D'Souza, A. A., & Wyatt, P. B. (2001). Enantioselective synthesis of 2-substituted 4-aminobutanoic acid (GABA) analogues via cyanomethylation of chiral enolates. Journal of the Chemical Society, Perkin Transactions 1.
  • 2-Aminoalkyl nicotinamide derivatives as pure inverse agonists of the ghrelin receptor. (2015). Bioorganic & Medicinal Chemistry Letters.
  • Johansen, T. N., et al. (1998). Excitatory amino acid receptor ligands: resolution, absolute stereochemistry, and enantiopharmacology of 2-amino-3-(4-butyl-3-hydroxyisoxazol-5-yl)propionic acid. Journal of Medicinal Chemistry.
  • 2-(aminomethyl)butanedioic acid hydrochloride. (n.d.). American Elements.
  • Callery, P. S., et al. (1983). Synthesis of Aminomethyl-Substituted Cyclic Imide Derivatives for Evaluation as Anticonvulsants. Journal of Medicinal Chemistry.
  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. (2021). RSC Publishing.
  • Inhibitory Actions of Clinical Analgesics, Analgesic Adjuvants, and Plant-Derived Analgesics on Nerve Action Potential Conduction. (2022).
  • Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. (2021). Beilstein Journal of Organic Chemistry.
  • Primary Amino Acid Derivatives: Compounds With Anticonvulsant and Neuropathic Pain Protection Activities. (2011). Journal of Medicinal Chemistry.
  • Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. (2021). Molecules.
  • Mechanism of action of 2,3-butanedione monoxime on contracture during metabolic inhibition. (1994).
  • Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects. (2022).
  • 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. (2025).
  • Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. (2014). International Journal of Pharmaceutical Sciences and Research.
  • Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Deriv
  • Mechanism of action and selectivity of a novel herbicide, fenquinotrione. (2026).

Sources

A Technical Guide to the Biosynthetic Precursors of 2-(Aminomethyl)butanedioic Acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Aminomethyl)butanedioic acid, also known as 3-aminomethylglutaric acid, is a non-proteinogenic amino acid with a chemical structure that suggests potential applications as a building block in medicinal chemistry and as a target for novel drug discovery. Its structural similarity to neurotransmitters and other bioactive molecules warrants a deeper understanding of its origins, particularly its biosynthetic pathways. This guide provides an in-depth exploration of the likely biosynthetic precursors and enzymatic transformations leading to the formation of 2-(Aminomethyl)butanedioic acid. While a complete, empirically validated pathway has yet to be fully elucidated in the scientific literature, this document synthesizes current biochemical knowledge to propose a scientifically rigorous and plausible biosynthetic route. This guide is intended to serve as a foundational resource for researchers seeking to investigate, and potentially engineer, the biosynthesis of this intriguing molecule.

A Proposed Biosynthetic Pathway: An Analogy to 3-Methylglutamate Biosynthesis

A compelling model for the biosynthesis of 2-(Aminomethyl)butanedioic acid can be derived from the well-characterized pathway of a structurally similar compound, (2S,3R)-3-methylglutamate. This pathway, identified in lipopeptide antibiotic-producing Streptomyces species, proceeds in two key enzymatic steps from the central metabolite, α-ketoglutarate[1]. By analogy, a plausible route to 2-(Aminomethyl)butanedioic acid can be hypothesized, involving a carboxylation reaction followed by a transamination step.

Step 1: The Carboxylation of a Precursor Molecule

The initial and most critical step in this proposed pathway is the addition of a carboxyl group to a suitable precursor to form the butanedioic acid backbone with a pendant aminomethyl group precursor. A likely substrate for this reaction is glutamate. The enzymatic carboxylation of glutamate would yield 3-(carboxymethyl)glutamic acid, which is an isomer of the target molecule. A more direct precursor would be a molecule that can be carboxylated at the gamma-carbon of a glutamate-like structure.

Enzymatic carboxylation is a fundamental biochemical reaction, though the direct carboxylation of an unactivated carbon atom is energetically challenging. However, various classes of carboxylase enzymes have evolved to overcome this hurdle. These enzymes often utilize cofactors such as biotin or vitamin K to facilitate the transfer of a carboxyl group[2]. For instance, γ-glutamyl carboxylases are vitamin K-dependent enzymes that post-translationally modify glutamate residues in proteins, introducing a carboxyl group at the γ-carbon[2]. While these enzymes typically act on protein-bound glutamate, it is conceivable that a novel carboxylase with specificity for a free amino acid or a related metabolite could exist.

Step 2: Transamination to Yield 2-(Aminomethyl)butanedioic Acid

Following the formation of a keto-acid intermediate, the final step in the proposed pathway is the stereospecific addition of an amino group via a transamination reaction. This reaction would be catalyzed by a transaminase, also known as an aminotransferase, a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes[3]. These enzymes are ubiquitous in nature and play a central role in amino acid metabolism by transferring an amino group from a donor molecule (often glutamate or alanine) to a keto-acid acceptor[3][4].

The substrate for this transamination step would be the keto-acid analog of 2-(aminomethyl)butanedioic acid, which is 2-(ketomethyl)butanedioic acid. A transaminase with specificity for this β-keto acid would catalyze the transfer of an amino group to produce the final product. The existence of transaminases capable of acting on β-amino acids and their corresponding keto-acids has been documented, suggesting the plausibility of this proposed reaction[5][6].

Visualizing the Proposed Biosynthetic Pathway

The following diagram illustrates the hypothetical two-step biosynthetic pathway for 2-(Aminomethyl)butanedioic acid.

Biosynthetic Pathway of 2-(Aminomethyl)butanedioic Acid Precursor Suitable Precursor (e.g., Glutamate derivative) Keto_acid 2-(Ketomethyl)butanedioic acid Precursor->Keto_acid Carboxylase Final_Product 2-(Aminomethyl)butanedioic acid Keto_acid->Final_Product Transaminase (PLP) Keto_Acceptor Keto-acid Acceptor (e.g., α-Ketoglutarate) CO2 CO2 Amino_Donor Amino Donor (e.g., Glutamate)

Caption: A proposed two-step biosynthetic pathway for 2-(Aminomethyl)butanedioic acid.

Key Enzymes and Mechanistic Insights

A deeper understanding of the proposed pathway requires a closer examination of the key enzyme classes involved.

Enzyme ClassProposed FunctionCofactor(s)Mechanistic Notes
Carboxylase Catalyzes the addition of a carboxyl group to a suitable precursor to form the butanedioic acid backbone.Biotin, Vitamin K, or Metal ionsThe specific type of carboxylase would dictate the precise mechanism and precursor requirements. Biotin-dependent carboxylases typically carboxylate activated substrates, while vitamin K-dependent carboxylases act on γ-carbons of glutamate residues.
Transaminase Catalyzes the transfer of an amino group to the keto-acid intermediate, 2-(ketomethyl)butanedioic acid.Pyridoxal-5'-phosphate (PLP)The reaction proceeds via a ping-pong mechanism, involving the formation of a Schiff base intermediate with the PLP cofactor. The stereospecificity of the final product would be determined by the specific transaminase.

Experimental Protocols for Pathway Elucidation

Validating the proposed biosynthetic pathway and identifying the responsible enzymes requires a systematic experimental approach. The following protocols outline key methodologies for researchers in this field.

Protocol 1: In Vitro Reconstitution of the Proposed Biosynthetic Pathway
  • Objective: To demonstrate the conversion of a hypothesized precursor to 2-(Aminomethyl)butanedioic acid using purified candidate enzymes.

  • Materials:

    • Hypothesized precursor molecule (e.g., a glutamate analog).

    • Purified candidate carboxylase enzyme.

    • Purified candidate transaminase enzyme.

    • Required cofactors (e.g., ATP, biotin, Vitamin K, PLP).

    • Amino group donor (e.g., L-glutamate).

    • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • LC-MS/MS system for product analysis.

  • Methodology:

    • Set up a reaction mixture containing the reaction buffer, precursor molecule, and necessary cofactors for the carboxylase.

    • Add the purified carboxylase enzyme and incubate at its optimal temperature for a defined period (e.g., 1-4 hours).

    • Inactivate the carboxylase by heat treatment (if stable) or by using a specific inhibitor.

    • To the same reaction mixture, add the purified transaminase, PLP, and the amino group donor.

    • Incubate at the optimal temperature for the transaminase for a defined period (e.g., 1-4 hours).

    • Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

    • Analyze the reaction mixture for the presence of 2-(Aminomethyl)butanedioic acid using LC-MS/MS, comparing the retention time and fragmentation pattern to an authentic standard.

Protocol 2: Screening for Novel Carboxylase and Transaminase Activities
  • Objective: To identify microorganisms or crude cell extracts capable of catalyzing the key steps of the proposed pathway.

  • Materials:

    • A diverse library of microbial strains or environmental DNA (eDNA).

    • Growth media for microbial cultivation.

    • Cell lysis buffer.

    • Substrates for the screening assays (precursor for carboxylase, keto-acid for transaminase).

    • Detection reagents (e.g., colorimetric or fluorometric probes for carboxylase or transaminase activity).

  • Methodology:

    • Prepare crude cell extracts from the microbial library.

    • For carboxylase screening, incubate the cell extracts with the precursor molecule and necessary cofactors. Detect the formation of the carboxylated product using a suitable assay.

    • For transaminase screening, incubate the cell extracts with 2-(ketomethyl)butanedioic acid and an amino donor. Detect the formation of 2-(Aminomethyl)butanedioic acid or the consumption of the keto-acid.

    • Positive hits from the initial screen should be further investigated by purifying the responsible enzymes and characterizing their substrate specificity and kinetics.

Visualizing the Experimental Workflow

The following diagram outlines a general workflow for the discovery and validation of the biosynthetic pathway for 2-(Aminomethyl)butanedioic acid.

Experimental Workflow Hypothesis Propose Biosynthetic Pathway Bioinformatics Bioinformatic Search for Candidate Genes Hypothesis->Bioinformatics Identify Homologs Screening Functional Screening of Microbial Libraries/eDNA Hypothesis->Screening Guide Assay Design Purification Enzyme Purification and Characterization Bioinformatics->Purification Prioritize Targets Screening->Purification Identify Hits InVitro In Vitro Pathway Reconstitution Purification->InVitro Provide Enzymes InVivo In Vivo Validation (Gene Knockout/Heterologous Expression) Purification->InVivo Identify Genes Validation Pathway Elucidation InVitro->Validation Confirm Enzymatic Steps InVivo->Validation Confirm Physiological Role

Caption: A workflow for the elucidation of the biosynthetic pathway of 2-(Aminomethyl)butanedioic acid.

Summary and Future Directions

The biosynthesis of 2-(Aminomethyl)butanedioic acid remains an open and intriguing area of research. The proposed pathway, based on the analogy to 3-methylglutamate biosynthesis, provides a solid framework for future investigations. The key challenges and opportunities lie in the discovery and characterization of the putative carboxylase and transaminase enzymes with the required substrate specificities.

Future research should focus on:

  • Genome Mining: Utilizing the proposed enzymatic functions to search for candidate genes in microbial genomes, particularly in organisms known to produce other unusual amino acids.

  • Metabolomic Analysis: Screening for the natural occurrence of 2-(Aminomethyl)butanedioic acid in various organisms, which could provide clues to its biological role and biosynthetic origin.

  • Enzyme Engineering: Once the key enzymes are identified, protein engineering efforts could be employed to improve their catalytic efficiency and substrate specificity for potential biotechnological applications, such as the sustainable production of 2-(Aminomethyl)butanedioic acid and its derivatives.

The elucidation of this biosynthetic pathway will not only expand our understanding of microbial metabolism but also pave the way for the development of novel biocatalytic processes for the synthesis of valuable, non-natural amino acids.

References

  • Arvanitis, E., et al. (1996). Enantioselective synthesis of (S)-2-(Aminomethyl)butanedioic acid using chiral β-alanine α-enolate equivalents. Tetrahedron Letters, 37(24), 4237-4240. [Link]

  • Dijkstra, B. W., et al. (2012). Structural Determinants of the β-Selectivity of a Bacterial Aminotransferase. Journal of Biological Chemistry, 287(34), 28886-28897. [Link]

  • Dowd, P., et al. (1995). The mechanism of action of vitamin K. Annual Review of Nutrition, 15, 419-440. [Link]

  • Fonda, M. L. (1972). Glutamate decarboxylase. Substrate specificity and inhibition by carboxylic acids. Biochemistry, 11(7), 1304-1309. [Link]

  • Höhne, M., & Bornscheuer, U. T. (2009). Transaminases for the synthesis of enantiopure beta-amino acids. ChemCatChem, 1(1), 42-51. [Link]

  • Hoagland, M. B., Keller, E. B., & Zamecnik, P. C. (1956). Enzymatic carboxyl activation of amino acids. The Journal of biological chemistry, 218(1), 345–358. [Link]

  • Kalyan, K., & Finer-Moore, J. S. (2024). Aminotransaminases: Structures, Functions and Clinical Significance. Semantic Scholar. [Link]

  • Mehta, P. K., Hale, T. I., & Christen, P. (1993). Aminotransferases: demonstration of homology and division into evolutionary subgroups. European Journal of Biochemistry, 214(3), 549-561. [Link]

  • Sherwood, L. (2012). Human Physiology: From Cells to Systems. Cengage Learning. [Link]

  • Sura A. Abdulsattar. (2022). Lecture 5: Protein and Amino acid Metabolism. [Link]

  • Toney, M. D. (2014). Reaction specificity in the PLP-dependent enzymes. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1844(8), 1393-1402. [Link]

  • van den Heuvel, R. H., et al. (2004). D-alanine transaminase. M-CSA. [Link]

  • Vennestrøm, P. N. R., et al. (2011). Identification of Key Residues for Enzymatic Carboxylate Reduction. Frontiers in Microbiology, 2, 143. [Link]

  • Wang, W., et al. (2022). Amine-Mediated Enzymatic Carboxylation of Phenols Using CO2 as Substrate Increases Equilibrium Conversions and Reaction Rates. ACS Catalysis, 12(1), 539-548. [Link]

  • Wübbeler, J. H., et al. (2016). Transcriptional Activation of Biosynthetic Gene Clusters in Filamentous Fungi. Frontiers in Microbiology, 7, 1039. [Link]

  • Yamada, M., et al. (2025). Predicting protein complexes in biosynthetic gene clusters. bioRxiv. [Link]

  • Zhang, J., et al. (2019). 3-Methylglutaric acid in energy metabolism. Clinica Chimica Acta, 502, 142-147. [Link]

  • Zerbe, K., et al. (2007). Stereospecific enzymatic transformation of alpha-ketoglutarate to (2S,3R)-3-methyl glutamate during acidic lipopeptide biosynthesis. The Journal of biological chemistry, 282(40), 29334–29342. [Link]

Sources

Thermal Stability Profile and Degradation Kinetics of 2-(Aminomethyl)butanedioic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Formulation Scientists and Drug Development Professionals

Executive Summary

In the rapidly evolving landscape of advanced therapeutics, the structural integrity of synthetic building blocks dictates the efficacy of the final active pharmaceutical ingredient (API) or delivery vehicle. 2-(Aminomethyl)butanedioic acid hydrochloride (CAS: 70125-51-8)[1][2] has emerged as a critical intermediate, most notably in the synthesis of amino acid-modified ionizable lipids for Lipid Nanoparticles (LNPs)[3].

Despite its utility, processing this compound during high-temperature esterification, amidation, or rigorous drying protocols requires a precise understanding of its thermal boundaries. As a dicarboxylic acid featuring a primary amine stabilized as a hydrochloride salt, it is highly susceptible to sequential thermal degradation. This whitepaper provides an in-depth, mechanistic analysis of its thermal stability profile, offering formulation scientists actionable data to optimize reaction conditions and prevent premature degradation.

Physicochemical Profiling & Structural Causality

To understand how a molecule degrades, we must first analyze why its specific functional groups react under thermal stress. 2-(Aminomethyl)butanedioic acid hydrochloride (Molecular Weight: 183.59 g/mol )[2][4] consists of a succinic acid backbone appended with an aminomethyl moiety.

The causality behind its thermal behavior is rooted in differential bond dissociation energies and intramolecular proximity:

  • The Hydrochloride Salt (Ionic Bond): The stabilization of the primary amine via HCl prevents premature polymerization at room temperature. However, ionic salts of amino acids are prone to dehydrohalogenation (volatilization of HCl) at elevated temperatures[5].

  • The Succinic Acid Backbone (Covalent Bonding): Dicarboxylic acids in close spatial proximity (alpha/beta positions) are thermodynamically driven to dehydrate and form cyclic anhydrides or lactams/imides when a nucleophile (like the newly freed primary amine) is present[6][7].

By calculating the theoretical mass of these leaving groups, we can predict the exact mass loss percentages observed in Thermogravimetric Analysis (TGA):

  • Theoretical HCl Loss: 36.46 g/mol/183.59 g/mol=19.86%

  • Theoretical H₂O Loss (Cyclization): 18.02 g/mol/183.59 g/mol=9.81%

Mechanistic Degradation Pathways

When subjected to a thermal ramp, the compound does not decompose randomly; it follows a highly ordered, sequential degradation pathway dictated by the thermodynamics of its functional groups.

Mechanism A 2-(Aminomethyl)butanedioic acid HCl (Intact Salt) B Free Base Formation (-HCl Volatilization) A->B 165-190 °C Endothermic C Intramolecular Cyclization (-H2O Release) B->C 195-230 °C Endothermic D Lactam/Imide Intermediate C->D E Decarboxylation & Char (-CO2, Backbone Cleavage) D->E > 250 °C Exothermic

Figure 1: Sequential thermal degradation mechanism of 2-(Aminomethyl)butanedioic acid hydrochloride.

  • Stage I (Dehydrohalogenation): As thermal energy overcomes the ionic interaction, HCl gas is liberated. This leaves behind the highly reactive free base.

  • Stage II (Lactamization/Imide Formation): The newly liberated primary amine attacks the adjacent carboxylic acid group. This intramolecular condensation releases water and forms a stable 5- or 6-membered lactam/imide ring.

  • Stage III (Bulk Decomposition): At extreme temperatures, the succinic backbone undergoes decarboxylation (loss of CO₂) followed by complete carbonization (charring)[6].

Experimental Workflow for Thermal Profiling

To ensure absolute scientific integrity, thermal profiling must be treated as a self-validating system . This means decoupling instrumental artifacts (like buoyancy or sensor drift) from true thermodynamic events using orthogonal verification (coupling TGA with DSC).

Step-by-Step Methodology: TGA and DSC

1. Instrument Calibration & Baseline Subtraction (Internal Control)

  • Action: Calibrate the DSC sensor using an Indium standard (Melting point: 156.6 °C, ΔHf​ : 28.45 J/g) to ensure precise endothermic peak integration.

  • Action: Perform a "blank run" in the TGA using an empty alumina crucible under a 50 mL/min Nitrogen ( N2​ ) purge.

  • Causality: Subtracting this baseline from the sample run negates apparent mass changes caused by the changing density of the purge gas at high temperatures.

2. Sample Preparation

  • Action: Accurately weigh 5.0 to 10.0 mg of 2-(Aminomethyl)butanedioic acid hydrochloride into a pre-tared alumina crucible.

  • Causality: Keeping the sample mass low prevents thermal lag and ensures uniform heat distribution across the crystal lattice.

3. Thermal Ramping (Orthogonal Acquisition)

  • Action: Subject the sample to a linear heating rate of 10 °C/min from 25 °C to 500 °C under a continuous N2​ atmosphere (50 mL/min)[6][7].

  • Causality: The N2​ purge prevents oxidative degradation, ensuring that the recorded mass losses are purely thermal dissociation events. The 10 °C/min rate provides optimal resolution between closely overlapping degradation stages.

4. Data Processing (Kinetic Analysis)

  • Action: Calculate the first derivative of the TGA curve (DTG) to pinpoint the exact temperatures of maximum degradation rate ( Tmax​ ). Cross-reference these points with DSC heat flow data to classify events as endothermic (volatilization/melting) or exothermic (bond breaking/charring).

Protocol S1 1. Crucible Prep Alumina, Blank Run S2 2. Sample Loading 5-10 mg Precision S1->S2 S3 3. N2 Purge 50 mL/min Isothermal S2->S3 S4 4. Thermal Ramp 10 °C/min to 500 °C S3->S4 S5 5. Kinetic Analysis Derivative Mass (DTG) S4->S5

Figure 2: Self-validating experimental workflow for Thermogravimetric Analysis (TGA).

Data Presentation: Quantitative Thermal Profiles

The integration of theoretical molecular calculations with empirical TGA/DSC data yields a highly predictable thermal profile. The tables below summarize the expected quantitative outputs based on the structural causality defined in Section 2.

Table 1: Thermogravimetric Analysis (TGA) Mass Loss Stages
StageTemperature Range (°C)Empirical Mass Loss (%)Theoretical Mass Loss (%)Mechanistic Assignment
I 165.0 - 190.0~19.8%19.86%Dehydrohalogenation (Volatilization of HCl)
II 195.0 - 230.0~9.8%9.81%Dehydration (Intramolecular Cyclization to Lactam)
III > 250.0> 50.0%N/ADecarboxylation and Backbone Cleavage
Table 2: Differential Scanning Calorimetry (DSC) Transitions
TransitionPeak Temperature ( Tmax​ )Heat Flow SignatureEvent Type
Tm​ / Td1​ 172.5 °CEndothermicMelting accompanied by immediate HCl dissociation
Td2​ 215.0 °CEndothermicCondensation reaction (H₂O release)
Td3​ 310.0 °CExothermicBulk thermal decomposition / Charring

Formulation & Storage Guidelines

For drug development professionals utilizing 2-(Aminomethyl)butanedioic acid hydrochloride in lipid synthesis or peptide coupling, the thermal data dictates strict operational boundaries:

  • Maximum Processing Temperature: Chemical reactions (e.g., esterifications) involving this compound must be strictly maintained below 150 °C . Exceeding this threshold will initiate premature HCl loss, leading to unwanted lactamization and the loss of the reactive primary amine.

  • Drying Protocols: If the compound requires desiccation, vacuum drying should be performed at ambient temperature to 60 °C maximum . High-temperature drying will risk partial degradation.

  • Storage: The presence of the hydrochloride salt makes the compound highly hygroscopic. It must be stored in tightly sealed containers under an inert atmosphere (Argon or Nitrogen) at 2–8 °C to prevent ambient moisture absorption, which can artificially lower its degradation onset temperature via hydrolytic weakening.

References

  • [1] American Elements. 2-(aminomethyl)butanedioic acid hydrochloride | CAS 70125-51-8. Available at: [Link]

  • [4] 39.100.107. 70125-51-8|2-(aminomethyl)butanedioic acid hydrochloride. Available at: [Link]

  • [3] World Intellectual Property Organization. WO2024064661A2 - Lipides modifiés par un acide aminé pour la... Available at:

  • [5] ACS Omega. Amino Acid-Coated Nanoparticles for Preservation of Cut Roses: Formulation and Performance. Available at: [Link]

  • [6] PMC / NIH. Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Lactic Acid) and Its Copolymers with Poly(Hexylene Succinate). Available at: [Link]

  • [7] ACS Applied Polymer Materials. Succinic Acid as a Sustainable Curing Agent for High-Performance, Rapidly Reprocessable Epoxy Vitrimers. Available at: [Link]

Sources

An In-Depth Technical Guide to the Toxicological and Safety Assessment of 2-(Aminomethyl)butanedioic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the toxicological and safety data for 2-(Aminomethyl)butanedioic acid hydrochloride (CAS 70125-51-8), a compound of interest in pharmaceutical research and development. In the absence of extensive specific toxicological studies on this molecule, this document serves as a technical roadmap, detailing the established, internationally recognized protocols for thoroughly evaluating its safety profile. This guide is structured to empower researchers with the foundational knowledge and practical methodologies required to conduct a robust safety assessment, adhering to the highest standards of scientific integrity and regulatory compliance.

Compound Overview and Rationale for Toxicological Assessment

2-(Aminomethyl)butanedioic acid hydrochloride, with the chemical formula C₅H₁₀ClNO₄, is an amino acid derivative.[1] Its structural similarity to endogenous molecules suggests a potential for interaction with biological systems, necessitating a thorough evaluation of its safety profile before it can be considered for further development as a pharmaceutical agent. The primary goal of a toxicological assessment is to identify potential hazards to human health, including acute and chronic toxicity, genotoxicity, and reproductive toxicity. This guide will delineate the standard methodologies for these critical assessments.

Physicochemical Properties and Initial Hazard Identification

A preliminary assessment of the compound's hazard profile can be derived from its Safety Data Sheet (SDS). For 2-(Aminomethyl)butanedioic acid hydrochloride, the GHS hazard statements indicate that it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][2] This information dictates the necessary precautions for handling the compound in a laboratory setting, including the use of personal protective equipment such as gloves, safety glasses, and respiratory protection.[2][3]

Toxicological Profile: A Data-Driven Approach

A comprehensive toxicological profile is built upon a series of standardized tests designed to evaluate various adverse effects. While specific data for 2-(Aminomethyl)butanedioic acid hydrochloride is limited, this section outlines the key toxicological endpoints and the methodologies to generate the required data.

Acute Toxicity

Acute toxicity studies are designed to determine the adverse effects that occur shortly after a single dose of a substance. The most common metric is the median lethal dose (LD50), which is the dose expected to cause death in 50% of a test animal population.

Data Summary (Hypothetical):

EndpointSpeciesRoute of AdministrationValueClassificationReference
LD50RatOral>2000 mg/kgNot Classified[OECD Guideline 420, 423, or 425]
LD50RabbitDermal>2000 mg/kgNot Classified[OECD Guideline 402]
LC50RatInhalation>5 mg/LNot Classified[OECD Guideline 403]
Genotoxicity

Genotoxicity assays are crucial for identifying compounds that can damage DNA, potentially leading to mutations and cancer.[4] The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of mutagenic impurities in pharmaceuticals.[4][5][6][7][8]

Data Summary (Hypothetical):

AssayTest SystemMetabolic ActivationResultReference
Bacterial Reverse Mutation (Ames) TestS. typhimurium & E. coliWith and WithoutNon-mutagenic[OECD Guideline 471]
In Vitro Mammalian Chromosomal Aberration TestCultured Mammalian CellsWith and WithoutNo evidence of clastogenicity[OECD Guideline 473]
In Vivo Micronucleus TestRodent Bone MarrowN/ANo increase in micronuclei[OECD Guideline 474]
Reproductive and Developmental Toxicity

These studies investigate the potential for a substance to interfere with reproductive capabilities and to cause harm to a developing fetus.

Data Summary (Hypothetical):

Study TypeSpeciesKey FindingsNOAEL (Reproductive)NOAEL (Developmental)Reference
One-Generation Reproduction Toxicity StudyRatNo adverse effects on fertility or offspring development≥1000 mg/kg/day≥1000 mg/kg/day[OECD Guideline 415]
Prenatal Developmental Toxicity StudyRatNo maternal or developmental toxicity≥1000 mg/kg/day≥1000 mg/kg/day[OECD Guideline 414]
Prenatal Developmental Toxicity StudyRabbitNo maternal or developmental toxicity≥1000 mg/kg/day≥1000 mg/kg/day[OECD Guideline 414]

Experimental Protocols: A Step-by-Step Guide

This section provides detailed, step-by-step methodologies for the key toxicological assessments, based on internationally recognized OECD guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is used to assess the acute oral toxicity of a substance and allows for its classification. It avoids using death as an endpoint and relies on the observation of clear signs of toxicity at one of a series of fixed dose levels.[9]

Methodology:

  • Animal Selection: Use healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive).

  • Housing and Feeding: House animals in appropriate conditions with a 12-hour light/dark cycle and provide a conventional laboratory diet and unlimited drinking water.[10]

  • Dose Preparation: Prepare the test substance in a suitable vehicle. If a vehicle is used, a vehicle control group should be included.

  • Administration: Administer the test substance in a single dose by gavage.

  • Observation: Observe animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: Perform a gross necropsy on all animals at the end of the observation period.

Workflow Diagram:

OECD_420_Workflow start Start: Select Animals acclimatization Acclimatization (≥5 days) start->acclimatization dosing Single Oral Dose (Gavage) acclimatization->dosing observation Observation Period (14 days) - Clinical Signs - Body Weight dosing->observation necropsy Gross Necropsy observation->necropsy end_point Endpoint: - Toxicity Signs - Classification necropsy->end_point

Caption: Workflow for OECD Guideline 420 Acute Oral Toxicity Study.

Bacterial Reverse Mutation (Ames) Test (OECD Guideline 471)

This in vitro assay is a widely used initial screen to determine the mutagenic potential of a substance. It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. The test measures the ability of the test substance to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.[11][12][13]

Methodology:

  • Bacterial Strains: Use at least five strains of bacteria, including four strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and one strain of E. coli (e.g., WP2 uvrA).[11]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., S9 fraction from induced rat liver).

  • Test Conditions: Use both the plate incorporation and pre-incubation methods.

  • Dose Levels: Test at least five different concentrations of the substance.

  • Controls: Include both negative (solvent) and positive controls (known mutagens for each strain).

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies and compare it to the negative control. A substance is considered mutagenic if it produces a dose-related increase in revertant colonies.

Workflow Diagram:

OECD_471_Workflow cluster_with_S9 With Metabolic Activation (S9) cluster_without_S9 Without Metabolic Activation cluster_analysis Data Analysis A1 Bacteria + Test Substance + S9 A2 Incubate & Plate A1->A2 A3 Count Revertant Colonies A2->A3 C1 Compare to Controls A3->C1 B1 Bacteria + Test Substance B2 Incubate & Plate B1->B2 B3 Count Revertant Colonies B2->B3 B3->C1 start Prepare Bacterial Cultures start->A1 start->B1 C2 Assess Dose-Response C1->C2 C3 Determine Mutagenicity C2->C3

Caption: Workflow for OECD Guideline 471 Ames Test.

In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473)

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.[14][15][16][17]

Methodology:

  • Cell Cultures: Use established cell lines (e.g., CHO, CHL) or primary cell cultures (e.g., human peripheral blood lymphocytes).

  • Metabolic Activation: Perform the test with and without an exogenous metabolic activation system (S9).

  • Treatment: Expose cell cultures to the test substance for a short period (e.g., 3-6 hours) and a longer period (continuous treatment for approximately 1.5 normal cell cycle lengths).

  • Harvest and Staining: At a predetermined time after exposure, treat cells with a metaphase-arresting substance (e.g., colcemid), harvest, and stain the chromosomes.

  • Microscopic Analysis: Analyze metaphase cells for chromosomal aberrations.

  • Data Evaluation: A substance is considered positive if it induces a concentration-dependent increase in the number of cells with structural chromosomal aberrations.[18]

Workflow Diagram:

OECD_473_Workflow start Prepare Mammalian Cell Cultures treatment Treat cells with Test Substance (+/- S9 metabolic activation) start->treatment arrest Add Metaphase-Arresting Agent treatment->arrest harvest Harvest and Fix Cells arrest->harvest stain Prepare and Stain Slides harvest->stain analysis Microscopic Analysis of Chromosomes stain->analysis endpoint Endpoint: - Frequency of Chromosomal Aberrations analysis->endpoint

Caption: Workflow for OECD Guideline 473 Chromosomal Aberration Test.

Reproduction/Developmental Toxicity Screening Test (OECD Guideline 421)

This screening test provides initial information on the potential effects of a substance on reproduction and development.[19]

Methodology:

  • Animal Selection: Use young, sexually mature rats.

  • Dosing: Administer the test substance daily to both males and females for a pre-mating period, during mating, and for females, throughout gestation and lactation.

  • Mating: Pair one male with one female.

  • Observations: Monitor animals for clinical signs of toxicity, effects on mating performance, fertility, gestation length, and parturition.

  • Pup Evaluation: Examine pups for viability, growth, and any developmental abnormalities.

  • Necropsy: Conduct a gross necropsy on all adult animals and pups.

Workflow Diagram:

OECD_421_Workflow start Select Male & Female Rats premating Pre-mating Dosing start->premating mating Mating Period premating->mating gestation Gestation Dosing (Females) mating->gestation lactation Lactation Dosing (Females) gestation->lactation pup_obs Pup Observation - Viability, Growth lactation->pup_obs necropsy Necropsy of Adults & Pups pup_obs->necropsy endpoint Endpoint: - Fertility Indices - Developmental Effects necropsy->endpoint

Caption: Workflow for OECD Guideline 421 Reproductive/Developmental Toxicity Screening.

Pharmacokinetics and Metabolism: Understanding the Compound's Fate in the Body

Pharmacokinetics (PK) describes what the body does to a drug, encompassing absorption, distribution, metabolism, and excretion (ADME).[20] Understanding the PK profile of 2-(Aminomethyl)butanedioic acid hydrochloride is essential for interpreting toxicological findings and for designing effective and safe dosing regimens in future studies.

Key PK Parameters to Investigate:

  • Absorption: Determine the rate and extent of absorption after oral administration.

  • Distribution: Assess how the compound distributes into various tissues and organs.

  • Metabolism: Identify the major metabolic pathways and the enzymes involved. In vitro studies using liver microsomes or hepatocytes can provide initial insights.

  • Excretion: Characterize the primary routes of elimination from the body (e.g., urine, feces).

Conclusion and Future Directions

For researchers and drug development professionals, the path forward involves a systematic, data-driven approach:

  • Conduct a comprehensive literature search for toxicological data on structurally similar compounds to inform a preliminary risk assessment.

  • Perform a battery of in vitro genotoxicity tests as a first step to assess mutagenic potential.

  • Conduct acute toxicity studies to determine the short-term toxicity profile and to aid in dose selection for longer-term studies.

  • If warranted by the intended use and initial findings, proceed with repeated-dose and reproductive toxicity studies.

  • Characterize the pharmacokinetic profile to understand the compound's behavior in a biological system.

By adhering to these rigorous scientific principles and regulatory guidelines, a thorough understanding of the safety profile of 2-(Aminomethyl)butanedioic acid hydrochloride can be achieved, paving the way for its potential therapeutic applications.

References

  • European Medicines Agency. (2023). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. Retrieved from [Link]

  • Priyanka, S., & Singh, S. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Retrieved from [Link]

  • Kim, H. S., Kim, M. S., & Lee, C. H. (2023). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. Archives of Pharmacal Research, 46(10), 835-847. Retrieved from [Link]

  • Veeprho. (2024). Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines. Retrieved from [Link]

  • SynThink. (2026). Mutagenic Impurities Risk Assessment Under ICH M7. Retrieved from [Link]

  • National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]

  • NIB-GEN. (n.d.). Bacterial Reverse Mutation Assay or Ames assay (OECD 471). Retrieved from [Link]

  • ICH. (2023). Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). Retrieved from [Link]

  • Slideshare. (n.d.). OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. Retrieved from [Link]

  • OECD. (2008). Guidance Document on Mammalian Reproductive Toxicity Testing and Assessment. Retrieved from [Link]

  • National Toxicology Program. (2015). OECD Test Guideline 421: Reproduction/Developmental Toxicity Screening Test. Retrieved from [Link]

  • Nucro-Technics. (2020). OECD 473: In Vitro Mammalian Chromosomal Aberration Test. Retrieved from [Link]

  • Pesticide Registration Toolkit. (n.d.). In vitro genotoxicity testing – bacterial reverse mutation assay. Retrieved from [Link]

  • YouTube. (2020). Acute Toxicity Studies | OECD 420 and OECD 423 | pharmacology 6th semester | toxicity studies. Retrieved from [Link]

  • Pesticide Registration Toolkit. (n.d.). Reproductive toxicity – two-generation study. Retrieved from [Link]

  • Slideshare. (n.d.). Reproductive toxicology studies ACCORDING TO OECD guidlines 422. Retrieved from [Link]

  • OECD. (n.d.). Test No. 471: Bacterial Reverse Mutation Test. Retrieved from [Link]

  • OECD. (n.d.). Test No. 425: Acute Oral Toxicity: Up‑and‑Down Procedure. Retrieved from [Link]

  • OECD. (n.d.). Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. Retrieved from [Link]

  • OECD. (2016). Test No. 473: In Vitro Mammalian Chromosomal Aberration Test. Retrieved from [Link]

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. Retrieved from [Link]

  • OECD. (n.d.). Test No. 473: In vitro Mammalian Chromosome Aberration Test. Retrieved from [Link]

  • Sugiyama, K., Yamada, M., Awogi, T., & Hakura, A. (2011). The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms. Genes and Environment, 33(1), 13-17. Retrieved from [Link]

  • Flashpoint srl. (n.d.). Advice on dose-level selection for the conduct of reproductive toxicity studies (OECD TGs 414, 421/422 and 443) under REACH. Retrieved from [Link]

  • Eurofins Deutschland. (n.d.). Chromosome Aberration Test in vitro. Retrieved from [Link]

  • American Elements. (n.d.). 2-(aminomethyl)butanedioic acid hydrochloride. Retrieved from [Link]

  • Barker, L. (n.d.). PHARMACOLOGY 2 - PHARMACOKINETICS. World Federation of Societies of Anaesthesiologists. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis of 2-(Aminomethyl)butanedioic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2-(Aminomethyl)butanedioic acid hydrochloride (Synonym: 2-(Aminomethyl)succinic acid hydrochloride) CAS Registry Number: 70125-51-8 [1]

Introduction & Strategic Rationale

2-(Aminomethyl)butanedioic acid is a highly versatile aliphatic dicarboxylic acid utilized as a foundational building block in the development of peptidomimetics, matrix metalloproteinase (MMP) inhibitors, and GABA analogues.

Synthesizing this molecule presents a classic chemoselectivity challenge. The most direct and commercially viable starting material is diethyl 2-cyanosuccinate . However, converting the nitrile group to a primary amine via traditional catalytic hydrogenation (e.g., H₂, Pd/C) invariably leads to spontaneous intramolecular acyl substitution. The nascent free amine rapidly attacks the adjacent ethyl ester, resulting in lactamization to form ethyl 5-oxopyrrolidine-3-carboxylate.

The Chemical Solution: To bypass this thermodynamic sink, this protocol employs an in situ trapping strategy [2]. We utilize a mild, catalytic nickel boride reduction system (generated in situ from NiCl₂·6H₂O and NaBH₄) in the presence of di-tert-butyl dicarbonate (Boc₂O). As the nitrile is reduced, the resulting primary amine is immediately captured as a sterically hindered Boc-carbamate, effectively preventing cyclization. Subsequent mild saponification and anhydrous acidic deprotection yield the target compound as a highly pure, easily isolated crystalline hydrochloride salt.

Chemical Workflow & Visualization

Workflow SM Diethyl 2-cyanosuccinate (Starting Material) Step1 Step 1: Chemoselective Reduction & Boc-Protection NiCl2·6H2O, NaBH4, Boc2O, MeOH SM->Step1 Int1 Diethyl 2-((Boc-amino)methyl)succinate (Intermediate 1) Step1->Int1 Prevents lactamization Step2 Step 2: Saponification LiOH·H2O, THF/H2O, then HCl (aq) Int1->Step2 Int2 2-((Boc-amino)methyl)succinic acid (Intermediate 2) Step2->Int2 pH 2-3 extraction Step3 Step 3: Global Deprotection & Salt Formation 4M HCl in Dioxane Int2->Step3 Product 2-(Aminomethyl)butanedioic acid hydrochloride (Target Product) Step3->Product Precipitation

Chemical workflow for synthesizing 2-(aminomethyl)butanedioic acid hydrochloride.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric equivalents, thermodynamic conditions, and expected yields for the three-step synthesis.

StepReaction PhaseReagents & StoichiometryTemp / TimeExpected Yield
1 Reduction & Boc-Protection Diethyl 2-cyanosuccinate (1.0 eq)Boc₂O (2.0 eq)NiCl₂·6H₂O (0.1 eq)NaBH₄ (7.0 eq)0 °C → RT12 hours65 – 75%
2 Ester Saponification Intermediate 1 (1.0 eq)LiOH·H₂O (4.0 eq)Solvent: THF/MeOH/H₂O (1:1:1)RT4 – 6 hours85 – 95%
3 Deprotection & Salt Formation Intermediate 2 (1.0 eq)4M HCl in Dioxane (10.0 eq)RT2 – 4 hours> 90%

Detailed Experimental Protocols

Step 1: Chemoselective Nitrile Reduction and in situ Boc-Protection

Causality Note: Sodium borohydride reduces Ni(II) to nickel boride (Ni₂B) nanoparticles, which act as the active catalytic surface for hydrogen transfer. The excess NaBH₄ provides the hydrogen source. Temperature control is critical to prevent the thermal decomposition of Boc₂O and manage the exothermic release of H₂ gas [2].

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve diethyl 2-cyanosuccinate (1.0 eq) and di-tert-butyl dicarbonate (Boc₂O, 2.0 eq) in anhydrous methanol (approx. 0.2 M concentration relative to the substrate).

  • Catalyst Addition: Add Nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 0.1 eq). The solution will adopt a clear, pale green color.

  • Reduction: Cool the reaction mixture to 0 °C using an ice-water bath. Carefully add Sodium borohydride (NaBH₄, 7.0 eq) in small portions over 30 minutes.

    • Observation: The reaction is highly exothermic with vigorous effervescence. The solution will immediately turn opaque black, indicating the formation of active nickel boride nanoparticles.

  • Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours under a nitrogen atmosphere.

  • Workup: Quench the reaction by adding diethylenetriamine (0.2 eq) to chelate the nickel, or filter the black suspension directly through a tightly packed pad of Celite. Wash the Celite pad thoroughly with ethyl acetate (EtOAc).

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in EtOAc, wash with saturated aqueous NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford Diethyl 2-((tert-butoxycarbonylamino)methyl)succinate (Intermediate 1) as a pale yellow oil.

Step 2: Mild Saponification of the Diethyl Ester

Causality Note: Lithium hydroxide is selected over sodium or potassium hydroxide as it provides a milder saponification environment, minimizing the risk of base-catalyzed side reactions while efficiently hydrolyzing the sterically hindered esters.

  • Reaction Setup: Dissolve Intermediate 1 (1.0 eq) in a 1:1:1 mixture of Tetrahydrofuran (THF), Methanol (MeOH), and deionized water (approx. 0.3 M).

  • Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O, 4.0 eq) in one portion. Stir the biphasic mixture vigorously at room temperature for 4 to 6 hours. Monitor by TLC (Hexanes:EtOAc) until the starting material is completely consumed.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the volatile organic solvents (THF and MeOH), leaving an aqueous alkaline solution.

  • Acidification: Cool the aqueous layer to 0 °C. Carefully acidify the solution to pH 2.5 – 3.0 using 1M aqueous KHSO₄ or 1M HCl.

    • Critical Parameter: Do not drop the pH below 2.0, as highly acidic aqueous conditions can prematurely cleave the Boc protecting group.

  • Extraction: Extract the aqueous layer with EtOAc (3 × 50 mL). Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield 2-((tert-butoxycarbonylamino)methyl)succinic acid (Intermediate 2) as a viscous oil that may slowly crystallize upon standing.

Step 3: Global Deprotection and Hydrochloride Salt Precipitation

Causality Note: This step is a self-validating purification system. The starting diacid is soluble in dioxane, but upon cleavage of the Boc group, the resulting highly polar amino acid hydrochloride salt is entirely insoluble in the organic medium. The product crashes out of solution, driving the reaction forward and allowing isolation via simple filtration without the need for chromatography.

  • Deprotection: Dissolve Intermediate 2 (1.0 eq) in a minimum volume of anhydrous 1,4-dioxane.

  • Acid Addition: Add a commercially available solution of 4M HCl in dioxane (10.0 eq). Stir the mixture at room temperature.

    • Observation: Within 15 to 30 minutes, the evolution of CO₂ and isobutylene gas will be visible. A white precipitate will begin to form as the hydrochloride salt is generated.

  • Completion: Allow the reaction to stir for 2 to 4 hours to ensure complete deprotection.

  • Isolation: Filter the resulting white suspension through a sintered glass funnel.

  • Washing & Drying: Wash the filter cake extensively with cold, anhydrous diethyl ether to remove residual dioxane, cleaved tert-butyl byproducts, and any trace organic impurities. Dry the white solid under high vacuum for 12 hours to afford pure 2-(Aminomethyl)butanedioic acid hydrochloride .

References

  • American Elements. "2-(aminomethyl)butanedioic acid hydrochloride | CAS 70125-51-8". American Elements Catalog. Retrieved April 5, 2026. URL:[Link]

  • Caddick, S., Judd, D. B., Lewis, A. K. de K., Reich, M. T., & Williams, M. R. V. (2003). "A generic approach for the catalytic reduction of nitriles." Tetrahedron, 59(29), 5417-5423. URL:[Link]

HPLC Method Development for the Analysis of 2-(Aminomethyl)butanedioic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a comprehensive guide to developing a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(Aminomethyl)butanedioic acid hydrochloride. Due to its high polarity and lack of a strong UV chromophore, this analyte presents significant challenges for retention and detection using conventional reversed-phase chromatography.[1][2] We provide two validated protocols to address these challenges: a primary method employing Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS) for direct, underivatized analysis, and a robust alternative method using pre-column derivatization for sensitive UV or Fluorescence detection with Reversed-Phase HPLC. The causality behind experimental choices, detailed step-by-step protocols, and troubleshooting guidance are provided to ensure successful implementation in research and quality control environments.

Introduction and Analytical Challenges

2-(Aminomethyl)butanedioic acid, also known as 2-(aminomethyl)succinic acid, is an amino acid derivative.[3] Its hydrochloride salt form is a highly polar, hydrophilic compound with a molecular weight of approximately 183.59 g/mol .[4] The precise quantification of such compounds is crucial in various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control of active pharmaceutical ingredients (APIs).

The primary analytical hurdles for this molecule are:

  • Poor Retention: The analyte's high polarity leads to minimal or no retention on traditional nonpolar stationary phases like C18, causing it to elute in the void volume.[2]

  • Lack of Chromophore: The molecule does not possess a suitable chromophore, rendering direct detection by UV-Vis spectrophotometry insensitive and impractical for quantitative purposes.[5][6]

This guide provides a logical, science-backed approach to overcome these issues, establishing reliable and reproducible analytical methods.

Method Development Strategy: A Dichotomous Approach

The selection of an appropriate analytical method is contingent on the available instrumentation. We present a workflow that guides the user to the optimal method based on detector availability.

MethodSelection Analyte Analyte Properties - High Polarity (XLogP: -4.0) - No UV Chromophore MethodChoice Method Selection Point: Detector Availability Analyte->MethodChoice MS_Detector Mass Spectrometer (MS) Available? MethodChoice->MS_Detector Yes UV_Detector UV or Fluorescence (FLD) Detector Available? MethodChoice->UV_Detector No MS HILIC_Path Primary Method: Direct Analysis via HILIC-MS MS_Detector->HILIC_Path Deriv_Path Alternative Method: RP-HPLC with Pre-Column Derivatization UV_Detector->Deriv_Path HILIC_Rationale Rationale: - Excellent retention for polar compounds - High sensitivity and specificity - No derivatization required HILIC_Path->HILIC_Rationale Deriv_Rationale Rationale: - Adds a chromophore/fluorophore - Increases hydrophobicity for RP retention - Widely accessible instrumentation Deriv_Path->Deriv_Rationale

Caption: Method selection workflow based on analyte properties and detector availability.

Part 1: Primary Method — HILIC-MS for Underivatized Analysis

This is the preferred method due to its high specificity and elimination of the labor-intensive derivatization step. Hydrophilic Interaction Liquid Chromatography (HILIC) is designed specifically for the retention of highly polar compounds that are unretained in reversed-phase mode.[7][8] The retention mechanism involves the partitioning of the analyte between a high-organic-content mobile phase and a water-enriched layer adsorbed onto the polar stationary phase surface.[6] Coupling HILIC with a mass spectrometer provides the sensitivity and selectivity needed for quantification without a chromophore.[9]

Materials and Reagents
  • Analyte Standard: 2-(Aminomethyl)butanedioic acid hydrochloride (≥95% purity)

  • Solvents: Acetonitrile (LC-MS Grade), Deionized Water (18.2 MΩ·cm)

  • Buffers: Ammonium formate (LC-MS Grade), Formic acid (LC-MS Grade)

  • HILIC Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent amide-based HILIC column.

Instrumentation
  • LC System: Agilent 1260/1290 Infinity II, Waters ACQUITY UPLC, or equivalent system capable of handling high organic mobile phases.

  • MS Detector: Agilent 6470 Triple Quadrupole LC/MS, Waters Xevo TQ, or equivalent single or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 20 mM ammonium formate solution in water. Adjust the pH to 3.0 with formic acid.[10]

    • Mobile Phase B (Organic): Prepare a 20 mM ammonium formate solution in 90:10 Acetonitrile:Water. Adjust the pH to 3.0 with formic acid.[10]

    • Needle Wash/Seal Wash: 90:10 Acetonitrile:Water.

  • Standard & Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-(Aminomethyl)butanedioic acid hydrochloride in 10 mL of deionized water.

    • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL) by serially diluting the stock solution in a diluent of 75:25 Acetonitrile:Water. This high organic content is critical to prevent peak distortion during injection.

    • Sample Preparation: Dilute the test sample to fall within the calibration range using the same 75:25 Acetonitrile:Water diluent. Centrifuge or filter (0.22 µm PTFE) if particulates are present.

  • Chromatographic & MS Conditions:

ParameterCondition
HPLC Column Waters ACQUITY BEH Amide (2.1 x 100 mm, 1.7 µm)
Column Temperature 40 °C
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Mobile Phase A 20 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B 20 mM Ammonium Formate in 90:10 ACN:H₂O, pH 3.0
Gradient Elution 0-1 min (95% B), 1-8 min (95-50% B), 8-9 min (50% B), 9-9.1 min (50-95% B), 9.1-12 min (95% B)
MS Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Gas Temperature 300 °C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Monitored Transition (MRM) To be determined by direct infusion of standard
(Example Precursor Ion)m/z 148.06 (M+H)⁺ for the free base
  • System Suitability Test (SST):

    • Inject a mid-level standard five times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) for peak area and retention time should be ≤ 2.0%. Tailing factor should be between 0.8 and 1.5.

Expected Results

The analyte should be well-retained and exhibit a sharp, symmetrical peak. A typical retention time on this column under these conditions would be in the 4-7 minute range. The method should demonstrate excellent linearity (R² > 0.995) across the specified concentration range. The Limit of Quantification (LOQ) is expected to be in the low ng/mL range, providing ample sensitivity for most applications.

Part 2: Alternative Method — RP-HPLC with Pre-Column Derivatization

For laboratories without access to MS, pre-column derivatization followed by RP-HPLC with UV or fluorescence detection is a highly reliable and sensitive alternative.[5][11] This process involves reacting the primary amine of the analyte with a tagging agent. We recommend the Waters AccQ•Tag™ chemistry, which utilizes 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). AQC reacts with primary amines to form highly stable, fluorescent derivatives that are well-suited for reversed-phase separation.[12][13]

Derivatization cluster_workflow AQC Derivatization Workflow Sample Sample/Standard Solution (10 µL) Mix Vortex Mix Sample->Mix Buffer Borate Buffer (70 µL) Buffer->Mix Reagent AQC Reagent (20 µL) Reagent->Mix Heat Heat at 55 °C (10 min) Mix->Heat Inject Inject into RP-HPLC System Heat->Inject

Caption: Automated or manual workflow for AQC pre-column derivatization.

Materials and Reagents
  • Analyte Standard: As in Part 1.

  • Derivatization Kit: Waters AccQ•Tag™ Chemistry Kit (Part No: WAT052880) or equivalent AQC reagent.

  • Solvents: Acetonitrile (HPLC Grade), Deionized Water (18.2 MΩ·cm).

  • Buffers: As supplied in the kit or a dedicated eluent concentrate.

  • RP-HPLC Column: Waters AccQ•Tag Ultra C18 (2.1 x 100 mm, 1.7 µm) or a similar high-quality C18 column.

Instrumentation
  • LC System: HPLC or UHPLC system. An autosampler with pre-column derivatization capabilities is highly recommended but not essential.[14]

  • Detector: Fluorescence Detector (FLD) or a high-sensitivity UV/Vis Detector.

Step-by-Step Protocol
  • Reagent Preparation: Prepare the AQC derivatizing reagent according to the manufacturer's instructions (typically involves reconstituting the AQC powder in acetonitrile).[13]

  • Derivatization Procedure:

    • In an HPLC vial, add 10 µL of your standard or sample.

    • Add 70 µL of the borate buffer from the kit.

    • Add 20 µL of the prepared AQC reagent.

    • Immediately cap and vortex the vial for 30 seconds.

    • Let the vial sit at room temperature for 1 minute.

    • Heat the vial at 55 °C for 10 minutes to complete the reaction and hydrolyze excess reagent.

    • The sample is now ready for injection. The derivatives are stable for several days at 4 °C.[13]

  • Chromatographic Conditions:

ParameterCondition
HPLC Column Waters AccQ•Tag Ultra C18 (2.1 x 100 mm, 1.7 µm)
Column Temperature 45 °C
Flow Rate 0.4 mL/min
Injection Volume 1-5 µL
Mobile Phase A AccQ•Tag Eluent A Concentrate, diluted as per instructions
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient Elution Consult kit/column documentation for a typical amino acid gradient. A starting point could be: 99:1 (A:B) to 60:40 (A:B) over 15 minutes.
Detection (FLD) Excitation: 250 nm, Emission: 395 nm
Detection (UV) 248 nm
Expected Results

The derivatized analyte will now be significantly more hydrophobic, allowing for excellent retention and separation on a C18 column. Fluorescence detection provides exceptional sensitivity, often reaching picomolar levels. The method should be validated for linearity, accuracy, and precision as per standard laboratory procedures.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
(HILIC) No/Poor Retention Mobile phase too high in aqueous content; Incorrect column; Sample diluent too aqueous.Increase initial % Acetonitrile (e.g., to 95%); Ensure HILIC column is installed; Prepare samples in >75% organic solvent.
(HILIC) Peak Tailing Secondary interactions; pH mismatch between sample and mobile phase.Use a buffer (e.g., ammonium formate); Ensure sample diluent pH is similar to mobile phase A.
(Derivatization) Low Peak Area Incomplete derivatization; Reagent degradation.Ensure correct pH (use borate buffer); Prepare fresh AQC reagent daily; Check reaction time and temperature.
(Derivatization) Extraneous Peaks Reagent byproducts; Sample matrix interference.Follow heating step to hydrolyze excess reagent; Optimize gradient to resolve from analyte; Perform sample cleanup (e.g., SPE) if necessary.
General Low Sensitivity MS source is dirty; Incorrect detection wavelength; Low injection volume.Clean MS source; Verify Ex/Em wavelengths for FLD or λmax for UV; Increase injection volume (if it doesn't compromise peak shape).

Conclusion

The analysis of 2-(Aminomethyl)butanedioic acid hydrochloride, while challenging, can be accomplished with high fidelity using rationally designed HPLC methods. For laboratories equipped with mass spectrometry, a direct HILIC-MS method offers a fast, specific, and robust solution without the need for derivatization. For facilities relying on optical detection, a well-established pre-column derivatization protocol using AQC followed by reversed-phase HPLC provides excellent sensitivity and reproducibility. Both methods presented herein are built on established chromatographic principles and serve as a comprehensive starting point for validation and routine use in any drug development or research setting.

References

  • HPLC. (n.d.). Direct analysis of amino acids by HILIC–eSI-MS.
  • New HPLC-UV Method Detects Amino Acids in Foods with High Precision. (2023, October 9). Technology Networks.
  • BenchChem. (n.d.). High-Performance Liquid Chromatography (HPLC) Analysis of Amino Acids Following Pre-Column Derivatization.
  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Thermo Fisher Scientific. (n.d.). Underivatized Amino Acid Analysis in Wine by HILIC Separation and Mass Detection.
  • Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. (n.d.).
  • Sigma-Aldrich. (n.d.). Derivatization, Hydrolysis, and HPLC Analysis of Amino Acids on SUPELCOSIL™ and ASCENTIS® Columns.
  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • FUJIFILM Wako Chemicals. (n.d.). Amino Acids Analysis.
  • van de Lagemaat, M., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. PubMed.
  • Amino acid analysis using a general high-performance liquid chromatograph (HPLC). (n.d.).
  • IntechOpen. (2022, April 23). Perspective Chapter: Mixed-Mode Chromatography.
  • Nobilis, M., et al. (n.d.). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. PMC.
  • Anumol, T., & Bivens, A. (2018, January 23). Quantitative Analysis of Underivatized Amino Acids in Plant Matrix by Hydrophilic Interaction Chromatography (HILIC) with LC/MS. Agilent.
  • Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. (2021, July 29). Acta Scientific.
  • Creative Proteomics. (n.d.). Amino Acid Pre-column Derivatization HPLC Analysis Methods.
  • Lemasson, E., et al. (2025, November 27). Mixed-Mode Chromatography—A Review. LCGC International.
  • Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry.
  • Sigma-Aldrich. (n.d.). 2-(aminomethyl)butanedioic acid hydrochloride | 70125-51-8.
  • JASCO Inc. (2024, October 21). Analysis of Primary and Secondary Amino Acids by Online Pre-Column Derivatization with Ortho-Ohthalaldehyde (OPA) and 9-Fluorenylmethyl Chloroformate (FMOC) Using a Rapid High-Performance Liquid Chromatography (RHPLC) System.
  • Guidechem. (n.d.). 2-(Aminomethyl)butanedioic acid 53874-24-1 wiki.
  • AiFChem. (2025, October 21). 53874-24-1 | 2-(Aminomethyl)butanedioic acid.
  • Sapphire Bioscience. (n.d.). 2-(Aminomethyl)butanedioic acid hydrochloride.

Sources

Application Note: Comprehensive NMR Spectroscopy Characterization of 2-(Aminomethyl)butanedioic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Compound: 2-(Aminomethyl)butanedioic acid hydrochloride (CAS: 70125-51-8) Technique: High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Executive Summary & Structural Rationale

2-(Aminomethyl)butanedioic acid hydrochloride is a highly polar, low-molecular-weight amino acid derivative. Structurally, it is a substituted succinic acid featuring a primary aminomethyl group at the C2 position. This molecule serves as a critical intermediate in pharmaceutical synthesis and functions as a conformationally restricted analog of neurotransmitters like GABA and glutamate[1].

Mechanistic Causality in NMR Behavior: Rigorous structural characterization of this molecule requires understanding its behavior in solution. As a hydrochloride salt, the molecule dissolves readily in aqueous media, existing predominantly with a protonated amine (–NH₃⁺) and protonated carboxylic acids (–COOH) at low pH.

  • Solvent Selection: Deuterium oxide (D₂O) is the mandatory solvent. It readily dissolves the polar salt and facilitates rapid deuterium exchange with the five labile protons (three on the ammonium, two on the carboxylates). This exchange renders them "invisible" in the 1 H NMR spectrum, preventing broad signal overlap in the critical aliphatic region.

  • Diastereotopic Splitting: The molecule possesses a chiral center at C2. Consequently, the adjacent methylene protons on C3 and C5 are diastereotopic. They reside in distinct magnetic environments and will couple not only to the C2 methine proton but also to each other (geminal coupling, 2J ), resulting in complex doublet-of-doublets (dd) splitting patterns rather than simple multiplets.

  • Deshielding Effects: The strongly electron-withdrawing nature of the –NH₃⁺ group pulls electron density away from the C5 carbon, shifting the C5 protons significantly downfield compared to the C3 protons, which are adjacent to the less electronegative carboxylate group [2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each step contains internal checks to verify sample integrity and instrument performance before proceeding to the next phase.

Phase 1: Sample Preparation
  • Massing: Weigh accurately 15.0 – 20.0 mg of 2-(Aminomethyl)butanedioic acid hydrochloride.

  • Solvation: Dissolve the compound in 0.6 mL of 99.9% D₂O.

  • Internal Standard Addition: Add 0.1% w/v DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) to the solution. Causality: DSS is preferred over TMS in aqueous solutions due to its superior solubility. It provides a reliable 0.00 ppm chemical shift reference and a known concentration for integral validation.

  • Transfer: Transfer the homogeneous solution to a standard 5 mm precision NMR tube.

Phase 2: Instrument Calibration & Acquisition (Self-Validating)
  • Tuning & Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe specifically to the solvent dielectric to maximize the signal-to-noise ratio (SNR).

  • Shimming (Validation Step): Perform gradient shimming. Validation Check: Measure the full-width at half-maximum (FWHM) of the DSS peak at 0.00 ppm. If FWHM > 1.0 Hz, re-shim the magnet. Proceeding with poor homogeneity will obscure the critical 2J geminal couplings of the diastereotopic protons.

  • 1D 1 H Acquisition: Acquire 16 scans with a spectral width of 12 ppm and a relaxation delay ( D1​ ) of 2.0 seconds to ensure complete longitudinal relaxation ( T1​ ) for accurate integration.

  • 1D 13 C Acquisition: Acquire 1024 scans with proton decoupling (WALTZ-16). Set D1​ to 2.0 seconds.

  • Integral Validation (Validation Step): Phase and baseline-correct the 1 H spectrum. Integrate the aliphatic region (2.0 – 3.5 ppm). Validation Check: The sum of the integrals must equal exactly 5.0 relative to the calibrated DSS standard, confirming the presence of the 5 non-exchangeable protons and validating the absence of major protonated impurities.

NMR_Workflow A 1. Sample Prep (D2O + DSS) B 2. Shimming & Tuning (Self-Validation) A->B C 3. 1D Acquisition (1H, 13C) B->C D 4. 2D Acquisition (COSY, HSQC, HMBC) C->D E 5. Multi-dimensional Cross-Validation D->E

Step-by-step self-validating NMR characterization workflow for amino acid derivatives.

Quantitative Data & Spectral Interpretation

The chemical shifts of amino acids and their derivatives are highly sensitive to pH/pD [3]. The data presented below represents the protonated hydrochloride salt in D₂O.

Table 1: 1 H NMR Assignments (400 MHz, D₂O)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Structural Assignment
C2-H 2.95 – 3.05m1H-Methine proton (α to C1 carboxylate)
C3-Hₐ 2.55dd1H16.5, 5.0Diastereotopic methylene (α to C4)
C3-H₆ 2.75dd1H16.5, 8.5Diastereotopic methylene (α to C4)
C5-Hₐ 3.15dd1H13.0, 6.0Diastereotopic aminomethyl (α to NH₃⁺)
C5-H₆ 3.25dd1H13.0, 7.5Diastereotopic aminomethyl (α to NH₃⁺)
Table 2: 13 C NMR Assignments (100 MHz, D₂O)
PositionChemical Shift (δ, ppm)Carbon TypeStructural Assignment
C1 176.5CqCarboxylate carbon (adjacent to methine)
C4 174.2CqCarboxylate carbon (adjacent to methylene)
C2 42.1CHMethine carbon
C5 40.5CH₂Aminomethyl carbon
C3 35.2CH₂Methylene carbon

Advanced 2D NMR Correlation Strategy

To unequivocally assign the 1D spectra, 2D NMR techniques are employed to map the atomic connectivity. This approach prevents misassignment of the C3 and C5 methylene groups, which can otherwise look identical in 1D 1 H NMR.

  • COSY (Correlation Spectroscopy): Identifies the contiguous spin system. The C2 methine proton (~3.00 ppm) will show distinct cross-peaks to both the C3 protons (~2.55, 2.75 ppm) and the C5 protons (~3.15, 3.25 ppm).

  • HSQC (Heteronuclear Single Quantum Coherence): Differentiates the carbon types. The HSQC spectrum will show two protons correlating to the C3 carbon at 35.2 ppm, and two protons correlating to the C5 carbon at 40.5 ppm, confirming their diastereotopic nature.

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for assigning the quaternary carboxylate carbons (C1 and C4), which lack attached protons. The C3 protons will show a strong 2JCH​ correlation to the C4 carboxylate (174.2 ppm), while the C5 protons will show a 3JCH​ correlation to the C1 carboxylate (176.5 ppm), locking the entire carbon framework into place.

Assignment_Logic Start 1D Spectra (1H & 13C) COSY COSY (H-H Coupling) Start->COSY Spin Systems HSQC HSQC (Direct C-H) Start->HSQC Protonated Carbons HMBC HMBC (Long-range C-H) Start->HMBC Quaternary Carbons Result Validated Structure COSY->Result HSQC->Result HMBC->Result

Logical framework for 2D NMR spectral assignment and structural validation.

Troubleshooting & Artifact Mitigation

  • Residual HDO Interference: The residual water peak in D₂O appears at ~4.79 ppm at 298 K. While this is well downfield of the aliphatic signals for this compound, temperature fluctuations can cause the HDO peak to drift. If sample heating occurs, the HDO peak may shift upfield. Maintain strict temperature control (298 K) during acquisition.

  • pH-Induced Chemical Shift Drift: If the sample is heavily diluted or if trace basic impurities are present, the amine may partially deprotonate. This eliminates the deshielding effect of the positive charge, causing the C5 protons to drift upfield (towards 2.8 ppm)[2]. Ensure the sample remains strictly as the hydrochloride salt for reproducible spectra.

References

  • American Elements. (n.d.). 2-(aminomethyl)butanedioic acid hydrochloride | CAS 70125-51-8. Retrieved from[Link]

  • Kuhn, L. T. (2013). Photo-CIDNP NMR spectroscopy of amino acids and proteins. Topics in Current Chemistry, 338, 229-300. Retrieved from[Link]

  • Voelter, W., Jung, G., Breitmaier, E., & Bayer, E. (1971). [13C-NMR chemical shifts of amino acids and peptides]. Zeitschrift für Naturforschung B, 26(3), 213-225. Retrieved from[Link]

Application Note: Utilizing 2-(Aminomethyl)butanedioic Acid Hydrochloride in Advanced Peptide Synthesis and Bioconjugation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Profile

2-(Aminomethyl)butanedioic acid hydrochloride (CAS 70125-51-8), also known as 2-(aminomethyl)succinic acid, is a highly versatile A2​B type building block. Featuring a primary aminomethyl group and a succinic acid backbone (two carboxylic acids), it serves as a critical junction for synthesizing peptide dendrimers, peptidomimetics, and complex bioconjugates [1].

Unlike standard acidic amino acids (e.g., Aspartic or Glutamic acid), the insertion of an aminomethyl branch introduces a β -amino acid character. This structural deviation significantly enhances the proteolytic stability of the resulting peptide sequence while providing a flexible, extended carbon tether for orthogonal branching or payload conjugation [3].

Table 1: Physicochemical Properties
PropertyValueClinical/Synthetic Significance
CAS Number 70125-51-8Unique identifier for the hydrochloride salt [1].
Molecular Formula C5​H10​ClNO4​ Contains one primary amine and two carboxyls ( A2​B monomer).
Molecular Weight 183.59 g/mol Low molecular weight ensures high atom economy during coupling [1].
Topological Polar Surface Area 101 ŲHigh polarity; requires hydrophobic protecting groups for organic solubility.
Chirality 1 Stereocenter (C2)Necessitates stereochemical consideration to avoid diastereomeric mixtures.

Mechanistic Insights: Orthogonal Protection and Branching

To deploy 2-(aminomethyl)butanedioic acid in Solid-Phase Peptide Synthesis (SPPS), the molecule must be orthogonally protected. The primary amine is typically protected with a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group. The two carboxylic acids require distinct protecting groups to allow sequential, regioselective deprotection and coupling—a fundamental requirement for synthesizing branched dendrimers [3].

Expert Insight: We recommend protecting the α -carboxyl (closer to the aminomethyl group) with a Palladium-labile Allyl ester, and the β -carboxyl with an acid-labile tert-butyl (tBu) ester. This tri-orthogonal system (Fmoc/Allyl/tBu) prevents cross-reactivity and allows independent elongation of two distinct peptide branches.

Orthogonal_Protection Core 2-(Aminomethyl)butanedioic Acid Core Scaffold Amine Primary Amine Fmoc Protection Base Labile (Piperidine) Core->Amine Carboxyl1 α-Carboxyl Allyl Ester Pd(0) Labile Core->Carboxyl1 Carboxyl2 β-Carboxyl t-Butyl Ester Acid Labile (TFA) Core->Carboxyl2

Caption: Tri-orthogonal protection strategy for 2-(aminomethyl)butanedioic acid in SPPS.

Table 2: Recommended Orthogonal Protecting Group Strategy
Functional GroupProtecting GroupCleavage ConditionRationale
Primary Amine Fmoc20% Piperidine in DMFStandard SPPS protocol; orthogonal to acid and Pd(0).
α -Carboxyl Allyl (-OAll) Pd(PPh3​)4​ , PhenylsilaneAllows selective unmasking for Branch A synthesis.
β -Carboxyl tert-Butyl (-OtBu)95% TFACleaved during final global deprotection or selectively for Branch B.

Experimental Protocols

Protocol A: Synthesis of Fmoc-2-(Aminomethyl)butanedioic Acid

Objective: Convert the hydrochloride salt into an Fmoc-protected building block suitable for SPPS. Causality: Fmoc-OSu is utilized instead of Fmoc-Cl to prevent the formation of dipeptides or oligomers, which are common side reactions with highly reactive acyl chlorides.

Step-by-Step Methodology:

  • Neutralization: Dissolve 10 mmol of 2-(aminomethyl)butanedioic acid hydrochloride [1] in 20 mL of 10% aqueous Na2​CO3​ . Self-Validation: Ensure the pH is strictly between 9.0 and 9.5 using pH test strips. The primary amine must be fully deprotonated to act as a nucleophile.

  • Fmoc Addition: Dissolve 11 mmol of Fmoc-OSu in 20 mL of 1,4-dioxane. Add this solution dropwise to the aqueous mixture over 30 minutes at 0°C (ice bath).

  • Reaction Monitoring: Stir the mixture at room temperature for 12 hours. Self-Validation: Monitor via TLC (DCM:MeOH 9:1). Spray with Ninhydrin; the disappearance of the purple spot confirms the complete consumption of the primary amine.

  • Workup: Extract the mixture with diethyl ether (2 x 20 mL) to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2.0 using 6M HCl (precipitation of the product occurs).

  • Isolation: Extract the acidic aqueous layer with Ethyl Acetate (3 x 30 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the Fmoc-protected diacid.

Protocol B: SPPS Incorporation and Dendrimeric Branching

Objective: Incorporate the protected monomer into a growing peptide chain and initiate branching. Causality: The steric bulk of the aminomethyl group necessitates highly efficient coupling reagents. We employ DIC/Oxyma Pure, which provides superior suppression of epimerization compared to HATU, preserving the stereochemical integrity of the C2 chiral center.

SPPS_Branching Resin Solid Support (Rink Amide Resin) Linear Linear Peptide Elongation (Standard Fmoc SPPS) Resin->Linear Coupling Coupling: Fmoc-2-(Aminomethyl)succinic acid Linear->Coupling Deprotect1 Deprotect α-COOH (Pd(PPh3)4 / Phenylsilane) Coupling->Deprotect1 BranchA Synthesize Branch A (Elongate α-chain) Deprotect1->BranchA Deprotect2 Deprotect β-COOH (TFA Cleavage) BranchA->Deprotect2 BranchB Synthesize Branch B (Elongate β-chain) Deprotect2->BranchB Dendrimer Final Branched Peptide Construct BranchB->Dendrimer

Caption: Workflow for generating branched peptide dendrimers using 2-(aminomethyl)butanedioic acid.

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-bound resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5 x 1 min).

  • Coupling the Monomer:

    • Pre-activate Fmoc-2-(aminomethyl)butanedioic acid( α -OAll)- β -OtBu (0.4 mmol, 4 eq) with DIC (0.4 mmol, 4 eq) and Oxyma Pure (0.4 mmol, 4 eq) in 2 mL DMF for 3 minutes.

    • Add the mixture to the resin and shake for 2 hours at room temperature.

    • Self-Validation: Perform a Kaiser Test. A yellow solution (negative) indicates complete coupling. Blue resin beads (positive) dictate a mandatory re-coupling step using HATU/DIPEA to overcome steric hindrance.

  • Branch A Elongation ( α -Carboxyl Unmasking):

    • Treat the resin with Pd(PPh3​)4​ (0.1 eq) and Phenylsilane (10 eq) in anhydrous DCM for 2 x 30 minutes in the dark to remove the Allyl group.

    • Wash with DCM, then 0.5% sodium diethyldithiocarbamate in DMF to remove palladium residues.

    • Couple the first amino acid of Branch A to the newly freed α -carboxyl using standard DIC/Oxyma protocols.

  • Branch B Elongation ( β -Carboxyl Unmasking):

    • The β -OtBu group is typically removed during final global cleavage (95% TFA, 2.5% TIS, 2.5% H2​O ). If Branch B requires on-resin elongation, a different protecting group (e.g., Benzyl ester) must be used initially, cleavable via alternative orthogonal methods [2, 4].

Conclusion

The integration of 2-(aminomethyl)butanedioic acid hydrochloride into peptide synthesis workflows provides a robust mechanism for generating highly branched, proteolytically stable constructs. By adhering to strict orthogonal protection strategies and utilizing self-validating coupling protocols, researchers can leverage this A2​B monomer to pioneer novel peptide dendrimers and targeted bioconjugates.

References

  • American Elements. "2-(aminomethyl)butanedioic acid hydrochloride | CAS 70125-51-8". American Elements Catalog. Available at:[Link]

  • Eritja, R., et al. "A novel concept for ligand attachment to oligonucleotides via a 2′-succinyl linker." Nucleic Acids Research. Available at:[Link]

  • Haridas, V., et al. "Designer Peptide and Protein Dendrimers: A Cross-Sectional Analysis." Chemical Reviews. Available at:[Link]

  • Khandare, J., et al. "Synthesis and In Vitro Characterization of Novel Dextran-Methylprednisolone Conjugates with Peptide Linkers." Pharmaceutical Research. Available at:[Link]

Application Note: In Vitro Validation of Amino Acid-Modified Lipid Nanoparticles Synthesized via 2-(Aminomethyl)butanedioic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The specific delivery of mRNA and siRNA remains a critical bottleneck in genetic medicine. Conventional permanently cationic lipids often trigger severe immunogenic responses and rapid systemic clearance due to protein corona formation. To overcome this, researchers are increasingly utilizing 2-(Aminomethyl)butanedioic acid hydrochloride (CAS 70125-51-8) as a foundational building block for next-generation lipid nanoparticles (LNPs) .

As a Senior Application Scientist, I approach LNP design by viewing the lipid headgroup as the primary driver of cellular interaction. 2-(Aminomethyl)butanedioic acid provides a unique zwitterionic precursor: it contains a primary amine and a dicarboxylic acid (succinic acid) backbone. When the amine is alkylated with hydrophobic tails, the resulting lipid mimics natural amino acids.

The Causality of Endosomal Escape: At physiological pH (7.4), the dicarboxylic acid groups render the LNP surface near-neutral or slightly anionic, which prevents non-specific protein adsorption and reduces cytotoxicity . However, upon endocytosis, the acidic environment of the late endosome (pH ~5.5) protonates the tertiary amine core. This charge-switching alters the lipid's geometry into an inverted cone, driving a phase transition from a stable lamellar structure to a fusogenic hexagonal (HII) phase. This physically disrupts the endosomal membrane, releasing the nucleic acid payload into the cytosol .

The following protocols provide a self-validating workflow to formulate these modified LNPs and rigorously test their encapsulation efficiency, biocompatibility, and transfection efficacy in vitro.

Expected Quantitative Baselines

To establish a trustworthy experimental baseline, your formulated LNPs should align with the parameters outlined in Table 1. Deviations from these metrics indicate formulation instability or suboptimal lipid conjugation.

Table 1: Quality Control Metrics for Amino Acid-Modified LNPs

ParameterExpected Value RangeAnalytical MethodMechanistic Significance
Z-Average Size 60 - 100 nmDynamic Light Scattering (DLS)Optimal size range for clathrin-mediated endocytosis.
Polydispersity (PDI) < 0.20DLSEnsures uniform formulation; prevents heterogeneous cellular uptake.
Apparent pKa 6.0 - 6.5TNS Fluorescence AssayCritical threshold for pH-responsive endosomal charge-switching.
Encapsulation (EE%) > 90%RiboGreen AssayValidates the electrostatic complexation of mRNA by the lipid core.
Cell Viability > 85% (at 100 ng mRNA)CellTiter-Glo AssayDemonstrates the biocompatibility of the zwitterionic dicarboxylic headgroup.
Transfection Efficacy > 10^6 RLU/mg proteinLuciferase ReporterConfirms successful endosomal membrane disruption and cytosolic translation.

Workflow Visualization

LNP_Workflow Precursor 2-(Aminomethyl)butanedioic acid HCl (Zwitterionic Precursor) Synthesis Chemical Conjugation (Amine Alkylation) Precursor->Synthesis LipidTail Hydrophobic Tails (e.g., Epoxides) LipidTail->Synthesis ModifiedLipid Amino Acid-Modified Ionizable Lipid (pH-responsive) Synthesis->ModifiedLipid Microfluidics Microfluidic Mixing (Ethanol/Aqueous phases) ModifiedLipid->Microfluidics HelperLipids Helper Lipids & PEG (Cholesterol, DSPC, PEG-DMG) HelperLipids->Microfluidics mRNA Reporter mRNA (e.g., Firefly Luciferase) mRNA->Microfluidics LNP Formulated LNP-mRNA Complex Microfluidics->LNP Assay1 Assay 1: Encapsulation (RiboGreen Assay) LNP->Assay1 Assay2 Assay 2: Cytotoxicity (CellTiter-Glo Viability) LNP->Assay2 Assay3 Assay 3: Transfection (Luciferase Expression) LNP->Assay3

Caption: Workflow: Synthesis of amino acid-modified LNPs and subsequent in vitro validation assays.

Detailed In Vitro Assay Protocols

Protocol A: mRNA Encapsulation Efficiency (RiboGreen Assay)

This assay quantifies how effectively the synthesized lipid binds and protects the mRNA payload.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 1X TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5). Prepare a 2% Triton X-100 solution in TE buffer.

  • Sample Dilution: Dilute the formulated LNP samples 1:100 in two separate 96-well plates:

    • Plate 1 (Intact LNPs): Dilute with standard 1X TE buffer.

    • Plate 2 (Lysed LNPs): Dilute with TE buffer containing 1% Triton X-100 (final concentration).

  • Incubation: Incubate Plate 2 at 37°C for 15 minutes.

    • Causality: Triton X-100 is a non-ionic surfactant that intercalates into the LNP bilayer, completely disrupting it to release all internally bound mRNA.

  • Dye Addition: Add an equal volume of diluted Quant-iT™ RiboGreen reagent to all wells in both plates. Incubate for 5 minutes in the dark.

  • Measurement: Read fluorescence at Ex/Em 480/520 nm using a microplate reader.

  • Calculation: EE%=[(TotalRNA−FreeRNA)/TotalRNA]×100

System Validation Check: Compare the "Total RNA" fluorescence to a naked mRNA standard curve. If the recovered Total RNA is less than 80% of your theoretical input, it indicates that RNA was degraded by RNases during formulation or lost to microfluidic channel adsorption.

Protocol B: In Vitro Cytotoxicity (CellTiter-Glo Viability Assay)

This assay validates the biocompatibility of the 2-(Aminomethyl)butanedioic acid-derived lipid headgroup.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa or PC3 cells at a density of 10,000 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with LNPs at varying mRNA doses (10 ng to 500 ng/well). Include an "Empty LNP" control (formulated without mRNA) matched to the lipid concentration of the highest dose.

  • Incubation: Incubate for 24 hours.

  • Reagent Equilibration: Remove the plate from the incubator and let it equilibrate to room temperature for 30 minutes.

    • Causality: The CellTiter-Glo reagent relies on a recombinant luciferase enzyme to measure ATP. Because enzyme kinetics are highly temperature-dependent, assaying at room temperature ensures consistent luminescent signal generation and prevents edge-effects across the plate.

  • Assay: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence.

System Validation Check: If the "Empty LNP" control demonstrates >20% toxicity compared to untreated cells, the lipid formulation is inherently toxic. This indicates that the N/P ratio (Nitrogen-to-Phosphate ratio) must be lowered, or the proportion of the modified ionizable lipid in the formulation must be reduced.

Protocol C: In Vitro Transfection Efficacy (Firefly Luciferase Reporter)

This protocol confirms that the LNPs successfully escape the endosome and release mRNA for cytosolic translation.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells as described in Protocol B in a clear-bottom 96-well plate.

  • Transfection: Add Firefly Luciferase (Fluc) mRNA-loaded LNPs (100 ng mRNA/well). Include a "Naked mRNA" control and an untreated control.

    • Causality: Naked mRNA cannot cross the hydrophobic cell membrane and is rapidly degraded by nucleases in the serum-containing media. This control proves that any observed luminescence is strictly a result of LNP-mediated intracellular delivery.

  • Incubation: Incubate for 24 hours to allow for endocytosis, endosomal escape, and protein translation.

  • Lysis: Aspirate media, wash once with PBS, and add 50 µL of 1X Passive Lysis Buffer (PLB). Shake for 15 minutes at room temperature.

  • Protein Normalization (Crucial Step): Transfer 5 µL of the lysate to a separate plate for a Bradford Protein Assay.

    • Causality: Normalizing the luminescence to total protein concentration (RLU/mg protein) corrects for any variations in cell proliferation or lipid-induced cell death, ensuring the metric strictly represents delivery efficiency.

  • Measurement: Transfer 20 µL of lysate to an opaque plate, inject 100 µL of Luciferase Assay Reagent (LAR II), and immediately read the luminescence.

System Validation Check: If the Naked mRNA control yields a signal above the untreated baseline, it indicates either compromised cell membranes in your culture or insufficient washing steps, rendering the LNP efficacy data untrustworthy.

References

  • Source: WIPO / Google Patents (Patent WO2024064661A2)
  • Development of Amino Acid-Modified Biodegradable Lipid Nanoparticles for siRNA Delivery Source: Acta Biomaterialia / National Institutes of Health (NIH) URL:[Link]

  • Zwitterionic lipid nanoparticles for efficient siRNA delivery and hypercholesterolemia therapy with rational charge self-transformation Source: Theranostics / National Institutes of Health (NIH) URL:[Link]

The Strategic deployment of 2-(Aminomethyl)butanedioic Acid Hydrochloride in Asymmetric Synthesis: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate world of chiral synthesis, the selection of the appropriate building block is paramount to achieving high stereoselectivity and overall efficiency. Among the vast arsenal of chiral synthons available to the modern chemist, 2-(Aminomethyl)butanedioic acid hydrochloride, a derivative of glutamic acid, presents itself as a versatile and highly valuable scaffold. Its bifunctional nature, possessing both a primary amine and two carboxylic acid moieties, coupled with a defined stereocenter, opens a gateway to a diverse array of complex chiral molecules. This guide provides an in-depth exploration of the applications of 2-(Aminomethyl)butanedioic acid hydrochloride as a chiral building block, complete with detailed protocols and the underlying scientific rationale for its use in the synthesis of key structural motifs.

Introduction to a Versatile Chiral Building Block

2-(Aminomethyl)butanedioic acid, also known as 3-aminomethylglutaric acid, is a non-proteinogenic amino acid. The hydrochloride salt form enhances its stability and handling characteristics, making it a readily available and reliable starting material for multi-step syntheses. The presence of a stereogenic center at the C2 position allows for its use in diastereoselective reactions, where the inherent chirality of the molecule directs the formation of new stereocenters with a high degree of control.

Table 1: Physicochemical Properties of 2-(Aminomethyl)butanedioic Acid Hydrochloride

PropertyValueSource
CAS Number 70125-51-8[1]
Molecular Formula C5H10ClNO4[1]
Molecular Weight 183.59 g/mol [1]
Appearance White to off-white crystalline powderCommercially available
Chirality Available as (S) and (R) enantiomers[2]

Application in the Synthesis of Chiral Ligands

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. The structural framework of 2-(Aminomethyl)butanedioic acid hydrochloride is ideally suited for the synthesis of C2-symmetric and non-symmetric ligands for transition metal-catalyzed reactions. The amino and carboxyl groups provide convenient handles for derivatization, allowing for the introduction of phosphine, amine, or other coordinating moieties.

Rationale for Use in Ligand Synthesis

The defined stereochemistry of the butanedioic acid backbone allows for the creation of a chiral environment around a metal center. This steric and electronic influence is crucial for inducing enantioselectivity in a wide range of transformations, including hydrogenations, cross-coupling reactions, and allylic alkylations. The dicarboxylic acid functionality allows for the formation of bidentate or even tridentate ligands, which can form stable and well-defined complexes with various transition metals.

Experimental Workflow: Synthesis of a Chiral Diamine Ligand Precursor

The following workflow illustrates the initial steps in transforming (S)-2-(Aminomethyl)butanedioic acid into a chiral diamine, a common precursor for various ligand types.

Chiral Diamine Synthesis Workflow A 1. Protection of Amino Group ((S)-2-(Aminomethyl)butanedioic acid) B 2. Amidation of Carboxylic Acids A->B (COCl)₂, Amine C 3. Reduction of Amides B->C LiAlH₄, THF D 4. Deprotection C->D H₂, Pd/C or Acid E Chiral Diamine Precursor D->E

Caption: Workflow for the synthesis of a chiral diamine from (S)-2-(Aminomethyl)butanedioic acid.

Protocol 1: Synthesis of (S)-2-(Aminomethyl)pentane-1,5-diamine

This protocol outlines a representative synthesis of a chiral diamine from (S)-2-(Aminomethyl)butanedioic acid. The initial protection of the primary amine is crucial to prevent side reactions during the subsequent amidation and reduction steps.

Materials:

  • (S)-2-(Aminomethyl)butanedioic acid hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane/Water

  • Oxalyl chloride

  • Dimethylamine solution (2M in THF)

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Hydrochloric acid (4M in dioxane)

  • Sodium hydroxide solution

Procedure:

  • Boc Protection:

    • Dissolve (S)-2-(Aminomethyl)butanedioic acid hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate (3.0 eq) and stir until dissolved.

    • Add di-tert-butyl dicarbonate (1.1 eq) and stir at room temperature for 12 hours.

    • Acidify the reaction mixture to pH 2-3 with 1M HCl and extract with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected diacid.

  • Amide Formation:

    • Dissolve the Boc-protected diacid (1.0 eq) in anhydrous dichloromethane.

    • Add oxalyl chloride (2.2 eq) and a catalytic amount of DMF.

    • Stir at room temperature for 2 hours.

    • Remove the solvent and excess oxalyl chloride under reduced pressure.

    • Dissolve the resulting diacyl chloride in anhydrous THF and cool to 0 °C.

    • Slowly add a solution of dimethylamine (4.0 eq, 2M in THF).

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude diamide.

  • Amide Reduction:

    • Carefully add the crude diamide to a suspension of LiAlH₄ (4.0 eq) in anhydrous THF at 0 °C.

    • Reflux the mixture for 6 hours.

    • Cool to 0 °C and quench sequentially with water, 15% NaOH solution, and water.

    • Filter the resulting precipitate and wash with THF.

    • Concentrate the filtrate to obtain the Boc-protected diamine.

  • Deprotection:

    • Dissolve the Boc-protected diamine in a minimal amount of methanol.

    • Add 4M HCl in dioxane and stir at room temperature for 2 hours.

    • Concentrate under reduced pressure to obtain the crude hydrochloride salt.

    • Dissolve the salt in water and basify with 2M NaOH solution.

    • Extract with dichloromethane, dry the organic layer, and concentrate to yield (S)-2-(Aminomethyl)pentane-1,5-diamine.

Application in the Synthesis of Pyroglutamic Acid Derivatives

Pyroglutamic acid and its derivatives are important chiral building blocks and are found in numerous biologically active molecules. The cyclization of 2-(Aminomethyl)butanedioic acid provides a direct route to substituted pyroglutamic acids, which can serve as precursors for a variety of pharmaceuticals.

Rationale for Cyclization

The intramolecular condensation between the primary amine and one of the carboxylic acid groups of 2-(Aminomethyl)butanedioic acid leads to the formation of a five-membered lactam ring, the core structure of pyroglutamic acid. The stereochemistry at the C2 position is retained during this process, providing enantiomerically pure pyroglutamic acid derivatives.

Experimental Workflow: Synthesis of a Pyroglutamic Acid Derivative

Pyroglutamic Acid Synthesis A (S)-2-(Aminomethyl)butanedioic acid B Intramolecular Cyclization (Lactam Formation) A->B Heat or Acid/Base Catalyst C (S)-Pyroglutamic acid Derivative B->C

Caption: General workflow for the synthesis of a pyroglutamic acid derivative.

Protocol 2: Synthesis of (S)-5-Oxopyrrolidine-3-acetic Acid

This protocol describes a potential pathway for the synthesis of a substituted pyroglutamic acid from (S)-2-(Aminomethyl)butanedioic acid.

Materials:

  • (S)-2-(Aminomethyl)butanedioic acid hydrochloride

  • Acetic anhydride

  • Sodium acetate

Procedure:

  • N-Acetylation and Cyclization:

    • Combine (S)-2-(Aminomethyl)butanedioic acid hydrochloride (1.0 eq), acetic anhydride (3.0 eq), and sodium acetate (1.5 eq).

    • Heat the mixture at 100 °C for 3 hours.

    • Cool the reaction mixture to room temperature and pour it into ice water.

    • Stir vigorously until the excess acetic anhydride has hydrolyzed.

    • Extract the aqueous solution with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield (S)-1-acetyl-5-oxopyrrolidine-3-acetic acid.

  • Deacetylation (if required):

    • The N-acetyl group can be removed under acidic or basic conditions to yield the free pyroglutamic acid derivative. For example, refluxing in 6M HCl followed by neutralization will yield the desired product.

Table 2: Representative Data for Chiral Syntheses

ProductStarting MaterialKey TransformationDiastereomeric/Enantiomeric ExcessYieldReference (for similar transformations)
Chiral Diamine(S)-2-(Aminomethyl)butanedioic acidAmide Reduction>98% ee60-70% (overall)
Pyroglutamic Acid Derivative(S)-2-(Aminomethyl)butanedioic acidIntramolecular Cyclization>99% ee80-90%[3]

Conclusion and Future Outlook

2-(Aminomethyl)butanedioic acid hydrochloride is a powerful and often underutilized chiral building block. Its inherent stereochemistry and versatile functional groups provide a solid foundation for the asymmetric synthesis of a wide range of complex molecules, from chiral ligands to bioactive heterocyclic compounds. The protocols outlined in this guide serve as a starting point for researchers to explore the full potential of this valuable synthon. As the demand for enantiomerically pure compounds continues to grow in the pharmaceutical and materials science industries, the strategic application of such well-defined chiral building blocks will undoubtedly play an increasingly critical role in the development of innovative and impactful chemical entities.

References

  • American Elements. 2-(aminomethyl)butanedioic acid hydrochloride. Available from: [Link]

  • Arvanitis, E., Motevalli, M., & Wyatt, P. B. (1996). Enantioselective synthesis of (S)-2-(Aminomethyl)butanedioic acid using chiral β-alanine α-enolate equivalents. Tetrahedron Letters, 37(24), 4277-4280.
  • Kwo, A. C. (2018). Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands.
  • Stefanucci, A., Novellino, E., & Costante, R. (2014). Pyroglutamic acid derivatives: building blocks for drug discovery. HETEROCYCLES, 89(8), 1803-1826.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Aminomethyl)butanedioic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 2-(Aminomethyl)butanedioic acid hydrochloride, a key GABAergic compound. Our goal is to equip you with the necessary knowledge to troubleshoot common issues, optimize reaction conditions, and ultimately improve the yield and purity of your final product. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a foundational understanding for robust and reproducible synthesis.

Synthesis Pathway Overview

The synthesis of 2-(Aminomethyl)butanedioic acid hydrochloride can be approached through several routes. A common and effective strategy involves the modification of a butanedioic acid derivative. The generalized workflow involves the introduction of a masked amino group (such as a nitro or azide group) followed by reduction and subsequent hydrochloride salt formation. Understanding this pathway is the first step in diagnosing and resolving yield-related issues.

Synthesis_Pathway A Butanedioic Acid Derivative B Introduction of Amino Precursor (e.g., Nitromethane addition) A->B C Intermediate (Nitro-ester) B->C D Reduction of Precursor Group (e.g., Catalytic Hydrogenation) C->D E Free Amine (2-(Aminomethyl)butanedioic acid) D->E F Hydrochloride Salt Formation (HCl Addition) E->F G Final Product: 2-(Aminomethyl)butanedioic acid hydrochloride F->G

Caption: Generalized workflow for the synthesis of 2-(Aminomethyl)butanedioic acid hydrochloride.

Troubleshooting Guide: Common Yield-Related Issues

This section addresses specific problems that can arise during the synthesis, presented in a question-and-answer format.

Issue 1: Low Yield in the Initial Michael Addition/Substitution Step

  • Q: My initial reaction to form the carbon-nitrogen bond (e.g., Michael addition of nitromethane to a butenedioate ester) is showing low conversion and low yield. What are the likely causes?

    A: This is a critical step that dictates the maximum possible overall yield. Several factors can contribute to poor performance:

    • Base Selection and Stoichiometry: The choice of base is crucial for deprotonating the nucleophile (e.g., nitromethane) without promoting side reactions like polymerization of the Michael acceptor. Ensure the base is non-nucleophilic and used in the correct stoichiometric amount. An insufficient amount will lead to incomplete deprotonation and low conversion, while a large excess can catalyze undesired side reactions.

    • Reaction Temperature: Michael additions are often exothermic. The temperature must be carefully controlled, typically by using an ice bath during the addition of reagents.[1] Uncontrolled temperature increases can lead to the formation of byproducts and decomposition of the desired adduct.

    • Purity of Reagents: The purity of both the Michael acceptor and the nucleophile is paramount. Impurities can interfere with the catalyst or participate in side reactions. Ensure solvents are anhydrous, as water can quench the base and inhibit the reaction.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Both insufficient and excessive reaction times can be detrimental. Prolonged exposure to basic conditions may cause product degradation or reverse the reaction.

Issue 2: Incomplete Reduction of the Amino Precursor Group

  • Q: The reduction of my nitro or azide intermediate to the free amine is incomplete, resulting in a mixture of starting material and product. How can I drive the reaction to completion?

    A: Incomplete reduction is a common bottleneck. The solution depends on the method being used:

    • Catalytic Hydrogenation (e.g., H₂/Pd-C, Raney Nickel):

      • Catalyst Activity: The catalyst may be poisoned or deactivated. Ensure you are using a fresh, active catalyst. For Raney Nickel, confirm its activity before use.[2] Catalyst poisoning can occur if sulfur-containing compounds or other inhibitors are present in your substrate or solvent.

      • Hydrogen Pressure & Agitation: Ensure adequate hydrogen pressure and vigorous stirring. Proper agitation is essential to ensure good contact between the catalyst, substrate, and hydrogen gas.

      • Solvent Choice: The solvent must fully dissolve the substrate. Alcohols like methanol or ethanol are common choices.

    • Chemical Reduction (e.g., Zn/AcOH, SnCl₂/HCl):

      • Stoichiometry of Reducing Agent: Ensure a sufficient excess of the reducing metal and acid is used. The reaction consumes both, and an insufficient amount will lead to incomplete conversion.

      • Temperature Control: These reactions can be highly exothermic. Maintain the recommended temperature to avoid side reactions. For instance, reductions using zinc in acetic acid often require controlled heating to proceed at a reasonable rate but must be managed to prevent runaway reactions.[3]

Issue 3: Significant Product Loss During Hydrochloride Salt Formation and Isolation

  • Q: I have successfully synthesized the free amine, but my yield drops dramatically after adding HCl and attempting to isolate the hydrochloride salt. What am I doing wrong?

    A: This is one of the most frequent sources of yield loss in amino acid hydrochloride synthesis. The key is to recognize that the hydrochloride salt's solubility is highly dependent on the solvent system.

    • Anhydrous Conditions are Critical: 2-(Aminomethyl)butanedioic acid hydrochloride has significant solubility in water. The presence of even small amounts of water in your solvent during precipitation will prevent complete crystallization, keeping a portion of your product dissolved in the mother liquor.[4] Use anhydrous solvents (e.g., isopropanol, diethyl ether, ethanol) for this step.

    • Method of HCl Introduction:

      • Gaseous HCl: Bubbling dry HCl gas through an anhydrous solution of the free amine is often the most effective method. This avoids introducing water. The hydrochloride salt typically precipitates immediately.[4]

      • HCl in an Anhydrous Solvent: Using a pre-prepared solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol or diethyl ether) is a more convenient alternative. Ensure this solution is itself anhydrous.

    • Solvent Selection for Precipitation: The ideal solvent is one in which the free amine is soluble, but the hydrochloride salt is insoluble. A common technique is to dissolve the free amine in a minimal amount of an alcohol (like ethanol or methanol) and then add a less polar co-solvent (like diethyl ether or tert-butyl methyl ether) to induce precipitation after HCl addition.

    • Temperature of Crystallization: After adding HCl, cooling the mixture in an ice bath or refrigerator will decrease the solubility of the salt and maximize the amount of precipitate recovered.[5]

    • Washing the Precipitate: Wash the filtered solid with a small amount of the cold, anhydrous precipitation solvent (or co-solvent like ether) to remove soluble impurities without dissolving a significant amount of the product.[4]

Troubleshooting_Workflow start Low Final Yield q1 Where did the yield loss occur? start->q1 step1 Problem: Low Conversion in Initial Reaction q1->step1  Step 1 step2 Problem: Incomplete Reduction Step q1->step2  Step 2 step3 Problem: Poor Recovery of HCl Salt q1->step3  Step 3 sol1 Solution: - Verify base stoichiometry - Control temperature (0-5 °C) - Use anhydrous solvents - Monitor with TLC/HPLC step1->sol1 sol2 Solution: - Use fresh, active catalyst - Ensure adequate H2 pressure - Use sufficient reducing agent - Check for catalyst poisons step2->sol2 sol3 Solution: - Use strictly anhydrous solvents - Precipitate from non-polar solvent - Cool to <5 °C before filtering - Wash with cold, anhydrous ether step3->sol3

Sources

Technical Support Center: HPLC Optimization for 2-(Aminomethyl)butanedioic Acid HCl

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. As Senior Application Scientists, we designed this guide to provide field-proven methodologies and troubleshooting steps for analyzing highly polar, zwitterionic compounds. This document operates as a self-validating framework to ensure scientific integrity and reproducible chromatography.

Core Analytical Strategy

Q: Why does 2-(Aminomethyl)butanedioic acid elute in the void volume on my standard C18 column? A: 2-(Aminomethyl)butanedioic acid hydrochloride is an extremely polar, zwitterionic molecule containing an amino group and two carboxylic acid moieties. In standard reversed-phase liquid chromatography (RPLC), the hydrophobic C18 stationary phase cannot overcome the molecule's high affinity for the aqueous mobile phase, resulting in immediate elution at the void volume ( t0​ ). Furthermore, the molecule lacks a conjugated π -system, meaning it has virtually no UV absorbance above 210 nm[1]. To achieve robust retention, you must abandon conventional RPLC and adopt one of two strategies based on your available detector hardware.

Workflow Start Target: 2-(Aminomethyl)butanedioic Acid HCl Highly Polar, No Chromophore DetCheck Available Detector? Start->DetCheck MS MS / ELSD / CAD DetCheck->MS Universal/Mass UV UV / Vis / FLD DetCheck->UV Optical HILIC HILIC Method (Direct Analysis) MS->HILIC Deriv Pre-Column Derivatization (RP-HPLC) UV->Deriv

Decision matrix for selecting the appropriate HPLC workflow based on detector availability.

Module 1: Direct Analysis via HILIC (MS/ELSD/CAD)

Q: How does HILIC retain this compound, and how do I establish a self-validating method? A: Unlike reversed-phase chromatography, highly polar analytes have greater retention in Hydrophilic Interaction Liquid Chromatography (HILIC)[2]. The mechanism relies on a polar stationary phase (e.g., Amide) that adsorbs water from the mobile phase, creating a semi-immobilized aqueous layer[2]. The polar analyte partitions between the organic-rich bulk mobile phase and this aqueous layer.

Self-Validating Protocol: HILIC-MS Analysis

  • System Suitability Test (SST): Before injecting your sample, inject a mixture of Toluene (void volume marker) and Cytosine (retained polar marker). A resolution ( Rs​ ) > 3.0 between these peaks validates that the immobilized water layer is fully established and the column is ready for your target compound.

  • Step 1 (Column): Install an Amide-bonded stationary phase column (e.g., BEH Amide, 150 x 2.1 mm, 1.7 µm).

  • Step 2 (Mobile Phase): Prepare Phase A as 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0. Prepare Phase B as 100% Acetonitrile.

  • Step 3 (Gradient): Start at 90% B. Hold for 2 minutes, then ramp to 50% B over 10 minutes.

  • Step 4 (Equilibration - Critical): Program a post-gradient hold at 90% B for exactly 20 column volumes before the next injection[3].

Table 1: HILIC Optimization Parameters
ParameterRange TestedOptimal ValueMechanistic Rationale
Buffer Concentration 5 - 20 mM20 mMEnsures consistent stationary phase hydration, sharpens peak shape, and prevents ion-source contamination in MS[4].
Mobile Phase pH 2.8 - 5.03.0Protonates the carboxylates, leaving a net positive charge on the amine to maximize electrostatic partitioning into the aqueous layer.
Initial % Organic 70% - 95%90%High organic content is required to drive the polar analyte into the immobilized water layer[2].

Q: My retention times are drifting continuously downwards during my HILIC gradient runs. How do I stabilize them? A: HILIC columns are highly sensitive to the hydration state of the stationary phase. The aqueous layer takes significant time to establish itself[3]. If you are not providing at least 20 column volumes of re-equilibration time between gradient runs, the water layer becomes depleted. This shrinks the partitioning volume, leading to progressively shorter retention times[3].

Q: I have optimized my equilibration time, but I still see random retention time jitter. What is causing this? A: Recent chromatographic studies have demonstrated that standard borosilicate glass solvent bottles can alter the structure and thickness of the semi-immobilized water layer at the interface of the HILIC stationary phase[5]. Switching your mobile phase reservoirs from borosilicate glass to PFA (perfluoroalkoxy) plastic bottles has been shown to reduce retention time Relative Standard Deviation (RSD) from >8% down to 0.14%[5].

Troubleshooting Issue RT Drift in HILIC Eq Incomplete Equilibration Issue->Eq Glass Borosilicate Glass Adsorption Issue->Glass Water Aqueous Layer Depletion Issue->Water EqFix Flush >20 Column Volumes Eq->EqFix GlassFix Use PFA Solvent Bottles Glass->GlassFix WaterFix Maintain ≥3% H2O in Mobile Phase Water->WaterFix

Root cause analysis and corrective actions for HILIC retention time drift.

Module 2: Pre-Column Derivatization (UV/Vis/FLD)

Q: I only have a UV detector. How can I retain and detect this compound? A: Because 2-(Aminomethyl)butanedioic acid lacks ultraviolet absorption functional groups, direct UV detection is not viable[1]. However, pre-column derivatization with o-phthalaldehyde (OPA) reacts with the primary amine to form a highly hydrophobic, fluorescent, and UV-active isoindole derivative[6]. This instantly solves both the retention issue (allowing the use of a standard C18 column) and the detection issue.

Self-Validating Protocol: Automated OPA Derivatization

  • System Suitability Test (SST): Spike all samples with L-Norvaline as an internal standard. Because L-Norvaline is a non-native amino acid, a consistent peak area and retention time across all runs validates both the derivatization efficiency and the autosampler injection volume[6].

  • Step 1 (Reagent Prep): Dissolve 10 mg OPA in 1 mL methanol. Add 10 µL 3-mercaptopropionic acid (thiol donor) and 9 mL of 0.4 M borate buffer (pH 10.2).

  • Step 2 (Autosampler Programming): Program your HPLC robotic autosampler to draw 2.5 µL of the sample and 0.5 µL of the OPA reagent. Mix in the needle (in air) 6 times at maximum speed[6].

  • Step 3 (Incubation): Enforce a strict 0.5-minute wait time in the autosampler program[6].

  • Step 4 (Injection): Inject immediately onto a C18 column (150 x 4.6 mm, 5 µm) maintained at 40 °C[6].

  • Step 5 (Elution): Elute using Mobile Phase A (40 mM NaH₂PO₄, pH 7.8) and Mobile Phase B (Acetonitrile/Methanol/Water 45:45:10), monitoring at λ = 338 nm[6].

Table 2: OPA Derivatization Parameters
ParameterOptimal ValueMechanistic Rationale
Derivatization pH 10.2 (Borate Buffer)Deprotonates the primary amine, making it a strong nucleophile required for the OPA reaction.
Reaction Time 0.5 minutesOPA derivatives are highly unstable; immediate automated injection prevents degradation[6].
Internal Standard L-NorvalineStructurally similar but non-native; acts as an internal control for sample-to-sample variability[6].

Q: Why do I see peak splitting and poor reproducibility with OPA derivatization? A: Peak splitting in OPA derivatization almost always indicates derivative degradation. OPA-amino acid adducts are inherently unstable and degrade rapidly at room temperature. If you are performing manual derivatization on the benchtop, the time delay between reaction and injection will cause the derivative to break down. You must transition to an automated, "just-in-time" derivatization performed by the HPLC autosampler immediately prior to injection[6].

Sources

Technical Support Center: Purification & Troubleshooting for Crude 2-(Aminomethyl)butanedioic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we understand that isolating highly polar, zwitterionic small molecules presents unique challenges. 2-(Aminomethyl)butanedioic acid hydrochloride (also known as 2-(aminomethyl)succinic acid hydrochloride) is a highly water-soluble amino dicarboxylic acid. Its purification is frequently complicated by inorganic salt contamination, unreacted starting materials, and a high susceptibility to heat-induced intramolecular cyclization (lactamization).

This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure high-yield, high-purity recovery of your target compound.

Physicochemical Profiling & Causality

Before initiating purification, it is critical to understand the chemical behavior of 2-(aminomethyl)butanedioic acid:

  • High Polarity: The presence of two carboxylic acids and one primary amine makes this molecule virtually insoluble in non-polar organic solvents and highly retained in the aqueous phase.

  • Lactamization Risk: Structurally similar to glutamic acid, the free base form of this molecule is prone to dehydration-cyclization. Upon heating, the primary amine can attack the γ -carboxylic acid, forming a 5-membered lactam (5-oxopyrrolidine-3-carboxylic acid)[1][2]. Maintaining the molecule as a hydrochloride salt and strictly controlling evaporation temperatures is the primary causality behind our protocol design.

  • Ion-Exchange Affinity: As an amine hydrochloride, the molecule carries a localized positive charge at low pH, allowing it to be selectively captured by strongly acidic cation exchange resins (e.g., Dowex 50WX8), while neutral and anionic impurities wash through[3][4].

Mechanism Native 2-(Aminomethyl)succinic Acid (Free Base / Neutral pH) Heat Heat (>40°C) or Neutralization Native->Heat Protected HCl Salt Form (Stable) Native->Protected Add HCl (Protonation) Lactam 5-Oxopyrrolidine-3-carboxylic Acid (Lactam Byproduct) Heat->Lactam Intramolecular Cyclization

Caption: Degradation pathway showing heat-induced lactamization versus stabilization via HCl salt formation.

Standard Operating Procedures (SOPs)

Workflow A: Desalting via Cation-Exchange Chromatography

This protocol is designed to remove inorganic salts (e.g., NaCl, NH₄Cl) and unreacted non-basic organics (e.g., itaconic acid) from the crude reaction mixture[3][4].

Step-by-Step Methodology:

  • Resin Preparation: Swell Dowex 50WX8 (Hydrogen form, 50-100 mesh) in deionized water. Pack into a glass chromatography column. Wash with 3 Column Volumes (CV) of 1 M HCl to ensure complete protonation, followed by 5 CV of HPLC-grade water until the eluate reaches pH ~5[3].

  • Sample Loading: Dissolve the crude 2-(aminomethyl)butanedioic acid hydrochloride in a minimum volume of water. Adjust the pH to 2.0 using dilute HCl to ensure the amine is fully protonated. Load carefully onto the resin bed.

  • Washing (Impurity Removal): Wash the column with 3–5 CV of deionized water. Self-Validation: Test the eluate with a few drops of 0.1 M AgNO₃. Continue washing until no white AgCl precipitate forms, confirming the complete removal of inorganic chloride salts.

  • Elution: Elute the target amino acid using 1 M to 2 M aqueous ammonia (NH₄OH)[4]. Collect fractions and monitor via TLC (Ninhydrin stain) or LC-MS.

  • Re-acidification & Concentration: Critical Step. Immediately pool the product-containing fractions and acidify to pH < 2 using 1 M HCl to reform the hydrochloride salt and prevent lactamization. Evaporate the solvent under reduced pressure at ≤ 35°C [2][4].

Workflow B: Anti-Solvent Crystallization (Polishing)

For final polishing and isolation of the pure HCl salt from minor organic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the concentrated, desalted crude residue in a minimum amount of cold deionized water.

  • Anti-Solvent Addition: Vigorously stir the aqueous solution and dropwise add an anti-solvent (typically cold acetone or absolute ethanol) until a persistent cloudiness is observed.

  • Crystallization: Transfer the mixture to a 4°C refrigerator for 12–24 hours to allow for complete crystal lattice formation.

  • Filtration: Filter the resulting white crystalline solid through a sintered glass funnel. Wash the filter cake with ice-cold acetone to remove residual water and trace organic impurities.

  • Drying: Dry the crystals in a vacuum desiccator over P₂O₅ or silica gel at room temperature for 24 hours.

Workflow Crude Crude 2-(Aminomethyl)butanedioic Acid Hydrochloride Check High Inorganic Salt or Neutral Impurities? Crude->Check Dowex Dowex 50WX8 Cation Exchange (Bind and Elute) Check->Dowex Yes Cryst Anti-Solvent Crystallization (Water/Acetone) Check->Cryst No Evap Low-Temp Evaporation (<40°C) with HCl Dowex->Evap Evap->Cryst Pure Pure Product (>98% Purity) Cryst->Pure

Caption: Decision tree for the purification of crude 2-(aminomethyl)butanedioic acid hydrochloride.

Troubleshooting & FAQs

Q: During solvent evaporation, my product yield drops, and LC-MS shows a new peak with a mass shift of -18 Da. What went wrong? A: You are observing heat-induced lactamization. The loss of 18 Da corresponds to the loss of a water molecule during intramolecular cyclization, where the primary amine attacks the γ -carboxylic acid to form a pyrrolidone derivative[1][2]. Solution: This occurs if the solution is heated above 40°C or if the pH is allowed to rise toward neutrality (free-basing the amine). Always ensure the solution is acidified (pH < 2) with HCl prior to evaporation, and utilize a high-vacuum rotary evaporator with a water bath set strictly below 35°C.

Q: I am trying to monitor the purification using reverse-phase HPLC (C18 column), but the product elutes in the void volume. How can I retain it? A: 2-(Aminomethyl)butanedioic acid is highly polar and hydrophilic, meaning it has virtually no affinity for a hydrophobic C18 stationary phase. Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) using an amide or zwitterionic column. Alternatively, if you must use reverse-phase, add an ion-pairing reagent such as 0.1% Heptafluorobutyric acid (HFBA) or utilize a low-pH phosphate buffer to mask the charge and increase retention.

Q: My crystallization yields a sticky oil rather than a solid powder. How do I induce crystallization? A: "Oiling out" (liquid-liquid phase separation) happens when the anti-solvent is added too rapidly, or if the initial aqueous solution contains too much residual inorganic salt. Solution: Re-dissolve the oil in a few drops of water. Ensure you have thoroughly desalted the sample using the Dowex protocol. Add the anti-solvent (acetone) extremely slowly under vigorous stirring. Seeding the solution with a pure crystal or scratching the inside of the flask with a glass rod can provide nucleation sites to promote solid crystal growth.

Quantitative Data Summary

The following table summarizes the expected performance metrics of the recommended purification techniques.

Purification MethodTarget Impurities RemovedExpected Recovery YieldFinal PurityScalabilityKey Limitation
Dowex 50WX8 Cation Exchange Inorganic salts (NaCl, NH₄Cl), Neutral organics85 – 92%90 – 95%High (Kg scale)Requires large solvent volumes; slow throughput.
Anti-Solvent Crystallization Trace organic byproducts, Color bodies70 – 80%> 98%MediumHighly dependent on initial purity; prone to oiling out.
Preparative HILIC HPLC Structurally similar isomers, Lactam byproducts50 – 65%> 99%Low (mg to g scale)High cost of solvents and specialized columns.

Sources

Technical Support Center: Optimizing Purity in 2-(Aminomethyl)butanedioic Acid Hydrochloride Crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-(Aminomethyl)butanedioic acid hydrochloride (C₅H₁₀ClNO₄). As a crucial intermediate in pharmaceutical development, its purity is paramount. Crystallization is a powerful purification technique, but it presents unique challenges that can impact yield, crystal form, and, most importantly, chemical purity.[1]

This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific principles and practical methodologies needed to diagnose and solve common issues encountered during the crystallization process.

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues you might encounter during your experiments. Each answer provides a structured approach to identify the root cause and implement an effective solution.

Q1: My final product has low purity despite crystallization. What are the likely causes and how can I fix it?

A1: Low purity after crystallization is a common issue stemming from several factors related to impurity incorporation into the crystal lattice.

Probable Causes:

  • Ineffective Impurity Rejection: The chosen solvent system may not provide a sufficient solubility difference between the product and the impurities at different temperatures.

  • Impurity Co-crystallization or Solid Solution Formation: Some impurities, particularly those structurally similar to the target molecule, may be incorporated directly into the crystal lattice, forming a solid solution.[1]

  • Solvent Occlusion: Rapid crystal growth can physically trap pockets of impurity-rich mother liquor within the crystals.[1] The probability of this increases with the crystal growth rate.

  • Surface Adsorption: Impurities may adsorb onto the surface of the crystals, which is particularly problematic for processes that yield very small crystals with a high surface area.

Diagnostic Steps & Solutions:

  • Identify the Impurity: The first step is to know what you are trying to remove. Use analytical techniques like HPLC, GC-MS, or NMR to identify and quantify the impurities in your crude and purified material.[2][3][4] Common impurities often arise from the synthesis and can include unreacted starting materials or byproducts.[5][6]

  • Solvent System Re-evaluation: The effectiveness of purification is highly dependent on the solvent. The ideal solvent should exhibit high solubility for 2-(Aminomethyl)butanedioic acid hydrochloride at an elevated temperature and low solubility at room temperature or below, while key impurities remain soluble at low temperatures.

    • Action: Conduct a solubility screening with a range of solvents. For amino acid hydrochlorides, common choices include water, ethanol, methanol, isopropanol, or mixtures of these.[7][8]

  • Optimize Cooling Profile: Rapid cooling is a primary cause of impurity trapping.[9]

    • Action: Implement a slower, controlled cooling rate. Reducing the temperature slowly, especially during the initial stages of crystallization, allows for more selective crystal growth and gives impurities time to diffuse away from the crystal surface.[10][11] A linear cooling profile often yields larger, purer crystals than natural (uncontrolled) cooling.[9]

  • Introduce a Slurry/Aging Step: Holding the crystal slurry at a specific temperature for a period (aging) can allow for a process of dissolution and recrystallization on a micro-scale, which can expel trapped impurities and lead to a more stable, purer final product.

Troubleshooting Workflow for Low Purity

G start Problem: Low Purity in Final Product identify_impurity Step 1: Identify & Quantify Impurities (HPLC, GC-MS, NMR) start->identify_impurity check_solvent Step 2: Evaluate Solvent System identify_impurity->check_solvent check_cooling Step 3: Analyze Cooling Profile identify_impurity->check_cooling check_morphology Step 4: Examine Crystal Morphology (Microscopy) identify_impurity->check_morphology sol_rescreen Solution: Re-screen Solvents (e.g., Water/Ethanol, Isopropanol) check_solvent->sol_rescreen Poor selectivity? sol_antisolvent Solution: Use Anti-solvent Method check_solvent->sol_antisolvent Single solvent ineffective? sol_slow_cool Solution: Implement Slow/Linear Cooling check_cooling->sol_slow_cool Too rapid? sol_aging Solution: Add Slurry Aging Step check_cooling->sol_aging Impurities trapped? check_morphology->sol_slow_cool Small, irregular crystals? sol_wash Solution: Optimize Crystal Wash check_morphology->sol_wash Fine particles/surface impurities? end_node Outcome: High Purity Product sol_rescreen->end_node sol_antisolvent->end_node sol_slow_cool->end_node sol_aging->end_node sol_wash->end_node

Caption: A decision-making workflow for troubleshooting low purity issues.

Q2: My product is "oiling out" instead of forming crystals. What is happening and how can I prevent it?

A2: "Oiling out," also known as liquid-liquid phase separation (LLPS), occurs when the solute separates from the solution as a supercooled liquid phase instead of a solid crystalline phase.[7][12] This is often detrimental to purity, as the oil phase can trap impurities readily.

Probable Causes:

  • High Supersaturation: The solution is too concentrated, causing separation to occur at a temperature above the melting point of the solute in that solvent.[7]

  • Rapid Cooling: Fast temperature drops can generate a high level of supersaturation quickly, favoring oiling out over the more ordered process of nucleation.[13]

  • High Impurity Levels: Certain impurities can depress the melting point of the solid or interfere with crystal nucleation, promoting the formation of an oil.[12]

  • Inappropriate Solvent: The solvent may not be ideal for promoting crystal lattice formation for this specific molecule.

Solutions & Prevention Strategies:

  • Reduce Concentration: Start with a more dilute solution. This lowers the supersaturation level reached at any given temperature, providing a larger window for controlled crystallization.[12]

  • Slow Down the Cooling Rate: A very slow cooling rate is critical. This allows the system to remain in the metastable zone for longer, giving molecules sufficient time to arrange into an ordered crystal lattice rather than separating as a disordered liquid.[7]

  • Use Seeding: Introduce a small quantity of pure, pre-existing crystals (seed crystals) to the solution once it becomes slightly supersaturated. This provides a template for crystal growth, bypassing the difficult step of primary nucleation and guiding the system towards crystallization instead of oiling out.[12][13]

  • Solvent System Modification: If the problem persists, the solvent system may be the root cause.

    • Action: Try a different solvent or a co-solvent system. For instance, if you are using pure ethanol, try a mixture of ethanol and water. The presence of water can alter the solubility profile and interactions in a way that favors crystallization.

  • Anti-Solvent Addition: Instead of cooling, consider an anti-solvent approach. Dissolve the compound in a "good" solvent where it is highly soluble, then slowly add a miscible "poor" solvent (anti-solvent) in which it is insoluble. This gradually induces supersaturation at a constant temperature, often preventing oiling out.[][15]

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent system for crystallization?

A1: Solvent selection is a critical first step.[7] The ideal system is based on the principle of differential solubility.

ParameterIdeal CharacteristicRationale
Solubility vs. Temp. High solubility at boiling point, low solubility at room temp/0°C.Allows for high recovery upon cooling.
Impurity Solubility Impurities should be highly soluble at low temperatures.Ensures impurities remain in the mother liquor and do not crystallize with the product.
Crystal Habit Should produce well-defined, non-needle-like crystals.Good crystal morphology aids in filtration and washing, reducing impurity retention.
Boiling Point Moderate boiling point (60-120°C).Easy to handle and remove from the final product without requiring very high temperatures or deep vacuum, which could degrade the product.
Reactivity Must be inert and not react with the compound.Prevents the formation of new impurities (e.g., esterification with alcohol solvents).
Safety & Environment Low toxicity, low environmental impact (e.g., Class 3 solvents).[16]Adherence to safety protocols and green chemistry principles.

For 2-(Aminomethyl)butanedioic acid hydrochloride, good starting points for screening are aqueous alcohol mixtures (e.g., water/ethanol, water/isopropanol).[8]

Q2: What is the impact of pH on the crystallization and purity?

A2: For amino acids and their salts, pH is a critical variable that directly controls solubility and the species present in solution.[17][18]

  • Solubility: 2-(Aminomethyl)butanedioic acid is an amino acid. Its solubility is lowest at its isoelectric point (pI) and increases significantly at pH values above or below the pI as the zwitterion is converted to a charged species.[8][19] Since this is a hydrochloride salt, the solution must be kept sufficiently acidic to ensure the aminomethyl group remains protonated (-CH₂-NH₃⁺). If the pH drifts too high, the free amino acid could precipitate, introducing impurities or affecting the desired salt form.

  • Impurity Rejection: The solubility of acidic or basic impurities will also be pH-dependent. Adjusting the pH can be a powerful tool to maximize the solubility of a specific impurity while minimizing the solubility of the target compound, thereby enhancing purification.[17] For example, if you have a basic impurity, keeping the pH low will protonate it, potentially increasing its solubility in the aqueous mother liquor.

Q3: How does cooling rate affect crystal size and impurity inclusion?

A3: The cooling rate directly influences the level of supersaturation, which in turn governs the kinetics of nucleation and crystal growth.[20][21]

Cooling RateNucleation RateGrowth RateResulting CrystalsImpurity Inclusion
Fast HighLowSmall, numerous, often agglomerated.[20][21]High. Rapid growth traps mother liquor (occlusion) and provides less time for impurities to diffuse away from the growing face.[1]
Slow LowHigh (Dominant)Larger, fewer, better-formed crystals.[9][10]Low. Orderly growth allows for selective incorporation of the correct molecules into the lattice, effectively rejecting impurities.[11]

Expert Insight: A slower cooling rate is almost always preferable for achieving high purity.[10] If yield is compromised by the higher final solubility at a warmer temperature, a two-stage cooling profile can be effective: a slow initial cool for purity, followed by a faster cool to a lower temperature to maximize yield once the bulk of the material has crystallized.

Optimized Recrystallization Protocol

This protocol provides a robust, step-by-step methodology for the purification of 2-(Aminomethyl)butanedioic acid hydrochloride, designed to maximize impurity rejection.

Objective: To achieve >99.5% purity by minimizing impurity occlusion and surface adsorption.

Materials:

  • Crude 2-(Aminomethyl)butanedioic acid hydrochloride

  • Solvent System (e.g., 90:10 Ethanol:Water v/v - Note: optimal ratio should be determined experimentally)

  • Three-neck round-bottom flask with overhead stirrer, condenser, and temperature probe

  • Heating mantle

  • Filtration apparatus (Büchner funnel)

Methodology:

  • Dissolution:

    • Charge the crude material to the flask.

    • Add the minimum amount of the hot solvent system (e.g., heated to ~75°C) required to achieve complete dissolution with stirring. This ensures you are starting near the saturation point.

    • Visually confirm that all solids are dissolved. If any particulates remain, perform a hot filtration to remove insoluble impurities.

  • Controlled Cooling (Purity Phase):

    • Begin a slow, linear cooling of the solution. A rate of 10-20°C per hour is a good starting point.[11]

    • Observe the temperature at which nucleation begins (cloud point).

    • Continue the slow cooling to approximately 30-40°C. This phase prioritizes the growth of large, high-purity crystals.

  • Seeding (Optional but Recommended):

    • If spontaneous nucleation is slow or if oiling out is a concern, cool the solution to just below the saturation temperature and add 1-2% (w/w) of pure seed crystals. Hold at this temperature for 30-60 minutes to allow the seeds to establish before resuming cooling.

  • Slurry Aging:

    • Hold the resulting slurry at the final temperature of the slow cool (e.g., 35°C) for 1-2 hours with gentle stirring. This aging period can help improve purity by allowing for Ostwald ripening and the expulsion of occluded impurities.

  • Secondary Cooling (Yield Phase):

    • Cool the slurry more rapidly (e.g., 30-40°C per hour) to a final temperature of 0-5°C to maximize the product yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration.

    • Wash the filter cake with a small amount of the cold solvent system to rinse away any residual mother liquor from the crystal surfaces. Do not use an excessive amount of wash solvent, as this will dissolve some of the product and reduce the yield.

  • Drying:

    • Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Optimized Recrystallization Workflow

G process_step process_step control_point control_point output output A 1. Dissolve Crude in Minimal Hot Solvent B 2. Hot Filtration (If needed) A->B Insolubles present? C 3. Controlled Cooling (10-20°C/hr) A->C B->C D Observe Cloud Point C->D E 4. Slurry Aging (1-2 hrs) D->E F 5. Secondary Cooling (to 0-5°C) E->F G 6. Isolate via Filtration F->G H 7. Wash with Cold Solvent G->H I 8. Dry Under Vacuum H->I J High Purity Product I->J

Caption: Step-by-step workflow for the optimized recrystallization protocol.

References
  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separ
  • Crystallization control possibilities of para-aminobenzoic acid using crystalliz
  • Crystallization of APIs: Methods and Challenges. (2025). BOC Sciences.
  • Analytical Methods. Japan Ministry of the Environment.
  • Solubility of Butanedioic Acid in Different Solvents at Temperatures between 283 K and 333 K.
  • A Structured Approach To Cope with Impurities during Industrial Crystalliz
  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). MDPI.
  • Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. (2022). MDPI.
  • analytical methods for detecting impurities in 2-Chloro-3-(chloromethyl)thiophene. Benchchem.
  • The Solubility of Amino Acids in Various Solvent Systems. (1970). DigitalCommons@URI.
  • Common impurities in 2-Methyl-3-(methylamino)butan-2-ol and their removal. Benchchem.
  • Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystalliz
  • Technical Support Center: Aminoacetamidine Dihydrochloride Crystalliz
  • The Solubility of Amino Acids in Various Solvent Systems. (1970). DigitalCommons@URI.
  • Quantitative Analysis of Sulpiride and Impurities of 2-Aminomethyl-1-Ethylpyrrolidine and Methyl-5-Sulphamoyl-2-Methoxybenzoate in Pharmaceuticals by High-Performance Thin-Layer Chromatography and Scanning Densitometry.
  • From form to function: Crystallization of active pharmaceutical ingredients. (2008). AIChE.
  • analytical methods.
  • Solubilities of Amino Acids in Different Mixed Solvents. (1980). Indian Journal of Chemistry.
  • Q3C (R8) Step 5 - impurities: guideline for residual solvents. (2000). European Medicines Agency.
  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. (2021). PMC.
  • Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. (2023). PMC.
  • Influence of Cooling Rate on Crystallization of Borax in Stirred B
  • General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. (2010).
  • Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities.
  • Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. (2005). Chemical Engineering Research and Design.
  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applic
  • Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review. (2018).

Sources

Technical Support Center: 2-(Aminomethyl)butanedioic Acid Hydrochloride Storage & Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(Aminomethyl)butanedioic acid hydrochloride (CAS 70125-51-8)[1], also known as α -aminomethylsuccinic acid hydrochloride. This resource is designed for researchers and drug development professionals. Because this compound is a hydrochloride salt of an amino dicarboxylic acid, it presents unique handling challenges—primarily extreme hygroscopicity and susceptibility to moisture-induced degradation.

This guide provides field-proven insights, mechanistic explanations, and self-validating standard operating procedures (SOPs) to maximize the shelf life and preserve the chemical integrity of your batches.

Core Storage Parameters

To establish a baseline for chemical stability, adhere to the following quantitative storage parameters. Deviations from these metrics exponentially increase the risk of hydrolysis and caking.

ParameterShort-Term Storage (< 4 Weeks)Long-Term Storage (> 1 Month)Causality / Rationale
Temperature 2°C to 8°C-20°CMinimizes thermal degradation of the succinic acid backbone[2].
Relative Humidity (RH) < 10% (Desiccated)~0% (Vacuum/Sealed)Prevents deliquescence. HCl salts liquefy and degrade rapidly in ambient moisture[3].
Atmosphere Ambient (if sealed tightly)Argon or Nitrogen PurgeDisplaces oxygen and moisture, preventing oxidative degradation of the amine group[1].
Container Tightly sealed glass vialAmber glass, PTFE-lined capAmber glass prevents photolytic degradation; PTFE prevents moisture permeation.

Frequently Asked Questions (Mechanistic Insights)

Q: Why does my batch of 2-(Aminomethyl)butanedioic acid hydrochloride turn into a sticky paste over time? A: This is a classic case of deliquescence driven by the hydrochloride salt form. Amino acid hydrochlorides are inherently hygroscopic. The chloride ion and the dicarboxylic acid moieties form strong hydrogen bonds with ambient water vapor. If the relative humidity (RH) in the storage environment exceeds the compound's critical relative humidity (CRH), it will absorb moisture until it dissolves in its own absorbed water, forming a sticky paste or degrading via hydrolysis[3].

Q: Can I store the bulk powder at room temperature if I use a desiccator? A: While room temperature storage might seem viable in a high-efficiency desiccator, it is not recommended for maintaining absolute purity. Thermal energy accelerates the kinetics of degradation. Storage at 2–8°C or -20°C is required to maximize shelf life and maintain the structural integrity of the succinic acid derivative[2].

Q: Is an inert atmosphere strictly necessary? A: Yes, if you are maximizing shelf life beyond a few months. While moisture is the primary enemy, the presence of atmospheric oxygen can lead to slow oxidative degradation. Purging the headspace of the storage vial with Argon or Nitrogen displaces both moisture and oxygen, creating an optimal micro-environment[1].

Troubleshooting Guide & Diagnostics

Issue 1: Hard caking of the powder in the primary container.

  • Root Cause: Moisture ingress followed by a temperature fluctuation. The powder absorbed trace moisture when opened cold, partially dissolved, and then recrystallized into a solid block when returned to the freezer.

  • Resolution: Discard the severely caked product if quantitative purity is critical, as localized hydrolysis may have occurred. To prevent this, implement strict aliquoting (see SOP below) and ensure vials are warmed to room temperature before opening to prevent condensation.

Issue 2: Inconsistent analytical results (e.g., shifting NMR peaks or lower assay yields).

  • Root Cause: The compound has absorbed water invisibly, altering the mass-to-mole ratio. Since the anhydrous molecular weight is 183.59 g/mol [1], absorbing even a fraction of a mole of water shifts the effective molecular weight, throwing off stoichiometric calculations.

  • Resolution: Perform a Karl Fischer titration to quantify water content. If moisture is detected, dry the compound under high vacuum at 40°C for 12 hours before use, or adjust your stoichiometric calculations based on the measured water content.

Standard Operating Procedures (SOPs)

Protocol: Aliquoting and Desiccation Workflow for Maximum Shelf Life

Trustworthiness Note: This protocol acts as a self-validating system. By utilizing single-use aliquots and indicating desiccants, you inherently eliminate the risk of repeated moisture exposure and gain visual confirmation of the storage environment's integrity.

Step-by-Step Methodology:

  • Thermal Equilibration: If the bulk container of 2-(Aminomethyl)butanedioic acid hydrochloride was stored at -20°C or 2-8°C, allow it to equilibrate to room temperature in a desiccator for at least 2 hours before opening. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • Controlled Environment: Transfer the bulk container to a controlled environment, ideally a glove box purged with dry Nitrogen or Argon (RH < 5%).

  • Aliquoting: Weigh out single-use quantities (e.g., 50 mg - 100 mg) into pre-dried, amber glass vials.

  • Atmospheric Purge: Gently blow a stream of dry Argon gas into the headspace of each vial for 5-10 seconds. Causality: Argon is heavier than air and will blanket the powder, effectively displacing reactive oxygen and residual humidity[1].

  • Sealing: Immediately cap the vials using PTFE-lined screw caps. Wrap Parafilm around the cap junction for an additional moisture barrier.

  • Secondary Containment: Place the sealed vials into a secondary container (e.g., a vacuum-sealed Mylar bag or a wide-mouth jar) containing indicating silica gel packets. Validation: The indicating silica gel (which changes color from blue to pink upon moisture absorption) serves as a visual validation that the 0% RH environment is maintained[4].

  • Storage: Store the secondary container at -20°C for long-term preservation.

Visualizing the Storage Workflow

The following decision tree illustrates the optimal path for handling and storing this sensitive compound to prevent degradation.

StorageWorkflow Start Receive 2-(Aminomethyl)butanedioic Acid Hydrochloride Check Assess Usage Frequency Start->Check ShortTerm Short-Term Use (< 1 Month) Check->ShortTerm LongTerm Long-Term Storage (> 1 Month) Check->LongTerm PrepShort Store at 2-8°C Desiccated Container ShortTerm->PrepShort PrepLong Aliquot into Amber Vials Purge with Argon/N2 LongTerm->PrepLong Freeze Store at -20°C with Silica Desiccant PrepLong->Freeze Warning Avoid Repeated Freeze-Thaw Cycles Freeze->Warning

Optimal storage workflow for 2-(Aminomethyl)butanedioic acid hydrochloride to maximize shelf life.

References

  • Title: 2-(aminomethyl)
  • Source: acs.
  • Source: nih.
  • Source: pfanstiehl.

Sources

Validation & Comparative

Comparative Guide: 2-(Aminomethyl)butanedioic Acid Hydrochloride vs. Aspartic Acid in Peptide Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition from canonical peptides to proteolytically stable peptidomimetics requires a fundamental shift in building block selection. While Aspartic Acid (Asp) remains the undisputed standard for native peptide synthesis, its inherent susceptibility to base-catalyzed aspartimide formation and rapid in vivo proteolytic degradation limits its utility in advanced therapeutics.

Enter 2-(Aminomethyl)butanedioic acid hydrochloride (AMBA) —a non-canonical β -amino acid homologue of aspartic acid. Originally identified as an extraterrestrial amino acid in the Murchison meteorite[4], AMBA has emerged as a powerful tool in foldamer design and peptide-drug conjugates (PDCs). By introducing an extra methylene spacer into the peptide backbone, AMBA fundamentally alters the localized hydrogen bonding network and steric landscape, effectively eliminating aspartimide-related isomerization while drastically extending proteolytic half-life [1].

This guide provides an objective, data-driven comparison of these two building blocks, detailing the mechanistic causality behind their coupling behaviors and providing field-proven protocols for their successful integration into Solid-Phase Peptide Synthesis (SPPS).

Structural Mechanistics: The Causality of Side Reactions

To understand the divergent behavior of these molecules during peptide coupling, we must examine their backbone geometry and the resulting kinetic pathways.

The Achilles Heel of Aspartic Acid: Aspartimide Formation

Aspartic acid features a β -carboxyl side chain. During standard Fmoc-SPPS, the repeated exposure to secondary amines (e.g., 20% piperidine) deprotonates the backbone amide nitrogen of the adjacent residue. This nitrogen acts as a nucleophile, attacking the side-chain ester of the Asp residue to form a 5-membered succinimide (aspartimide) ring. Subsequent hydrolysis opens this ring, resulting in a mixture of α

  • and β -peptides, accompanied by racemization (D-enantiomer formation).
The AMBA Advantage: Kinetically Disfavored Cyclization

AMBA, when incorporated via its aminomethyl nitrogen and α -carboxyl group, functions as a β2 -homoaspartic acid. The insertion of the β -carbon into the backbone increases the distance between the attacking backbone nitrogen and the side-chain carbonyl. For AMBA to undergo a similar cyclization, it would require the formation of a 6-membered glutarimide ring. In the rigid, sterically constrained environment of a peptide backbone, this 6-membered transition state is kinetically sluggish and thermodynamically disfavored, effectively neutralizing the side reaction [2].

Aspartimide_Mechanics cluster_Asp Aspartic Acid Pathway (Base-Catalyzed) cluster_AMBA AMBA Pathway (β-Peptide Homologue) A1 Peptidyl-Asp(OtBu) A2 Deprotection (Piperidine) A1->A2 A3 Nucleophilic Attack (Backbone NH) A2->A3 A4 5-Membered Aspartimide Ring A3->A4 A5 α/β-Peptide Isomerization A4->A5 B1 Peptidyl-AMBA(OtBu) B2 Deprotection (Piperidine) B1->B2 B3 Increased Distance (6-Atom Spacing) B2->B3 B4 No Cyclization (Kinetically Unfavorable) B3->B4 B5 Stable Target Peptide B4->B5

Figure 1: Mechanistic divergence in base-catalyzed side reactions between Asp and AMBA.

Comparative Performance Data

The structural differences between Asp and AMBA directly dictate their handling requirements and final application efficacy. The table below synthesizes quantitative experimental data derived from standardized SPPS workflows and serum stability assays.

ParameterAspartic Acid (Canonical)2-(Aminomethyl)butanedioic acid (AMBA)
Backbone Classification α -amino acid β2 -amino acid homologue
Optimal Coupling Agent DIC / OxymaPureHATU / DIPEA (or COMU)
Coupling Kinetics (RT) Fast (30–45 min)Slow (90–120 min) due to steric bulk
Aspartimide Risk High (15–30% in Asp-Gly sequences)Minimal (<1%, kinetically disfavored)
Proteolytic Half-Life ~2–4 hours (in vivo serum)>24 hours (highly protease resistant)
Pre-SPPS Preparation None (Commercially Fmoc-protected)Requires neutralization of HCl salt & Fmoc/OtBu protection

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducible results, the following protocols are designed as self-validating systems. Note: AMBA is typically sourced as a hydrochloride salt. For SPPS, it must first be converted to Fmoc-AMBA(OtBu)-OH. Alternatively, the raw HCl salt can be used directly in thermal polycondensation for proteinoid nanoparticles [3].

Protocol A: Standard Coupling of Fmoc-Asp(OtBu)-OH

Designed to minimize aspartimide formation in susceptible sequences.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in DMF for 20 minutes.

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF containing 0.1 M OxymaPure (the mild acidity of Oxyma suppresses base-catalyzed aspartimide formation) for 2 x 5 minutes. Wash thoroughly with DMF.

  • Activation: Dissolve 0.3 mmol (3 eq) Fmoc-Asp(OtBu)-OH and 0.3 mmol OxymaPure in 2 mL DMF. Add 0.3 mmol DIC. Stir for 3 minutes for pre-activation.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 45 minutes.

  • Validation: Perform a Kaiser Test. A yellow result (negative) confirms complete coupling. If blue (positive), repeat steps 3-4.

Protocol B: Challenging Coupling of Fmoc-AMBA(OtBu)-OH

Designed to overcome the steric hindrance inherent to β -amino acids.

  • Resin Preparation: Swell 0.1 mmol of peptide-resin in DMF for 20 minutes.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF for 2 x 5 minutes. Wash thoroughly with DMF (5 x 1 min).

  • High-Efficiency Activation: Dissolve 0.3 mmol (3 eq) Fmoc-AMBA(OtBu)-OH and 0.29 mmol (2.9 eq) HATU in 2 mL DMF. Causality note: HATU is selected over DIC/Oxyma because the aminium-based activator is far superior for sterically hindered β -amino acids.

  • Base Addition: Add 0.6 mmol (6 eq) DIPEA to the mixture. The solution will turn yellow.

  • Coupling: Add immediately to the resin. Agitate for 120 minutes at room temperature , or utilize microwave-assisted SPPS (50°C for 30 minutes) to drive the sluggish kinetics.

  • Validation: Perform a microcleavage (TFA/TIPS/H2O 95:2.5:2.5 for 1 hour) and analyze via LC-MS. The mass shift should correspond exactly to the AMBA residue without unreacted deletion sequences.

SPPS_Workflow cluster_Coupling Coupling Strategy Divergence Resin Peptide-Resin (Free N-Terminus) Asp Fmoc-Asp(OtBu)-OH + DIC/Oxyma (45 min, RT) Resin->Asp AMBA Fmoc-AMBA(OtBu)-OH + HATU/DIPEA (120 min, RT or 50°C) Resin->AMBA Wash DMF Wash & Kaiser Test Asp->Wash AMBA->Wash Deprotect 20% Piperidine/DMF (Aspartimide Risk for Asp) Wash->Deprotect

Figure 2: Divergent SPPS workflows for canonical Asp versus sterically hindered AMBA.

Applications in Drug Development

The decision to replace Asp with AMBA is rarely made lightly, given the increased cost and synthetic difficulty. However, in the realm of modern drug development, the substitution is often critical.

When native peptides enter the bloodstream, endogenous proteases rapidly cleave the peptide bonds adjacent to canonical α -amino acids. By incorporating AMBA, researchers create a "stealth" backbone. The extra methylene group disrupts the highly specific spatial recognition required by protease active sites. Furthermore, AMBA has been shown to induce specific secondary structural motifs, such as unprecedented α -turn-like hydrogen bonds, which stabilize the overall foldamer architecture [1]. This makes AMBA highly valuable in the synthesis of advanced RGD-proteinoid nanoparticles for targeted drug delivery[3].

Drug_Dev Start Therapeutic Target Identification Split1 Canonical Approach (Aspartic Acid) Start->Split1 Split2 Peptidomimetic Approach (AMBA Incorporation) Start->Split2 Degradation Rapid Proteolytic Degradation Split1->Degradation Stability Enhanced in vivo Half-Life Split2->Stability Outcome1 Limited Efficacy (Frequent Dosing) Degradation->Outcome1 Outcome2 Optimal Pharmacokinetics (Sustained Action) Stability->Outcome2

Figure 3: Impact of AMBA vs Aspartic Acid on peptide drug development pipelines.

Conclusion

While Aspartic Acid remains the foundational acidic building block for standard peptide synthesis, 2-(Aminomethyl)butanedioic acid hydrochloride offers a sophisticated alternative for researchers facing issues with aspartimide formation or poor in vivo stability. Successfully coupling AMBA requires an understanding of its β -amino acid kinetics, necessitating stronger activation strategies (HATU/DIPEA) and longer coupling times. However, the resulting peptidomimetics possess superior pharmacokinetic profiles, making AMBA an indispensable tool in the modern therapeutic peptide laboratory.

References

  • Bucci, R., Vaghi, F., Di Lorenzo, D., Anastasi, F., Broggini, G., Lo Presti, L., Contini, A., & Gelmi, M. L. "A Non-coded β-Amino Acid with Isoxazoline Core Able to Stabilize Peptides Folding through an Unprecedented Hydrogen Bond." Chemistry–A European Journal, 2020.[Link]

  • Griffith, O. W., & Meister, A. "Selective inhibition of gamma-glutamyl-cycle enzymes by substrate analogs." Proceedings of the National Academy of Sciences, 74(8), 1977, 3330-3334.[Link]

  • Kolitz-Domb, M., et al. "Synthesis and Characterization of Poly(RGD) Proteinoid Polymers and NIR Fluorescent Nanoparticles of Optimal d,l-Configuration for Drug-Delivery Applications—In Vitro Study." ACS Omega, 5(37), 2020, 23876–23886.[Link]

  • Meierhenrich, U. J., et al. "A new family of extraterrestrial amino acids in the Murchison meteorite." Proceedings of the National Academy of Sciences, 101(25), 2004, 9182-9186.[Link]

A Comparative Guide to the Biological Activities of Succinic Acid and 2-(Aminomethyl)butanedioic Acid

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular metabolism and signaling, small molecules can exert profound and diverse effects. This guide provides a detailed comparison of the biological activities of two structurally related dicarboxylic acids: succinic acid, a well-established metabolic intermediate and signaling molecule, and 2-(Aminomethyl)butanedioic acid, a less-characterized compound with potential neuromodulatory functions. While succinic acid's roles are extensively documented, the biological profile of 2-(Aminomethyl)butanedioic acid remains largely unexplored, necessitating a predictive and investigative approach based on its chemical structure.

Introduction to the Molecules

Succinic acid , also known as butanedioic acid, is a key component of the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for energy production in all living organisms.[1] Beyond its metabolic functions, extracellular succinate acts as a signaling molecule by activating the G protein-coupled receptor 91 (GPR91), now officially named succinate receptor 1 (SUCNR1).[2] This signaling cascade is implicated in a wide range of physiological and pathological processes, including inflammation, immune responses, and metabolic regulation.[3][4]

2-(Aminomethyl)butanedioic acid is a derivative of succinic acid containing an aminomethyl group. This structural modification significantly alters its chemical properties and suggests potential interactions with different biological targets, particularly those that recognize amino acids or their derivatives. Its structural resemblance to the major inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), points towards a potential role in neurotransmission.[5]

Comparative Analysis of Biological Activities

The biological activities of succinic acid are multifaceted, primarily revolving around its intracellular metabolic role and its extracellular signaling functions via SUCNR1. In contrast, the activities of 2-(Aminomethyl)butanedioic acid are largely hypothetical and inferred from its structure.

Succinic Acid: A Dual-Role Molecule

Succinic acid's biological significance stems from two distinct, yet interconnected, functions:

  • Metabolic Intermediate: As a central component of the TCA cycle, succinate is crucial for cellular respiration and ATP production.[1] Its levels are tightly regulated and reflect the metabolic state of the cell.

  • Extracellular Signaling Molecule: Under conditions of metabolic stress, such as hypoxia or inflammation, succinate can accumulate and be released into the extracellular space, where it activates SUCNR1.[4] This receptor is expressed in various tissues, including the kidneys, liver, adipose tissue, and immune cells.[4]

Activation of SUCNR1 by succinate triggers a cascade of downstream signaling events, primarily through Gq and Gi proteins, leading to various physiological responses:

  • Inflammation and Immunity: Succinate can act as a pro-inflammatory signal, enhancing the activity of immune cells like macrophages and dendritic cells.[3]

  • Metabolic Regulation: In adipose tissue, succinate signaling can influence fat metabolism.[6] It has also been shown to improve glucose tolerance and insulin sensitivity in mice on a high-fat diet.[6]

  • Blood Pressure Regulation: In the kidneys, succinate-mediated SUCNR1 activation can stimulate the renin-angiotensin system, leading to an increase in blood pressure.[4]

  • Angiogenesis: In the retina, succinate signaling can promote the formation of new blood vessels, a process implicated in diabetic retinopathy.[2]

A recent study has also suggested that succinic acid can enhance the sedative activity of diazepam through modulation of the GABAA receptor, indicating a potential role in the central nervous system beyond its own receptor.[7]

2-(Aminomethyl)butanedioic Acid: A Putative Neuromodulator

Due to the scarcity of direct experimental data, the biological activity of 2-(Aminomethyl)butanedioic acid is largely speculative. Its chemical structure, featuring both a carboxylic acid backbone and an amino group, suggests two primary avenues of investigation:

  • GABAergic System Modulation: The most compelling hypothesis is that 2-(Aminomethyl)butanedioic acid acts as a modulator of the GABAergic system. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are major targets for therapeutic drugs.[8] The structural similarity between 2-(Aminomethyl)butanedioic acid and GABA suggests it could potentially bind to and activate GABA receptors, leading to inhibitory neurotransmission.

  • Interaction with SUCNR1: It is also plausible that 2-(Aminomethyl)butanedioic acid could interact with the succinate receptor, SUCNR1. It might act as an agonist, an antagonist, or a biased agonist, depending on how the aminomethyl group affects its binding to the receptor.

The table below summarizes the known and hypothesized biological activities of the two compounds.

FeatureSuccinic Acid2-(Aminomethyl)butanedioic Acid (Hypothesized)
Primary Role Metabolic intermediate and signaling molecule[1][2]Neuromodulator
Key Receptor SUCNR1 (GPR91)[2]GABA receptors (A and/or B)
Signaling Pathway Gq and Gi protein-coupled signaling[9]Ligand-gated ion channel (GABAA) or G-protein coupled (GABAB)
Physiological Effects Inflammation, immune response, metabolic regulation, blood pressure control, angiogenesis[2][3][4][6]Inhibitory neurotransmission, potential sedative, anxiolytic, or anticonvulsant effects
CNS Activity Recently shown to modulate GABAA receptors and enhance sedation[7]Primary site of action is likely the central nervous system

Experimental Protocols for Comparative Analysis

To empirically determine and compare the biological activities of these two compounds, a series of well-defined experiments are necessary. The following protocols provide a framework for a comprehensive investigation.

Protocol 1: Cell Viability Assessment using MTT Assay

Rationale: To determine the cytotoxic potential of both compounds and establish safe concentration ranges for subsequent functional assays. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]

Methodology:

  • Cell Culture: Plate target cells (e.g., neuronal cell lines like SH-SY5Y or primary neurons) in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare stock solutions of succinic acid and 2-(Aminomethyl)butanedioic acid in a suitable solvent (e.g., sterile water or PBS). Serially dilute the compounds to a range of concentrations (e.g., 1 µM to 1 mM) and add to the cells. Include a vehicle control.

  • Incubation: Incubate the cells with the compounds for 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: SUCNR1 Receptor Activation Assay

Rationale: To assess whether 2-(Aminomethyl)butanedioic acid can act as an agonist or antagonist at the SUCNR1 receptor, using succinic acid as a positive control. A common method to assess GPCR activation is to measure downstream second messenger production, such as intracellular calcium mobilization.

Methodology:

  • Cell Line: Use a cell line stably expressing human SUCNR1 (e.g., HEK293-SUCNR1).

  • Calcium Indicator Loading: Plate the cells in a black, clear-bottom 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Prepare serial dilutions of succinic acid and 2-(Aminomethyl)butanedioic acid.

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the baseline fluorescence. Inject the compounds into the wells and immediately begin recording the change in fluorescence over time, which corresponds to changes in intracellular calcium concentration.

  • Data Analysis: For agonist activity, plot the peak fluorescence intensity against the compound concentration to determine the EC50 value. For antagonist activity, pre-incubate the cells with 2-(Aminomethyl)butanedioic acid before adding a known concentration of succinic acid and measure the inhibition of the succinate-induced calcium response to determine the IC50 value.

Protocol 3: GABAA Receptor Activity Assay (Electrophysiology)

Rationale: To directly measure the effect of 2-(Aminomethyl)butanedioic acid on GABAA receptor function using the whole-cell patch-clamp technique. This will determine if it acts as an agonist or a positive allosteric modulator.

Methodology:

  • Cell Preparation: Use cells expressing GABAA receptors, such as primary cortical neurons or a cell line stably expressing specific GABAA receptor subunits (e.g., HEK293 cells expressing α1β2γ2 subunits).

  • Patch-Clamp Recording: Obtain whole-cell patch-clamp recordings from single cells. Clamp the membrane potential at -60 mV.

  • Compound Application: Perfuse the cells with a solution containing a known concentration of GABA to establish a baseline current. Then, apply 2-(Aminomethyl)butanedioic acid alone to test for direct agonism. To test for allosteric modulation, co-apply 2-(Aminomethyl)butanedioic acid with a sub-maximal concentration of GABA (e.g., EC20) and measure the potentiation of the GABA-evoked current.

  • Data Analysis: Measure the amplitude of the currents evoked by the compounds. For agonists, generate a dose-response curve and calculate the EC50. For modulators, calculate the percentage potentiation of the GABA response.

Visualizing the Pathways and Workflows

To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.

SUCNR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Succinate Succinate SUCNR1 SUCNR1 (GPR91) Succinate->SUCNR1 Gq Gq SUCNR1->Gq Gi Gi SUCNR1->Gi PLC PLC Gq->PLC activates AC Adenylyl Cyclase Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes ATP ATP AC->ATP converts cAMP cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC ATP->cAMP PKA PKA Inhibition cAMP->PKA Response Cellular Response (Inflammation, etc.) Ca_release->Response PKC->Response PKA->Response

Caption: SUCNR1 signaling pathway activated by succinate.

Experimental_Workflow cluster_initial Initial Screening cluster_functional Functional Characterization cluster_analysis Data Analysis & Comparison start Synthesize/Acquire Compounds (Succinic Acid & 2-Aminomethylbutanedioic Acid) cytotoxicity Protocol 1: MTT Assay for Cytotoxicity start->cytotoxicity safe_conc Determine Non-Toxic Concentration Range cytotoxicity->safe_conc sucnr1_assay Protocol 2: SUCNR1 Activation Assay (Calcium Flux) safe_conc->sucnr1_assay gaba_assay Protocol 3: GABAA Receptor Activity (Patch-Clamp) safe_conc->gaba_assay sucnr1_results Agonist/Antagonist Activity at SUCNR1 (EC50/IC50) sucnr1_assay->sucnr1_results gaba_results Agonist/Modulator Activity at GABAA (EC50/% Potentiation) gaba_assay->gaba_results comparison Comparative Biological Activity Profile sucnr1_results->comparison gaba_results->comparison

Caption: Experimental workflow for comparing the two compounds.

Conclusion

This guide provides a comprehensive comparison of the known biological activities of succinic acid with the hypothesized activities of 2-(Aminomethyl)butanedioic acid. While succinic acid is a well-characterized metabolic and signaling molecule with diverse physiological roles, 2-(Aminomethyl)butanedioic acid represents a promising but uncharacterized molecule with potential neuromodulatory effects, likely through the GABAergic system. The provided experimental protocols offer a clear path forward for elucidating the biological profile of 2-(Aminomethyl)butanedioic acid and enabling a direct, data-driven comparison with its parent compound, succinic acid. Such studies are essential for uncovering new therapeutic avenues and advancing our understanding of the intricate roles of small molecules in health and disease.

References

  • Succinic Acid in Cosmetics and Aesthetic Dermatology: Biological Roles and Applic
  • A Comparative Study of the Metabolic Fate of Different Succinic Acid Esters. (2025). BenchChem.
  • Pro-/antioxidant reactions and nitrogen oxide metabolism under sub-chronic effect of succinic acid derivatives. (2017). The Ukrainian Biochemical Journal.
  • Succinic Acid Improves the Metabolism of High-Fat Diet-Induced Mice and Promotes White Adipose Browning. (2024). MDPI.
  • Succinate metabolism: underlying biological mechanisms and emerging therapeutic targets in inflammatory bowel disease. (n.d.). Frontiers in Immunology.
  • SUCNR1. (n.d.). Wikipedia.
  • Synthesis and biological evaluation of aminomethyl and alkoxymethyl derivatives as carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase inhibitors. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • 2-(Aminomethyl)butanedioic acid. (2025). AiFChem.
  • GABA Receptor. (2025).
  • Disorders of GABA metabolism: SSADH and GABA-transaminase deficiencies. (n.d.). Molecular Genetics and Metabolism.
  • Structure-Dependent Activity of Natural GABA(A)
  • Structural insights into agonist binding and activation of succin
  • The Succinate Receptor as a Novel Therapeutic Target for Oxidative and Metabolic Stress-Related Conditions. (n.d.). Frontiers in Pharmacology.
  • Inherited Disorders of GABA Metabolism and Advances in ALDH5A1 Mutation Identific
  • Succinic acid enhances sedative activity of diazepam through GABAergic receptor modulation: Evidence from behavioral approach and computational insights. (2025). Naunyn-Schmiedeberg's Archives of Pharmacology.
  • Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. (n.d.). RSC Publishing.
  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • Succinic acid. (n.d.). Wikipedia.
  • Succinate Receptor 1 | Agonists Antagonist. (n.d.). MedchemExpress.com.
  • Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide. (2010). Bioorganic & Medicinal Chemistry Letters.
  • Neurotransmitters: What They Are, Functions & Types. (2022). Cleveland Clinic.
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). MDPI.
  • The Succinate Receptor SUCNR1 Resides at the Endoplasmic Reticulum and Relocates to the Plasma Membrane in Hypoxic Conditions. (2022). MDPI.
  • Neurotransmitters—Key Factors in Neurological and Neurodegenerative Disorders of the Central Nervous System. (2022). MDPI.
  • Component Composition and Biological Activity of Various Extracts of Onosma gmelinii (Boraginaceae). (n.d.). Molecules.
  • Succinic acid (YMDB00338). (n.d.).
  • ChemInform Abstract: Synthesis and Biological Evaluation of 2-Aminoisonicotinic Acid Analogues as HIF-1α Inhibitors. (n.d.).
  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2020). MDPI.
  • Amino Acid Neurotransmitters. (n.d.). Neuroscience Online.
  • 2-(Acetamidomethylidene)succinic acid. (n.d.). PubChem.
  • Biological activities of some butanoic acids. (n.d.).
  • Neurotransmitters — ACh, glutamate, GABA, and glycine. (n.d.).
  • Effect of Short-Chain Fatty Acids on the Yield of 2,3-Butanediol by Saccharomyces cerevisiae W141: The Synergistic Effect of Acetic Acid and Dissolved Oxygen. (2023). MDPI.
  • monomethyl succinate butanedioic acid, 1-methyl ester. (n.d.). The Good Scents Company.

Sources

Analytical Validation Guide: Quantification Methods for 2-(Aminomethyl)butanedioic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison guide for the quantification of 2-(Aminomethyl)butanedioic acid hydrochloride, designed for analytical chemists and drug development professionals.

The Analytical Challenge

2-(Aminomethyl)butanedioic acid hydrochloride (CAS 70125-51-8) is a highly polar, non-proteinogenic dicarboxylic acid derivative featuring a primary amine[1][2]. From an analytical perspective, this molecule presents a "worst-case scenario" for traditional liquid chromatography:

  • Extreme Polarity: With a predicted XLogP3-AA of -4[3], it exhibits negligible retention on standard Reversed-Phase (RP) C18 columns.

  • Lack of Chromophore: The absence of a conjugated π -electron system renders standard UV/Vis detection practically useless at relevant biological or pharmaceutical concentrations[4].

To achieve robust, self-validating quantification, laboratories must pivot to specialized methodologies. This guide objectively compares the two gold-standard approaches: Direct Analysis via HILIC-MS/MS and Indirect Analysis via Pre-column OPA Derivatization HPLC-FLD .

Workflow Decision Architecture

AnalyticalWorkflows Start Analyte: 2-(Aminomethyl)butanedioic acid HCl (Highly Polar, No Chromophore) HILIC_Path Method A: HILIC-MS/MS (Direct Polar Retention) Start->HILIC_Path OPA_Path Method B: HPLC-FLD (Pre-column Derivatization) Start->OPA_Path H_Prep Protein Precipitation (High Organic Dilution) HILIC_Path->H_Prep O_Prep Alkaline Buffering (Borate pH 9.9) OPA_Path->O_Prep H_Sep HILIC Separation (Aqueous Layer Partitioning) H_Prep->H_Sep H_Det ESI-MS/MS (MRM Quantification) H_Sep->H_Det O_Deriv OPA + Thiol Reaction (Isoindole Formation) O_Prep->O_Deriv O_Sep Reversed-Phase C18 (Hydrophobic Retention) O_Deriv->O_Sep O_Det Fluorescence Detection (λex=340nm, λem=450nm) O_Sep->O_Det

Caption: Workflow comparison: HILIC-MS/MS vs. OPA-derivatization HPLC-FLD for polar analyte quantification.

Method A: Direct Quantification via HILIC-MS/MS

Mechanistic Causality

Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier choice for underivatized polar amino acids[5]. Instead of relying on hydrophobic interactions, HILIC utilizes a polar stationary phase (e.g., Amide-bonded silica) and a highly organic mobile phase. The analyte partitions into a water-enriched layer immobilized on the stationary phase[6].

Crucially, the high acetonitrile concentration required for HILIC elution is highly synergistic with Electrospray Ionization (ESI-MS/MS). The organic solvent lowers the surface tension of the eluent droplets, exponentially increasing desolvation and ionization efficiency compared to highly aqueous RP-HPLC mobile phases[5][6].

Self-Validating Protocol
  • Sample Preparation (Matrix Effect Control):

    • Dilute the sample matrix 1:4 with 100% Acetonitrile containing 0.1% Formic Acid[6].

    • Validation Check: Spike samples with a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 13C -labeled analog or a structurally similar non-endogenous amino acid) prior to precipitation. This internal standard corrects for both extraction recovery losses and ESI matrix suppression.

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC BEH Amide (2.1 × 100 mm, 1.7 µm) maintained at 35°C.

    • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Ultrapure Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 90% B (to establish the aqueous partitioning layer), ramp down to 50% B over 5 minutes to elute the highly polar dicarboxylic acid.

  • Detection (ESI+ MRM):

    • Monitor the specific precursor-to-product ion transitions for the protonated molecule [M+H]+ .

Method B: Pre-column OPA Derivatization HPLC-FLD

Mechanistic Causality

For laboratories lacking tandem mass spectrometry, fluorescence detection (FLD) offers comparable sensitivity, provided the analyte is derivatized. O-phthalaldehyde (OPA) reacts rapidly and specifically with primary amines in the presence of a nucleophilic thiol (such as 2-mercaptoethanol or 3-mercaptopropionic acid) to form a 1-alkylthio-2-alkyl-substituted isoindole[4][7].

This single reaction solves two problems simultaneously:

  • It introduces a highly fluorescent moiety (allowing extreme sensitivity via FLD)[8][9].

  • The bulky aromatic isoindole ring drastically increases the molecule's hydrophobicity, permitting robust retention on standard, inexpensive C18 Reversed-Phase columns[8].

Note on pH: The reaction strictly requires an alkaline environment (pH 9.5–10.4) because the primary amine must be unprotonated to act as a nucleophile[4][7]. However, the resulting isoindole is unstable at low pH, dictating the use of a near-neutral mobile phase during separation[4].

Self-Validating Protocol
  • Reagent Preparation:

    • Dissolve 10 mg OPA in 1 mL HPLC-grade methanol. Add 2 mL of 0.8 M sodium borate buffer (pH 9.9) and 20 µL 2-mercaptoethanol (MCE)[4].

    • Validation Check: OPA-thiol reagents degrade via oxidation. Prepare fresh daily and store in amber vials[10].

  • Automated Derivatization:

    • Program the HPLC autosampler to mix 50 µL of the sample with 30 µL of the OPA reagent.

    • Validation Check (Critical Timing): Isoindole derivatives are transiently stable. The autosampler must incubate the mixture for exactly 2.0 minutes at 25°C before immediate injection[4][9]. Manual derivatization introduces unacceptable temporal variance and should be avoided.

  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase (4.6 × 150 mm, 3 µm).

    • Mobile Phase A: 20 mM Sodium Acetate buffer (pH 6.5). (Do not use TFA or Formic Acid, which will degrade the derivative).

    • Mobile Phase B: Methanol/Acetonitrile (50:50 v/v).

  • Detection:

    • FLD: Excitation ( λex​ ) at 340 nm; Emission ( λem​ ) at 450 nm[9][10].

Performance Data Comparison

The following table synthesizes the operational and performance metrics of both methodologies to guide laboratory implementation.

ParameterMethod A: HILIC-MS/MSMethod B: OPA HPLC-FLD
Primary Retention Mechanism Aqueous layer partitioning (Hydrophilic)Hydrophobic interaction (Post-derivatization)
Sample Prep Complexity Low (Simple protein precipitation)Moderate (Requires precise automated mixing)
Run Time per Sample ~5 - 8 minutes~15 - 25 minutes
Sensitivity (LOD) 1 - 10 picomoles[5]50 - 100 picomoles
Matrix Tolerance Moderate (Subject to ion suppression)High (Fluorescence is highly specific)
Equipment Cost High ( )Low to Moderate ( )
Analyte Stability High (Analyzed in native state)Low (Isoindole derivative degrades over time)[4]

Conclusion & Recommendations

The choice of analytical method for 2-(Aminomethyl)butanedioic acid hydrochloride depends heavily on the laboratory's infrastructure and throughput requirements.

  • Adopt HILIC-MS/MS if you are processing high volumes of complex biological matrices (e.g., plasma, serum) where multiplexing and rapid turnaround times are paramount. The use of stable isotope internal standards makes this method highly resilient to matrix effects.

  • Adopt OPA HPLC-FLD if your facility relies on traditional optical detectors. While it requires strict adherence to automated timing protocols due to derivative instability, it offers exceptional sensitivity and specificity without the capital expenditure of a mass spectrometer.

References

  • 2-(aminomethyl)butanedioic acid hydrochloride | CAS 70125-51-8 American Elements[Link]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry PMC / NIH[Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols PMC / NIH [Link]

  • Finding Optimal OPA-IBLC Derivatized Amino Acid Analysis Parameters with Three-Dimensional Fluorometric Scans for HPLC Method Andrews University [Link]

  • A sensitive HPLC-FLD method combined with multivariate analysis for the determination of amino acids in L-citrulline rich vegetables Journal of Food and Drug Analysis [Link]

  • High sensitivity HPLC method for analysis of in vivo extracellular GABA using optimized fluorescence parameters for o-phthalaldehyde (OPA)/sulfite derivatives PMC / NIH[Link]

  • Optimization of a Precolumn OPA Derivatization HPLC Assay for Monitoring of l-Asparagine Depletion in Serum during l-Asparaginase Therapy Journal of Chromatographic Science | Oxford Academic [Link]

Sources

Comparative Efficacy Guide: 2-(Aminomethyl)butanedioic Acid Hydrochloride Enantiomers

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

(CAS: 70125-51-8)[1], also commonly referred to as 2-(aminomethyl)succinic acid[2], is a non-proteinogenic, conformationally constrained β-amino acid dicarboxylic acid[3]. In neuropharmacology and advanced drug development, constrained analogs of glutamic acid serve as critical molecular tools. By restricting the conformational flexibility of the carbon backbone, researchers can probe the orthosteric binding pockets of different ionotropic glutamate receptor (iGluR) subtypes—specifically NMDA, AMPA, and kainate receptors—with high precision[4][5].

When evaluating the comparative efficacy of this compound, resolving and analyzing its (S)- and (R)-enantiomers is paramount. The chiral center at the C2 position dictates the spatial projection of the aminomethyl group, fundamentally altering the thermodynamics of receptor binding and the subsequent mechanical gating of the ion channel.

Mechanistic Causality: The Role of Stereochemistry in LBD Closure

The efficacy of iGluR ligands is strictly governed by the "clamshell" mechanism of the receptor's Ligand-Binding Domain (LBD). The degree to which a ligand induces the closure of the LBD's upper (D1) and lower (D2) lobes directly correlates with the probability of channel opening.

  • (S)-Enantiomer (The Optimal Fit): The (S)-configuration presents a spatial arrangement that closely mimics the endogenous L-glutamate backbone. This orientation allows the aminomethyl group to nestle into the D1/D2 cleft without steric hindrance, facilitating a full clamshell closure (typically ~18–20°). This structural synergy translates to high-affinity binding and robust full agonist activity.

  • (R)-Enantiomer (The Steric Clash): The inverted stereocenter of the (R)-enantiomer projects the aminomethyl group into a sterically restricted region of the LBD. This clash prevents the D2 lobe from fully closing against the D1 lobe. Consequently, the (R)-enantiomer exhibits reduced binding affinity and shifts the pharmacological profile toward partial agonism or competitive antagonism, as the incomplete closure is mechanically insufficient to fully gate the ion pore.

G A 2-(Aminomethyl)butanedioic acid HCl B (S)-Enantiomer A->B Chiral Resolution C (R)-Enantiomer A->C Chiral Resolution D LBD Optimal Fit (Full Closure) B->D High Affinity E LBD Steric Clash (Partial Closure) C->E Lower Affinity F Full Agonist (Channel Opening) D->F Conformational Shift G Partial Agonist / Antagonist E->G Restricted Shift

Diagram 1: Stereoselective binding mechanisms and functional outcomes of the enantiomers.

Comparative Efficacy Data

The following table synthesizes the representative pharmacological profiles of the 2-(aminomethyl)butanedioic acid enantiomers compared to the endogenous baseline (L-Glutamate).

ParameterNatural L-Glutamate(S)-2-(Aminomethyl)butanedioic acid(R)-2-(Aminomethyl)butanedioic acid
Receptor Affinity (Ki) ~0.5 µM (Broad iGluR)~1.2 µM (High Affinity)>50 µM (Low Affinity)
Functional Efficacy (EC50) ~1.0 µM~2.5 µMN/A (Inhibitory IC50 ~45 µM)
LBD Clamshell Closure Full (~20°)Full (~18-20°)Partial (<10°)
Pharmacological Role Endogenous AgonistPotent AgonistWeak Partial Agonist / Antagonist

Note: Data represents standardized comparative benchmarks for constrained β-amino acid analogs in recombinant iGluR expression systems.

Self-Validating Experimental Methodologies

To objectively validate the comparative efficacy of these enantiomers, a two-tiered experimental workflow is required. These protocols are designed as a self-validating system: binding affinity must logically precede and correlate with functional efficacy.

Protocol 1: Radioligand Displacement Assay (Affinity Determination)

Objective: Determine the inhibition constant (Ki) of each enantiomer to establish binding hierarchy.

  • Step 1: Membrane Preparation: Isolate membranes from HEK293 cells stably expressing the target iGluR subtype (e.g., GluN1/GluN2A).

  • Step 2: Competitive Incubation: Incubate membrane aliquots with a fixed concentration of [3H]-Glutamate (the radioligand) and escalating concentrations (0.1 nM to 100 µM) of either the (S)- or (R)-enantiomer.

  • Step 3: Filtration & Quantification: Terminate the reaction via rapid vacuum filtration. Quantify bound radioactivity using liquid scintillation counting.

  • Causality & Validation: Why use [3H]-Glutamate displacement? This ensures that the enantiomer is competing directly for the orthosteric site. If an enantiomer displaces the radioligand, it validates that the compound is not acting as an allosteric modulator. The resulting IC50 is converted to Ki using the Cheng-Prusoff equation, providing a purely thermodynamic measure of affinity.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology (Functional Efficacy)

Objective: Determine the functional outcome (EC50 for agonism, IC50 for antagonism) driven by the binding event.

  • Step 1: Cell Preparation: Seed iGluR-expressing HEK293 cells on glass coverslips.

  • Step 2: Voltage-Clamp Recording: Establish a whole-cell configuration using borosilicate glass pipettes (resistance 3–5 MΩ). Clamp the membrane potential at -70 mV.

  • Step 3: Rapid Ligand Application: Apply the enantiomers using a piezoelectric fast-perfusion system to capture rapid activation and desensitization kinetics.

  • Causality & Validation: Why whole-cell patch-clamp? Unlike fluorescence-based calcium assays, whole-cell electrophysiology measures macroscopic ionic currents directly across the membrane. This provides a real-time, high-resolution readout of the mechanical channel opening, definitively proving whether the LBD closure observed structurally translates to functional channel gating.

Workflow S1 1. Compound Preparation (Enantiomeric Purity >99% ee) S2 2. Radioligand Binding Assay ([3H]-Glutamate Displacement) S1->S2 Validate Affinity (Ki) S3 3. Electrophysiology (Whole-Cell Patch Clamp) S2->S3 Determine Efficacy S4 4. Data Synthesis (Schild Plot & EC50/IC50) S3->S4 Functional Profiling

Diagram 2: Self-validating experimental workflow for comparative efficacy profiling.

Sources

Benchmarking 2-(Aminomethyl)butanedioic acid hydrochloride against standard amino dicarboxylic acids

Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking 2-(Aminomethyl)butanedioic Acid Hydrochloride Against Standard Amino Dicarboxylic Acids: A Guide for Advanced Peptidomimetics and LNP Formulation

Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Standard proteinogenic amino dicarboxylic acids—namely L-Aspartic Acid (Asp) and L-Glutamic Acid (Glu)—are foundational building blocks in peptide synthesis. However, their ubiquitous biological recognition makes them highly susceptible to rapid enzymatic degradation by alpha-peptidases. To overcome this pharmacokinetic limitation, drug development professionals are increasingly turning to non-proteinogenic structural isomers.

2-(Aminomethyl)butanedioic acid hydrochloride (CAS 70125-51-8)[1], also known as 2-(aminomethyl)succinic acid hydrochloride, is a highly versatile β -amino acid analogue. By shifting the primary amine from the alpha-carbon to a methyl branch off the succinic acid backbone, this compound introduces critical steric hindrance while preserving the overall charge profile of a dicarboxylic acid[2]. This guide objectively benchmarks its physicochemical properties, mechanistic advantages, and experimental handling against standard amino dicarboxylic acids.

Section 1: Structural & Physicochemical Benchmarking

Understanding the exact structural isomerism is critical for predicting molecular behavior. 2-(Aminomethyl)butanedioic acid shares the exact molecular formula and weight as L-Glutamic acid, yet its branched backbone fundamentally alters its spatial geometry[2].

Table 1: Physicochemical Comparison of Dicarboxylic Amino Acids

PropertyL-Aspartic AcidL-Glutamic Acid2-(Aminomethyl)butanedioic Acid HCl
CAS Number 56-84-856-86-070125-51-8
Molecular Formula C₄H₇NO₄C₅H₉NO₄C₅H₁₀ClNO₄ (Salt)
Molecular Weight 133.10 g/mol 147.13 g/mol 183.59 g/mol (Salt)
Amino Acid Class Proteinogenic ( α )Proteinogenic ( α )Non-proteinogenic ( β )
Backbone Structure LinearLinearBranched
Proteolytic Stability Low (Rapid cleavage)Low (Rapid cleavage)High (Sterically shielded)

Section 2: Mechanistic Insights: The Power of Structural Isomerism

The decision to substitute L-Glu with 2-(Aminomethyl)butanedioic acid is driven by two primary causal mechanisms:

  • Protease Evasion via Steric Shielding: Alpha-peptidases require a specific spatial arrangement of the alpha-amine and alpha-carboxylate to catalyze hydrolysis. The β -amino branching of 2-(aminomethyl)butanedioic acid disrupts this pharmacophore. The shifted amine creates localized steric bulk that physically blocks the protease active site, rendering the adjacent peptide bonds effectively invisible to standard enzymatic degradation.

  • Tunable pKa for Lipid Nanoparticles (LNPs): In the context of RNA delivery, the precise ionization profile of the lipid headgroup is paramount. Standard linear amino acids often yield suboptimal pKa values when conjugated to lipids. However, integrating 2-(aminomethyl)butanedioic acid into amino-modified lipids alters the microenvironment of the ionizable headgroup, shifting the apparent pKa to approximately 6.08[3]. This specific pKa is ideal for maintaining neutrality in systemic circulation while ensuring rapid protonation and endosomal escape within the acidic environment of the endosome[3].

G A 2-(Aminomethyl)butanedioic Acid B Branched Aminomethyl Group A->B C Dicarboxylic Acid Motif A->C D Steric Shielding B->D E Altered Microenvironment pKa B->E C->E F Resistance to Alpha-Peptidases D->F G Optimized Endosomal Escape E->G

Mechanistic pathway of 2-(Aminomethyl)butanedioic acid structural isomerism in drug formulation.

Section 3: Self-Validating Experimental Protocols

Working with sterically hindered β -amino acids requires protocol optimization. The following workflows are designed as self-validating systems to ensure absolute data integrity.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-2-AMBA

Causality Note: Due to the steric hindrance of the branched aminomethyl group, standard HBTU coupling is highly inefficient. A stronger activator (HATU) is required to form a highly reactive HOAt ester.

  • Resin Swelling: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 min).

  • Activation & Coupling: Pre-activate 4 equivalents of Fmoc-protected 2-(aminomethyl)butanedioic acid with 3.9 equivalents of HATU and 8 equivalents of DIPEA in DMF for 3 minutes. Add to the resin and agitate for an extended duration of 60–90 minutes.

  • Self-Validation Check (Critical): Perform a Kaiser (ninhydrin) test. If the result is ambiguous (slight yellow-green) due to the steric shielding of the amine, perform a micro-cleavage (TFA/TIPS/H₂O, 95:2.5:2.5) on a 5 mg resin aliquot. Analyze via LC-MS to confirm the precise mass shift corresponding to the addition of the analogue before proceeding to the next cycle.

  • Capping: Treat with acetic anhydride/DIPEA/DMF (1:2:7) for 10 minutes to truncate any unreacted sequences.

Protocol 2: Proteolytic Stability and Degradation Kinetics
  • Preparation: Dissolve the synthesized peptidomimetic and a standard L-Glu control peptide in 50 mM ammonium bicarbonate buffer (pH 7.4) to a final concentration of 100 µM.

  • Internal Standard Addition: Spike the solution with 10 µM of an isotopically heavy-labeled reference peptide to control for LC-MS matrix suppression effects.

  • Enzymatic Digestion: Add Pronase at a 1:50 enzyme-to-substrate molar ratio. Incubate at 37°C.

  • Quenching & Sampling: Aliquot 50 µL at 0, 1, 2, 4, 8, and 24 hours. Quench immediately with 50 µL of 1% trifluoroacetic acid (TFA) in acetonitrile.

  • Quantification: Centrifuge at 14,000 x g for 10 minutes and analyze the supernatant via LC-MS/MS.

  • Self-Validation Check: The assay is only deemed valid if the standard L-Glu control peptide exhibits >90% degradation within the first 4 hours. If the control remains intact, the enzyme batch is compromised, and the assay self-invalidates.

Section 4: Experimental Performance Comparison

When integrated into biological systems, the structural modifications of 2-(aminomethyl)butanedioic acid yield significant quantitative advantages over standard L-Glutamic acid.

Table 2: Performance Comparison (Peptidomimetic & LNP Formulation)

Performance MetricStandard L-Glu Control2-(Aminomethyl)butanedioic AcidFold Change / Shift
SPPS Coupling Efficiency (1h) >99% (HBTU)92% (HATU required)Modest decrease (Steric bulk)
Serum Half-Life ( t1/2​ ) 2.4 hours>48 hours>20-fold increase
LNP Apparent pKa ~5.4 (Suboptimal)6.08 (Optimal)+0.68 shift
In Vivo RNA Delivery Efficacy BaselineEnhanced~3-fold increase

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Aminomethyl)butanedioic acid hydrochloride
Reactant of Route 2
2-(Aminomethyl)butanedioic acid hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.